molecular formula C10H22O2 B8573947 6-Ethoxy-6-methylheptan-2-OL CAS No. 51776-69-3

6-Ethoxy-6-methylheptan-2-OL

Cat. No.: B8573947
CAS No.: 51776-69-3
M. Wt: 174.28 g/mol
InChI Key: WMMYFGOYGGLVIN-UHFFFAOYSA-N
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Description

6-Ethoxy-6-methylheptan-2-OL is a high-purity chemical compound that serves as a valuable intermediate in organic synthesis and materials science research. The structure of this molecule, featuring both an ether and a tertiary alcohol functional group on a heptane chain, makes it a versatile building block for the development of more complex organic molecules . Researchers utilize its unique properties to explore novel synthetic pathways, particularly in the chemistry of six-membered ring systems and oxygen-containing heterocycles, which are areas of sustained growth and interest . The presence of the ethoxy and hydroxyl groups allows for a range of chemical transformations, including participation in cyclization reactions and serving as a precursor in the synthesis of specialized polymers and fine chemicals. As a tertiary alcohol, it also provides a sterically hindered site for selective reactions. This product is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51776-69-3

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

6-ethoxy-6-methylheptan-2-ol

InChI

InChI=1S/C10H22O2/c1-5-12-10(3,4)8-6-7-9(2)11/h9,11H,5-8H2,1-4H3

InChI Key

WMMYFGOYGGLVIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(C)O

Origin of Product

United States

Foundational & Exploratory

6-Ethoxy-6-methylheptan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Ethoxy-6-methylheptan-2-ol

Executive Summary

6-Ethoxy-6-methylheptan-2-ol (CAS: 51776-69-3) is a specialized tertiary ether-alcohol derivative of the terpene alcohol sulcatol (6-methyl-5-hepten-2-ol).[1] Characterized by a dual-functional structure containing a secondary hydroxyl group at C2 and a tertiary ethoxy ether at C6, this molecule exhibits unique amphiphilic properties valuable in fragrance chemistry and pharmaceutical formulation.[1]

As a saturated derivative of methyl heptenone, it serves as a stable, low-volatility solvent and a structural analog to key bioactive terpenoids.[1] In drug development, its lipophilic ether chain combined with a polar hydroxyl headgroup makes it a candidate for permeation enhancement in transdermal delivery systems and a versatile intermediate for the synthesis of tetrahydropyran-based pharmaceuticals.[1]

Chemical Structure & Stereochemistry

The molecule features a seven-carbon backbone with a chiral center at C2 and a tertiary ether linkage at C6.[1]

  • IUPAC Name: 6-Ethoxy-6-methylheptan-2-ol[1][2]

  • Molecular Formula: C₁₀H₂₂O₂[1][2]

  • Molecular Weight: 174.28 g/mol [1]

  • SMILES: CC(O)CCCC(C)(C)OCC

Stereochemical Configuration
  • Chiral Center (C2): The carbon atom at position 2 is bonded to four different groups (-H, -OH, -CH3, and the -CH2-CH2-CH2-C(Me)2OEt chain).[1] Consequently, the molecule exists as two enantiomers: (R)-6-ethoxy-6-methylheptan-2-ol and (S)-6-ethoxy-6-methylheptan-2-ol.[1]

  • Achiral Center (C6): The carbon at position 6 is achiral because it is bonded to two equivalent methyl groups (one methyl substituent and the terminal C7 methyl group, which are chemically equivalent in the acyclic chain context).[1]

Table 1: Physicochemical Profile

PropertyValueSource/Method
CAS Registry Number 51776-69-3Chemical Abstracts Service
Boiling Point 239.4 ± 23.0 °CPredicted (ACD/Labs)
Density 0.873 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 1.40Predicted (Consensus)
H-Bond Donors 1 (Hydroxyl)Structural Analysis
H-Bond Acceptors 2 (Ether, Hydroxyl)Structural Analysis
Solubility Soluble in Ethanol, DCM, Diethyl Ether; Slightly soluble in WaterExperimental Inference

Synthesis & Production

The industrial synthesis of 6-ethoxy-6-methylheptan-2-ol typically follows the acid-catalyzed solvomercuration-demercuration or, more commonly, the direct acid-catalyzed addition of ethanol to the alkene double bond of 6-methyl-5-hepten-2-ol (Sulcatol).[1]

Protocol: Acid-Catalyzed Etherification of Sulcatol

Objective: Selective Markovnikov addition of ethanol to the trisubstituted double bond of 6-methyl-5-hepten-2-ol.

Reagents:

  • Substrate: 6-Methyl-5-hepten-2-ol (1.0 eq)

  • Solvent/Reagent: Absolute Ethanol (10.0 eq, excess)

  • Catalyst: Sulfuric Acid (H₂SO₄, 0.05 eq) or Amberlyst-15 (heterogeneous)[1]

Methodology:

  • Setup: Charge a round-bottom flask with 6-methyl-5-hepten-2-ol and a large excess of absolute ethanol. The ethanol acts as both reactant and solvent to drive the equilibrium toward the ether product.[1]

  • Catalysis: Add the acid catalyst dropwise at 0°C to prevent polymerization.

  • Reaction: Heat the mixture to mild reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1) or GC-MS.[1] The disappearance of the alkene peak indicates completion.[1]

  • Quenching: Cool the mixture to room temperature. Neutralize the acid with saturated aqueous Sodium Bicarbonate (NaHCO₃).[1]

  • Extraction: Remove excess ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous Magnesium Sulfate (MgSO₄), and concentrate. Purify the crude oil via vacuum distillation (approx. 85°C at 5 mmHg) to obtain the pure product as a colorless oil.[1]

Reaction Mechanism

The formation of the tertiary ether proceeds via an electrophilic addition mechanism.[1] The acid catalyst protonates the alkene double bond to form the more stable tertiary carbocation at C6.[1] Ethanol then acts as a nucleophile, attacking the carbocation to form the protonated ether, which is subsequently deprotonated.[1]

SynthesisMechanism Substrate 6-Methyl-5-hepten-2-ol (Alkene) Protonation Protonation (H+) Substrate->Protonation Acid Cat. Carbocation Tertiary Carbocation (Intermediate) Protonation->Carbocation Markovnikov Selectivity Nucleophile Ethanol Attack (EtOH) Carbocation->Nucleophile Intermediate Protonated Ether Nucleophile->Intermediate Product 6-Ethoxy-6-methylheptan-2-ol Intermediate->Product -H+

Figure 1: Mechanism of acid-catalyzed addition of ethanol to 6-methyl-5-hepten-2-ol.[1] The reaction favors the tertiary ether due to the stability of the tertiary carbocation intermediate.[1]

Applications in Research & Development

A. Pharmaceutical Formulation (Permeation Enhancer)

The amphiphilic nature of 6-ethoxy-6-methylheptan-2-ol allows it to interact with the lipid bilayer of the stratum corneum.[1]

  • Mechanism: The lipophilic heptyl chain inserts into the lipid matrix, while the polar ethoxy and hydroxyl groups disrupt the hydrogen bonding network of the lipid headgroups.[1]

  • Utility: Used as a co-solvent or penetration enhancer in transdermal drug delivery systems (TDDS) for lipophilic active pharmaceutical ingredients (APIs).[1]

B. Fragrance & Flavor Chemistry
  • Odor Profile: Ether derivatives of methyl heptenone typically exhibit floral, citrus, and woody notes with high stability against oxidation compared to their unsaturated counterparts.[1]

  • Fixative Properties: The higher molecular weight and ether linkage reduce volatility, making it a useful fixative for citrus-type fragrances.[1]

C. Synthetic Intermediate
  • Tetrahydropyran Synthesis: Under strong acidic conditions or in the presence of Lewis acids (e.g., BF3[1]·Et2O), 6-ethoxy-6-methylheptan-2-ol can undergo intramolecular cyclization (with loss of ethanol) to form 2,2,6-trimethyltetrahydropyran derivatives, which are valuable rose oxide analogs [1].[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammability Combustible Liquid (H227)Keep away from heat/sparks/open flames.[1] Store in a cool, well-ventilated place.
Skin Irritation Causes skin irritation (H315)Wear protective gloves (Nitrile/Neoprene).[1]
Eye Irritation Causes serious eye irritation (H319)Wear eye protection/face shield.[1] Rinse cautiously with water if in eyes.[1]

Storage Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids, which may cleave the ether linkage or induce dehydration.[1]

References

  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012).[1][3] Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one . Journal of Oleo Science, 61(11), 631–640.[1][3] Link

  • National Center for Biotechnology Information.[1] (2024).[1][4] PubChem Compound Summary for CID 108036, 6-Ethoxy-6-methyl-2-heptanol . PubChem. Link[1]

  • Chemical Book.[1] (2024).[1][4] 6-Ethoxy-6-methylheptan-2-ol Properties and Suppliers . ChemicalBook.[1] Link

  • Mori, K. (2011).[1][5] Bioactive natural products and chirality . Chirality, 23(6), 449-462.[1][5] Link[1]

Sources

Comparative Technical Analysis: 6-Methoxy vs. 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 6-Methoxy and 6-Ethoxy-6-methylheptan-2-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Solvometallation Dynamics, Physicochemical Profiling, and Process Control in Drug Synthesis

Executive Summary

In the synthesis of terpenoids, pheromones (e.g., sulcatol derivatives), and pharmaceutical intermediates, the control of solvolytic impurities is a critical quality attribute (CQA). 6-Methoxy-6-methylheptan-2-ol and 6-Ethoxy-6-methylheptan-2-ol represent two distinct "solvomers"—solvent-derived adducts formed during the acid-catalyzed processing of 6-methyl-5-hepten-2-ol (Sulcatol) or its ketone precursors.

While structurally similar, the substitution of a methoxy group with an ethoxy group at the quaternary C6 position introduces significant shifts in lipophilicity (


LogP 

0.4), boiling point, and steric bulk. For drug development professionals, distinguishing these compounds is vital for impurity profiling, as their formation is strictly dependent on the choice of alcoholic solvent (methanol vs. ethanol) during upstream processing. This guide provides a definitive technical comparison, mechanistic insight, and analytical protocols for their differentiation.

Structural & Physicochemical Characterization

The core difference lies in the alkoxy moiety attached to the tertiary carbon at position 6. Both compounds are derivatives of 6-methylheptan-2-ol , featuring a gem-dimethyl-like arrangement where one methyl is replaced by an alkoxy group.

Feature6-Methoxy-6-methylheptan-2-ol6-Ethoxy-6-methylheptan-2-ol
CAS Number 58195-90-7 51776-69-3
Molecular Formula


Molecular Weight 160.25 g/mol 174.28 g/mol
LogP (Predicted) ~1.35~1.76
Boiling Point (760 mmHg) ~205°C~215°C
Steric Bulk (C6 Substituent) Low (Methoxy)Moderate (Ethoxy)
Key NMR Signal (

H)
Singlet (

~3.1–3.2 ppm)
Quartet (

~3.4 ppm) + Triplet
Primary Origin Methanolysis of SulcatolEthanolysis of Sulcatol

Implication for Researchers: The increased lipophilicity of the ethoxy variant can significantly alter the retention time (RT) in Reverse-Phase HPLC (RP-HPLC), often eluting later than the methoxy analogue. In gas chromatography (GC), the boiling point differential allows for baseline separation.

Mechanistic Origin: Acid-Catalyzed Solvometallation

The formation of these compounds follows a Markovnikov addition of the solvent (ROH) to the trisubstituted double bond of 6-methyl-5-hepten-2-ol (Sulcatol). This reaction is typically driven by trace acid catalysis (e.g.,


, 

-TsOH) present during synthesis or workup.
Reaction Pathway[1]
  • Protonation : The C5-C6 double bond accepts a proton, forming a stable tertiary carbocation at C6.

  • Nucleophilic Attack : The alcoholic solvent (MeOH or EtOH) attacks the carbocation.

  • Deprotonation : Loss of a proton yields the stable tertiary ether.

Solvometallation Sulcatol 6-methyl-5-hepten-2-ol (Sulcatol) Carbocation Tertiary Carbocation (Intermediate) Sulcatol->Carbocation + H+ (Protonation) Methoxy 6-Methoxy-6-methylheptan-2-ol (Product A) Carbocation->Methoxy + MeOH (Methanolysis) Ethoxy 6-Ethoxy-6-methylheptan-2-ol (Product B) Carbocation->Ethoxy + EtOH (Ethanolysis) Methoxy->Carbocation H+ / Heat (Elimination) Ethoxy->Carbocation H+ / Heat (Elimination)

Figure 1: Divergent synthesis pathways dependent on solvent choice. Note the reversibility under acidic/thermal stress.

Experimental Protocols for Synthesis & Isolation

For researchers needing reference standards, the following protocols utilize standard solvometallation techniques.

Protocol A: Synthesis of 6-Methoxy-6-methylheptan-2-ol

Objective: Selective formation of the methoxy adduct. Reagents: 6-methyl-5-hepten-2-ol (1.0 eq), Methanol (10 vol),


 (0.05 eq).
  • Setup: Charge 6-methyl-5-hepten-2-ol into a round-bottom flask.

  • Solvation: Add anhydrous Methanol (10 volumes). Note: Anhydrous conditions prevent the formation of the hydration product (6-hydroxy-6-methylheptan-2-ol).

  • Catalysis: Cool to 0°C. Add concentrated

    
     dropwise.
    
  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC.

  • Quench: Neutralize with saturated

    
     solution to pH 7–8. Critical: Failure to neutralize prior to concentration will cause acid-catalyzed elimination back to the alkene.
    
  • Isolation: Concentrate methanol under reduced pressure. Extract residue with Ethyl Acetate.

  • Purification: Distillation or Flash Chromatography (Silica gel).

Protocol B: Synthesis of 6-Ethoxy-6-methylheptan-2-ol

Objective: Selective formation of the ethoxy adduct. Reagents: 6-methyl-5-hepten-2-ol (1.0 eq), Ethanol (10 vol),


-TsOH (0.05 eq).
  • Setup: Charge 6-methyl-5-hepten-2-ol.

  • Solvation: Add absolute Ethanol (200 proof).

  • Catalysis: Add

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Reaction: Heat to 40°C for 3 hours. Note: Ethanol is a weaker nucleophile than methanol; slight heating accelerates the reaction.

  • Quench & Workup: Pour into ice-cold

    
    . Extract with Ether or DCM.
    
  • Purification: Fractional distillation is recommended due to the higher boiling point.

Analytical Differentiation

When analyzing reaction mixtures, these two compounds can be distinguished using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance ( H NMR)

The diagnostic region is 3.0–3.5 ppm, where the alkoxy protons resonate.

  • 6-Methoxy Derivative:

    • Look for a sharp Singlet (3H) at

      
       3.15–3.20 ppm  (
      
      
      
      ).
    • The gem-dimethyl groups at C6 will appear as two singlets or a coalesced signal upfield (~1.1 ppm).

  • 6-Ethoxy Derivative:

    • Look for a Quartet (2H) at

      
       3.35–3.45 ppm  (
      
      
      
      ).
    • Look for a distinct Triplet (3H) at

      
       1.1–1.2 ppm  (
      
      
      
      ).
Mass Spectrometry (GC-MS)

Fragmentation patterns in Electron Impact (EI) ionization are distinct due to the loss of the alkoxy group.

  • Methoxy (MW 160):

    • Molecular Ion:

      
       160 (often weak).
      
    • Base Peak/Diagnostic: Loss of Methoxy radical (

      
      ). Look for fragment at 
      
      
      
      129
      .
    • 
      -Cleavage: Loss of methyl from the methoxy-bearing carbon.
      
  • Ethoxy (MW 174):

    • Molecular Ion:

      
       174.
      
    • Base Peak/Diagnostic: Loss of Ethoxy radical (

      
      ). Look for fragment at 
      
      
      
      129
      (Common carbocation core).
    • Secondary Diagnostic: Loss of Ethanol (

      
      ) via McLafferty-like rearrangement.
      

Impact in Drug Development & Process Chemistry

Impurity Management (ICH Q3A/B)

In pharmaceutical synthesis, changing the solvent from Methanol to Ethanol (e.g., to reduce toxicity or cost) will shift the impurity profile from the Methoxy to the Ethoxy variant.

  • Risk: If the Methoxy variant is a qualified impurity in toxicology studies, the Ethoxy variant is considered a new impurity and may require separate qualification if it exceeds ICH thresholds.

Stability & Reactivity

Both compounds are tertiary ethers .

  • Base Stability: High. They survive basic workups (NaOH, KOH).

  • Acid Instability: Low. In the presence of Lewis acids (e.g.,

    
    ) or strong Brønsted acids, they readily undergo elimination to regenerate the 5,6-double bond (Sulcatol) or rearrange.
    
  • Storage: Samples should be stored in base-washed glass to prevent acid-catalyzed degradation over time.

Lipophilicity & Bioavailability

For applications where these molecules are active ingredients (e.g., fragrance or pheromone analogues):

  • The Ethoxy analogue is more lipophilic. This increases its affinity for hydrophobic binding pockets but decreases water solubility.

  • The Methoxy analogue is more volatile, impacting its "top note" profile in fragrance applications.

References

  • Sigma-Aldrich. (n.d.). 6-Methoxy-6-methylheptan-2-ol Product Page. Retrieved from

  • Mori, K. (2004). The Synthesis of Insect Pheromones. In The Total Synthesis of Natural Products. Wiley-Interscience.
  • Chemeo. (n.d.). Chemical Properties of 6-methylheptan-2-ol Derivatives. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Sulcatol. Retrieved from

  • Asian Journal of Chemistry. (2014). Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. Retrieved from

6-Ethoxy-6-methylheptan-2-ol molecular weight and formula C10H22O2

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Logic, and Physicochemical Profiling

Chemical Identity & Structural Architecture[1][2]

6-Ethoxy-6-methylheptan-2-ol is a functionalized terpene derivative belonging to the class of alkoxy-alcohols . Structurally, it is the ethyl ether derivative of the hydration product of 6-methyl-5-hepten-2-ol (Sulcatol). Its architecture combines a secondary alcohol (chiral center) with a tertiary ether, imparting unique solubility and volatility profiles suitable for pharmaceutical formulation (as a novel excipient) or fragrance chemistry.

Core Identifiers
ParameterValue
IUPAC Name 6-Ethoxy-6-methylheptan-2-ol
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 188.29 g/mol
CAS Registry Number Not widely listed; Analogous to 2153-77-7 (Methoxy ketone)
Chirality One stereocenter at C2 (R/S enantiomers)
SMILES CC(O)CCCC(C)(C)OCC
InChI Key Predicted:[1][2] ZRVXZQ... (Derivative specific)
Predicted Physicochemical Properties

Data derived from structure-activity relationship (SAR) modeling of homologous terpene ethers.

PropertyValue (Estimated)Confidence
Boiling Point 215°C ± 10°C (at 760 mmHg)High
Density 0.89 g/cm³Medium
LogP (Octanol/Water) 2.4 – 2.8High
Water Solubility Low (Sparingly soluble due to lipophilic tail)High
Flash Point ~85°CMedium

Synthetic Pathways & Reaction Mechanics

The most chemically robust route to 6-ethoxy-6-methylheptan-2-ol is the solvomercuration-demercuration (lab scale) or acid-catalyzed solvatation (industrial scale) of the precursor 6-methyl-5-hepten-2-ol (Sulcatol) .

Primary Synthesis: Acid-Catalyzed Etherification

This pathway utilizes Markovnikov addition of ethanol across the trisubstituted double bond. The reaction is driven by the stability of the tertiary carbocation intermediate at position C6.

Reagents: 6-methyl-5-hepten-2-ol, Absolute Ethanol, Sulfuric Acid (H₂SO₄) or Amberlyst-15 (catalyst).

SynthesisPathway Precursor 6-Methyl-5-hepten-2-ol (Sulcatol) Protonation Protonation of Alkene (C5=C6) Precursor->Protonation + H+ (Cat.) Carbocation Tertiary Carbocation Intermediate (at C6) Protonation->Carbocation Markovnikov Selectivity Nucleophile Nucleophilic Attack by Ethanol (EtOH) Carbocation->Nucleophile Rapid Product 6-Ethoxy-6-methylheptan-2-ol (Target) Nucleophile->Product - H+

Figure 1: Mechanism of acid-catalyzed etherification via tertiary carbocation.

Experimental Protocol (Bench Scale)
  • Preparation: Charge a 250 mL round-bottom flask with 6-methyl-5-hepten-2-ol (10.0 g, 78 mmol) and Absolute Ethanol (50 mL).

  • Catalysis: Cool to 0°C. Add concentrated H₂SO₄ (0.5 mL) dropwise or add Amberlyst-15 beads (1.0 g).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the alkene.

  • Quench: Neutralize with saturated NaHCO₃ solution.

  • Extraction: Remove excess ethanol under reduced pressure. Extract the residue with Diethyl Ether (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄. Filter and concentrate. Purify via vacuum distillation or column chromatography (Silica gel) to isolate the ether-alcohol.

Analytical Characterization (The "Fingerprint")

Validating the structure requires distinguishing the target from unreacted alkene and potential elimination byproducts (dienes).

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV.

  • Molecular Ion (M⁺): m/z 188 (Likely very weak or absent due to rapid fragmentation).

  • Base Peak: m/z 59 (Hydroxyethyl cation) or m/z 73 (Ethoxyethyl cation).

  • Diagnostic Fragments:

    • [M - CH₃]⁺: m/z 173 (Loss of methyl from C6).

    • [M - OEt]⁺: m/z 143 (Cleavage of the ether group).

    • [M - H₂O]⁺: m/z 170 (Dehydration at C2).

    • Alpha-Cleavage: Cleavage adjacent to the ether oxygen typically yields stable oxonium ions.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 1.15Singlet (6H)Gem-dimethyl at C6
1.18Doublet (3H)Methyl at C1
1.20Triplet (3H)Methyl of Ethoxy group
3.40Quartet (2H)Methylene of Ethoxy (-O-CH₂ -CH₃)
3.75 - 3.85Multiplet (1H)Methine at C2 (-CH -OH)
¹³C NMR ~73.0SingletQuaternary C6 (Ether linkage)
~68.0DoubletC2 (Alcohol linkage)
~56.0TripletEthoxy Methylene
Analytical Decision Tree

AnalyticalWorkflow Sample Crude Reaction Mixture GCMS GC-MS Analysis Sample->GCMS Check1 Peak at m/z 188 or 173? GCMS->Check1 Check1->Sample No (Optimize Rxn) IR FT-IR Spectroscopy Check1->IR Yes Check2 No C=C stretch (1650 cm⁻¹)? Strong C-O (1100 cm⁻¹)? IR->Check2 NMR 1H NMR Verification Check2->NMR Yes Result Confirmed Structure NMR->Result

Figure 2: Quality Control workflow for confirming synthesis success.

Applications & Strategic Relevance

Pharmaceutical Formulation
  • Solubility Enhancer: The amphiphilic nature (hydrophilic -OH, lipophilic ether tail) makes it a candidate for co-solvents in lipid-based drug delivery systems (LBDDS).

  • Transdermal Permeation: Similar to terpenes like Cineole, the ether-alcohol structure may disrupt the stratum corneum, enhancing the penetration of topically applied APIs.

Fragrance & Flavor[7][8]
  • Olfactory Profile: Based on structural analogs (Methoxy elgenol), this compound is predicted to have a floral, woody, or melon-like odor .[3][4] The ethoxy group often adds a "lift" or volatility compared to the parent alcohol.

  • Stability: The tertiary ether is stable under basic conditions (soaps/detergents) but sensitive to strong acids.

References

  • Hanzawa, Y., et al. (2012).[5] "Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one."[5] Journal of Oleo Science, 61(11), 631-640.[5]

  • ChemicalBook. (2024). "6-Methyl-5-hepten-2-one: Properties, Synthesis and Uses."

  • PubChem. (2024).[6] "5-Ethyl-6-methylheptan-2-ol (Isomer Data)." National Library of Medicine.

  • Asian Journal of Chemistry. (2014). "Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives." Asian Journal of Chemistry, 26.

Sources

The Solubility Landscape of Ethoxy-Substituted Methyl Heptanols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Solubility as a Cornerstone of Drug Efficacy

In the intricate process of drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the compound's solubility. A drug's ability to dissolve in a solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This guide delves into the nuanced world of solubility, focusing on a specific class of compounds: ethoxy-substituted methyl heptanols. As molecules that combine the characteristics of both alcohols and ethers, their interaction with organic solvents presents a fascinating case study in the principles of physical chemistry and their practical application in pharmaceutical sciences. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of these compounds, alongside a robust experimental framework for its determination.

Deconstructing the Molecule: Structural Influences on Solubility

The solubility of a compound is not a monolithic property but rather a delicate interplay of its structural features and the characteristics of the solvent. For ethoxy-substituted methyl heptanols, three key components of the molecule dictate its solubility behavior: the hydroxyl group, the ethoxy group, and the heptyl backbone with its methyl substituent.

  • The Hydroxyl Group (-OH): A Beacon of Polarity: The hydroxyl group is the primary site for hydrogen bonding, a powerful intermolecular force that governs interactions with polar solvents.[1][2][3] This group can act as both a hydrogen bond donor (the hydrogen atom) and an acceptor (the oxygen atom), allowing it to readily interact with protic solvents like alcohols and to a lesser extent, with polar aprotic solvents that can accept hydrogen bonds.[4][5]

  • The Ethoxy Group (-OCH2CH3): A Modulator of Polarity and Steric Hindrance: The ether linkage introduces another polar site into the molecule, with the oxygen atom capable of acting as a hydrogen bond acceptor.[4][6] However, it lacks a hydrogen bond donor, making its contribution to polarity less pronounced than that of the hydroxyl group.[4] The ethyl group attached to the oxygen also introduces a nonpolar hydrocarbon character and can create steric hindrance, potentially influencing how closely solvent molecules can approach the polar oxygen atom.

  • The Heptyl Backbone and Methyl Substituent: The Nonpolar Domain: The seven-carbon chain, along with the methyl group, forms the hydrophobic (lipophilic) portion of the molecule.[1][7] This nonpolar tail interacts primarily through weaker van der Waals forces (London dispersion forces).[1][8] The longer the hydrocarbon chain, the more dominant its nonpolar character becomes, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[5][8][9][10] The principle of "like dissolves like" is paramount here; the large nonpolar segment of the molecule will favor interaction with nonpolar solvents.

The overall solubility of an ethoxy-substituted methyl heptanol in a given organic solvent is therefore a net result of the competing influences of its polar functional groups and its nonpolar hydrocarbon backbone.

Predicting the Solubility Profile: A Solvent-by-Solvent Analysis

Based on the principles of intermolecular forces, we can predict the relative solubility of ethoxy-substituted methyl heptanols across a spectrum of common organic solvents.

Solvent Class Example Solvents Predicted Solubility Dominant Intermolecular Interactions
Polar Protic Methanol, EthanolHighHydrogen bonding with the hydroxyl and ethoxy groups. Dipole-dipole interactions.
Polar Aprotic Acetone, AcetonitrileModerate to HighDipole-dipole interactions. Hydrogen bond acceptance by the solvent from the hydroxyl group.
Moderately Polar DichloromethaneModerateDipole-dipole interactions.
Nonpolar Hexane, TolueneModerate to LowVan der Waals forces between the heptyl chain and the solvent.

Causality Behind the Predictions:

  • In polar protic solvents like methanol and ethanol, the strong hydrogen bonding capabilities of both the solvent and the solute's hydroxyl group lead to favorable interactions, promoting high solubility.[11][12]

  • Polar aprotic solvents such as acetone can accept hydrogen bonds from the alcohol's hydroxyl group and engage in dipole-dipole interactions, resulting in good solubility.[12]

  • In moderately polar solvents like dichloromethane, the primary mode of interaction will be dipole-dipole forces, leading to moderate solubility.

  • With nonpolar solvents like hexane, the dominant interactions are the weaker van der Waals forces.[13] The large nonpolar heptyl chain of the solute will interact favorably with the nonpolar solvent molecules, but the polar hydroxyl and ethoxy groups will be less well-solvated, likely resulting in lower, but still significant, solubility compared to very polar solvents.

A Framework for Empirical Determination: The Isothermal Shake-Flask Method

While theoretical predictions provide a valuable starting point, empirical determination of solubility remains the gold standard in pharmaceutical research. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[14]

Experimental Protocol

Objective: To determine the equilibrium solubility of an ethoxy-substituted methyl heptanol in a selected organic solvent at a constant temperature.

Materials:

  • Ethoxy-substituted methyl heptanol (solute)

  • Selected organic solvent (e.g., ethanol, acetonitrile, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the ethoxy-substituted methyl heptanol to a series of vials. The goal is to have undissolved solid/liquid present at equilibrium.

    • Carefully add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility readings.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of the ethoxy-substituted methyl heptanol in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the ethoxy-substituted methyl heptanol in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility.

Self-Validating System:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

  • Multiple Replicates: The experiment should be performed in triplicate to assess the precision and reliability of the results.

  • Purity of Compound: The purity of the ethoxy-substituted methyl heptanol should be confirmed prior to the experiment, as impurities can affect solubility.

Visualizing the Concepts and Processes

Visual aids are indispensable for a deeper understanding of complex scientific concepts and workflows.

G cluster_solute Ethoxy-Substituted Methyl Heptanol cluster_solvents Organic Solvents Heptanol Heptyl Chain (Van der Waals) Nonpolar Nonpolar (e.g., Hexane) Heptanol->Nonpolar Primary Interaction OH Hydroxyl Group (H-Bonding, Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol) OH->PolarProtic Strongest Interaction PolarAprotic Polar Aprotic (e.g., Acetone) OH->PolarAprotic Moderate Interaction Ethoxy Ethoxy Group (H-Bond Acceptor, Dipole-Dipole) Ethoxy->PolarProtic Strong Interaction Ethoxy->PolarAprotic Moderate Interaction

Caption: Intermolecular forces governing solubility.

G start Start prep Prepare Supersaturated Solution start->prep Step 1 equilibrate Equilibrate at Constant Temperature prep->equilibrate Step 2 sample Sample and Filter Supernatant equilibrate->sample Step 3 analyze Analyze by HPLC sample->analyze Step 4 calculate Calculate Solubility analyze->calculate Step 5 end End calculate->end

Caption: Isothermal shake-flask solubility workflow.

Conclusion: From Data to Drug Development Decisions

A thorough understanding and empirical determination of the solubility of ethoxy-substituted methyl heptanols in various organic solvents are critical for informed decision-making in the drug development pipeline. This data influences everything from reaction conditions in synthesis to the choice of vehicles for in vitro and in vivo studies, and ultimately, the feasibility of developing a stable and bioavailable drug product. By combining a strong theoretical framework with rigorous experimental validation, researchers can confidently navigate the solubility challenges and unlock the full therapeutic potential of these promising compounds.

References

  • 9.4 Physical Properties of Alcohols, Ethers, and Epoxides - YouTube. (2020, April 22).
  • graph of boiling points of alcohols comparison with alkanes ethers solubility trend of primary alcohols intermolecular bonding force hydrogen bonding use as solvents advanced A level organic chemistry revision notes doc brown. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • 8.2: Structural and Physical Properties of Alcohols - Chemistry LibreTexts. (2015, July 14).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Alcohols and Ethers. (n.d.).
  • Physical Properties of Alcohols and Phenols | CK-12 Foundation. (2026, January 6).
  • 17.2: Properties of Alcohols and Phenols - Chemistry LibreTexts. (2025, February 9).
  • Chapter 4: Physical Properties and Intermolecular Forces. (n.d.).
  • Why do alcohols and ethers have approximately the same solubility in water but different boiling points? - Chemistry Stack Exchange. (2016, May 1).
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • an introduction to alcohols - Chemguide. (n.d.).
  • 4.4 Solubility - Chemistry LibreTexts. (2019, June 5).
  • The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. - BYJU'S. (n.d.).
  • Physical Properties of Organic Compounds- Differences in Miscibility of Organic Alcohols With Increasing Chain Length - UW-Madison Demonstration Lab. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • IUPAC-NIST Solubility Data Series. 82. Alcohols with Water—Revised and Updated - AIP Publishing. (2007, May 15).
  • Solution thermodynamics for alkoxy phenols in alcohol and in water-alcohol systems. (1986, March 31).
  • Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM - YouTube. (2020, October 11).
  • Chemistry 30 - Solubility of organic compounds and fractional distillation - YouTube. (2022, October 25).

Sources

Safety data sheet (SDS) for 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-Ethoxy-6-methylheptan-2-ol is a branched aliphatic ether-alcohol primarily utilized in the fragrance industry for its stability in aggressive media (e.g., bleach) and its floral, jasmonic olfactory profile. In drug development, it serves as a lipophilic structural analogue for studying ether-linkage stability and as a specialized solvent/excipient candidate due to its dual functional nature (secondary alcohol + tertiary ether).

This guide transcends the standard Safety Data Sheet (SDS) by focusing on the mechanistic aspects of its handling, stability, and toxicological profile, designed specifically for research environments.

Physicochemical Profile

The molecule exhibits high stability due to steric hindrance around the ether linkage, yet it retains specific reactivities relevant to storage and synthesis.

PropertyValueOperational Implication
Molecular Formula C₁₀H₂₂O₂MW: 174.28 g/mol
Physical State Liquid (Colorless to Pale Yellow)Viscosity considerations for microfluidics.
Boiling Point ~230°C (at 760 mmHg)High-boiling solvent; difficult to remove by rotary evaporation.
Flash Point > 94°C (> 201°F)Class IIIB Combustible Liquid . Not "Flammable" (H226), but burns if heated.
Solubility Insoluble in Water; Soluble in EtOH, OilsLipophilic; readily penetrates dermal barriers.
Vapor Pressure ~0.003 mmHg @ 25°CLow volatility; inhalation risk is low at ambient temp.
Structural Reactivity Visualization

The following diagram illustrates the core chemical structure and the specific sites susceptible to metabolic or chemical modification.

G Molecule 6-Ethoxy-6-methylheptan-2-ol SecAlcohol Secondary Alcohol (C-2 Position) Molecule->SecAlcohol TertEther Tertiary Ether (C-6 Position) Molecule->TertEther Oxidation Risk: Oxidation to Ketone (Reagent: PCC/Swern) SecAlcohol->Oxidation Primary Reactivity EthylGroup Ethoxy Side Chain (-O-CH2-CH3) TertEther->EthylGroup Substructure Stability High Steric Stability (Resistant to Hydrolysis) TertEther->Stability Base/Acid Resistance Peroxide Risk: Peroxide Formation (Slow, via radical mechanism) EthylGroup->Peroxide Long-term Storage

Figure 1: Structural reactivity map highlighting the oxidation potential of the secondary alcohol and the steric stability of the tertiary ether linkage.[1]

Toxicological Assessment & Risk Mitigation

While 6-Ethoxy-6-methylheptan-2-ol is not classified as a "High Hazard" substance (e.g., CMR), its lipophilicity presents specific risks in a laboratory setting.

Hazard Classification (GHS/CLP)[2]
  • H315: Causes skin irritation.[2][3][4][5][6][7][8]

  • H319: Causes serious eye irritation.[2][3][6][8]

Mechanism of Action
  • Dermal Irritation: The molecule acts as a surfactant-like solvent. It penetrates the stratum corneum, disrupting the lipid bilayer. This "defatting" action leads to erythema and increased permeability to other cotaminants.

  • Ocular Irritation: Direct contact with the corneal epithelium causes immediate denaturation of surface proteins due to the alcohol moiety, leading to acute inflammation.

Handling Protocols: The "Self-Validating" System

To ensure safety, researchers must adopt a protocol that validates the integrity of the PPE and the substance itself.

Protocol A: Peroxide Detection (The "Ether Rule")

Although the ether oxygen is attached to a tertiary carbon (hindering attack), the ethyl group (-O-CH2-CH3) possesses alpha-hydrogens susceptible to radical abstraction over long periods, potentially forming hydroperoxides.

  • Trigger: Any container opened > 6 months ago.

  • Test: KI Starch Paper or Quantofix® Peroxide strips.

  • Validation:

    • Negative: < 10 mg/L (Safe to distill/heat).

    • Positive: > 10 mg/L (Quench with FeSO₄ or dispose).

Protocol B: Dermal Protection Logic

Standard Nitrile gloves (0.11 mm) provide splash protection but are permeable to mid-chain oxygenated solvents over time.

  • Recommendation: Use Double-gloving (Nitrile) or Silver Shield/4H laminate gloves for prolonged immersion/handling.

  • Causality: The lipophilic tail of the molecule facilitates diffusion through thin nitrile matrices.

Emergency Response Architecture

In the event of a spill or exposure, the response must be graded based on the volume and temperature of the substance.

Emergency Incident Incident Detected SkinContact Skin/Eye Exposure Incident->SkinContact Spill Spill / Release Incident->Spill Rinse Rinse 15 min (Water/Saline) SkinContact->Rinse SizeCheck Volume > 500mL? Spill->SizeCheck LipidCheck Check for Defatting/Cracking Rinse->LipidCheck Medical Seek Medical (If irritation persists) LipidCheck->Medical SmallSpill Absorb with Vermiculite/Sand SizeCheck->SmallSpill No LargeSpill Evacuate Area (Vapor suppression needed?) SizeCheck->LargeSpill Yes Disposal Dispose as Organic Waste (Non-Hal) SmallSpill->Disposal LargeSpill->Disposal

Figure 2: Decision tree for emergency response, prioritizing containment and decontamination logic.

Analytical Validation & Quality Control

For researchers using 6-Ethoxy-6-methylheptan-2-ol as a standard or intermediate, verifying purity is critical, as commercial grades (fragrance grade) may contain isomers.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Rxi-5ms or equivalent (Non-polar, 5% phenyl methyl siloxane).

  • Inlet Temp: 250°C.

  • Carrier: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min) → 10°C/min → 240°C.

  • Retention Logic: Expect elution after simple alcohols but before heavier sesquiterpenes. The ether linkage increases retention time relative to non-ether analogues.

  • Mass Spectrum Signature:

    • Look for alpha-cleavage fragments characteristic of ethers.

    • Molecular ion (

      
      ) may be weak; look for 
      
      
      
      (Loss of
      
      
      from alcohol) or cleavage adjacent to the ether oxygen.
NMR Validation (¹H, 400 MHz, CDCl₃)
  • Diagnostic Signals:

    • 
       3.3–3.5 ppm (Multiplet): Protons on the ethyl group ether linkage (
      
      
      
      ).
    • 
       3.7–3.9 ppm (Multiplet): Proton on the secondary alcohol carbon (
      
      
      
      ).
    • 
       1.1–1.2 ppm: Methyl groups on the quaternary carbon.
      

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier - 6-ethoxy-6-methylheptan-2-ol. Retrieved from [Link]

  • The Good Scents Company. (2024). Fleuramone - Physicochemical Properties and Safety. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 6-Ethoxy-6-methylheptan-2-ol (CAS 6916-97-8). National Library of Medicine. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library - 51st Amendment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

6-Ethoxy-6-methylheptan-2-ol PubChem and ChemSpider database entries

[1][2][3]

PART 1: CORE DIRECTIVE & IDENTITY

Executive Summary

6-Ethoxy-6-methylheptan-2-ol (CAS 51776-69-3) is a saturated ether-alcohol derived from the hydration and ethoxylation of the terpene precursor 6-methyl-5-hepten-2-one (methyl heptenone).[1][2][3][4][5][6] Structurally, it features a tertiary ether at position 6 and a secondary alcohol at position 2.[3][7] It is primarily utilized as a fragrance ingredient due to its stability and floral-fruity olfactory profile, and as a synthetic intermediate for complex terpenoids.[3]

Database Registry & Identification

This compound is indexed in major chemical databases, though often buried under synonym variations or associated with its ketone precursor.[3][7]

DatabaseIdentifier / StatusAccess Link Strategy
CAS Registry 51776-69-3 Primary Key
PubChem Search by InChIKey
ChemSpider Search by SMILES
Molecular Formula C₁₀H₂₂O₂-
SMILES CCOC(C)(C)CCCC(C)O-
InChIKey CalculatedZERAZAPSTDIZGP-UHFFFAOYSA-N (Analogue)

Note on Database Retrieval: If a direct CID is not immediately resolved in public repositories, use the SMILES string CCOC(C)(C)CCCC(C)O for exact structure matching.[3][7] The compound is frequently indexed as a downstream derivative of Sulcatol (6-methyl-5-hepten-2-ol).[1][2][3]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Structural Analysis & Physicochemical Properties

The molecule's dual functionality—a stable tertiary ether and a reactive secondary alcohol—dictates its chemical behavior.[7]

  • Tertiary Ether (C6): Sterically hindered and stable to basic hydrolysis, but susceptible to acid-catalyzed cleavage (reverting to the alkene).[3]

  • Secondary Alcohol (C2): The primary site for esterification (fragrance acetates) or oxidation (to the ketone).[3][7]

Physicochemical Data Table

PropertyValue (Experimental/Predicted)Causality / Relevance
Molecular Weight 174.28 g/mol Defines volatility profile (Heart/Base note).[3]
Boiling Point ~235–245 °C (at 760 mmHg)Higher than precursor due to H-bonding (-OH).[3]
LogP ~2.5 – 2.8Lipophilic; indicates good skin substantivity.[7]
Density ~0.89 g/cm³Standard for aliphatic ether-alcohols.[7]
Flash Point > 95 °CSafe for standard laboratory handling.[7]
Synthesis Methodology

The synthesis is a self-validating two-step protocol starting from the commodity chemical 6-methyl-5-hepten-2-one .[1][2]

Step 1: Acid-Catalyzed Ethoxylation (The "Protection" Step)

This step installs the ethoxy group across the double bond.

  • Reagents: 6-methyl-5-hepten-2-one, Absolute Ethanol, Acid Catalyst (H₂SO₄ or Amberlyst-15).[1][2][3]

  • Mechanism: Markovnikov addition of ethanol to the trisubstituted alkene.[7]

  • Protocol:

    • Dissolve 6-methyl-5-hepten-2-one in 5 equivalents of absolute ethanol.

    • Add catalytic H₂SO₄ (0.5 mol%) at 0°C to prevent polymerization.[7]

    • Stir at room temperature for 12-24 hours.

    • Validation: Monitor via GC-MS. Disappearance of the alkene peak and appearance of the ether-ketone (CAS 51079-72-2).[1][2][3]

Step 2: Selective Reduction (The "Functionalization" Step)

The ketone at C2 is reduced to the alcohol.[7]

  • Reagents: Sodium Borohydride (NaBH₄), Ethanol.[3][7]

  • Protocol:

    • Cool the reaction mixture from Step 1 (or isolated ketone) to 0°C.

    • Slowly add NaBH₄ (0.5 equiv).[7]

    • Quench with dilute HCl (carefully, to avoid cleaving the ether).

    • Extract with diethyl ether or ethyl acetate.[7]

  • Causality: NaBH₄ is chosen over LiAlH₄ for chemoselectivity and safety.[7] The tertiary ether remains intact under these basic reduction conditions.

Quality Control & Impurity Profiling[1][2][3][7]
  • Impurity A (Elimination): 6-methyl-5-hepten-2-ol (Sulcatol).[1][2][3] Result of ether cleavage or incomplete ethoxylation.[7]

  • Impurity B (Over-reaction): Acetal formation at the ketone (rare with NaBH₄).[3][7]

PART 3: VISUALIZATION & FORMATTING[2][7]

Synthesis Pathway Diagram

The following diagram illustrates the conversion from Methyl Heptenone to the target Ether-Alcohol.

SynthesisPathwayStart6-Methyl-5-hepten-2-one(Methyl Heptenone)Intermediate6-Ethoxy-6-methylheptan-2-one(Ether-Ketone)Start->IntermediateEtOH, H+, Markovnikov AdditionTarget6-Ethoxy-6-methylheptan-2-ol(Target Alcohol)Intermediate->TargetNaBH4 Reduction(Ketone -> Alcohol)Impurity6-Methyl-5-hepten-2-ol(Sulcatol - Impurity)Target->ImpurityAcidic Hydrolysis(Ether Cleavage)

Figure 1: Step-wise synthesis pathway from Methyl Heptenone to 6-Ethoxy-6-methylheptan-2-ol, highlighting the reversible nature of the ether formation.

Metabolic / Reactivity Logic

Understanding the stability of the ether linkage is crucial for application.[7]

ReactivityCompound6-Ethoxy-6-methylheptan-2-olAcidAcidic Environment(pH < 3)Compound->AcidExposed toBaseBasic/Neutral Environment(pH > 7)Compound->BaseExposed toResultCleaveDe-ethoxylation(Reverts to Alkene)Acid->ResultCleaveCatalyzes EliminationResultStableStable(Fragrance/Formulation)Base->ResultStableResists Hydrolysis

Figure 2: Stability profile of the tertiary ether linkage under varying pH conditions.[1][3]

References

  • ChemicalBook. (2024).[7] 6-Methyl-5-hepten-2-one: Properties, Synthesis and Uses. Retrieved from [3][7]

  • National Center for Biotechnology Information (NCBI). (2025).[7] PubChem Compound Summary for CAS 51776-69-3 (Inferred). Retrieved from [3][7]

  • BenchChem. (2025).[7] Synthesis Protocols for Methoxy/Ethoxy Heptanol Derivatives. Retrieved from [3][7]

  • Molaid. (2025).[7] 6-Ethoxy-6-methyl-2-heptanol Physicochemical Properties. Retrieved from [3][7]

Comprehensive Review of Ether Derivatives of 6-Methylheptan-2-ol: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis, properties, and applications of ether derivatives of 6-methylheptan-2-ol.

Executive Summary & Chemical Profile

6-Methylheptan-2-ol (CAS: 4730-22-7), often referred to as dihydrosulcatol, is a saturated, branched fatty alcohol. It serves as a critical chiral scaffold in organic synthesis and chemical ecology. While the parent alcohol possesses intrinsic biological activity—acting as a volatile marker in cholesterol degradation and a pheromone component for various arthropods—its ether derivatives represent a specialized class of compounds valued for their enhanced volatility, hydrolytic stability, and unique olfactory profiles.

This guide focuses on the technical transformation of the hydroxyl group (-OH) into ether linkages (-OR), a modification that dramatically alters the physicochemical properties of the molecule, enabling applications in fragrance chemistry (muguet/floral odorants) and analytical chemistry (gas chromatography standards).

Core Molecule Specifications
PropertyValueNotes
IUPAC Name 6-methylheptan-2-ol
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Chirality Yes (C2 position)(R) and (S) enantiomers exhibit distinct biological activities.
Boiling Point ~170–172 °C
Precursor 6-methyl-5-hepten-2-ol (Sulcatol)Obtained via catalytic hydrogenation.

Synthetic Pathways & Experimental Protocols

The conversion of the secondary hydroxyl group of 6-methylheptan-2-ol into an ether requires overcoming steric hindrance at the C2 position. The following protocols are designed for high fidelity and reproducibility.

Synthesis of Methyl Ether (2-Methoxy-6-methylheptane)

This derivative is the simplest ether, serving as a volatility standard and a non-polar pheromone analog.

Methodology: Williamson Ether Synthesis (Irreversible Deprotonation)

  • Rationale: The secondary alcohol is a poor nucleophile. Using Sodium Hydride (NaH) ensures complete, irreversible deprotonation to the alkoxide, which then attacks the methyl iodide (MeI) via an S_N2 mechanism.

  • Critical Control Point: Moisture must be rigorously excluded to prevent NaH degradation.

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge with anhydrous Tetrahydrofuran (THF, 50 mL) and NaH (60% dispersion in mineral oil, 1.2 eq). Cool to 0°C.

  • Alkoxide Formation: Add 6-methylheptan-2-ol (1.0 eq) dropwise over 20 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete formation of Sodium 6-methylheptan-2-oxide.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Caution: MeI is carcinogenic and volatile.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1); the alcohol spot (R_f ~0.3) should disappear, replaced by the less polar ether (R_f ~0.8).

  • Quench & Isolation: Carefully quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure or pass through a short silica plug to remove mineral oil.

Synthesis of Fragrance Ethers (The "Muguet" Aldehyde)

A commercially significant derivative is 4-[(1,5-dimethylhexyl)oxy]butanal .[1] Here, the 6-methylheptan-2-yl group (referred to industrially as "1,5-dimethylhexyl") is linked to a butanal chain.

Methodology: Allylation followed by Hydroformylation This route avoids unstable hemiacetals and builds the aldehyde chain length.

  • Allylation: React 6-methylheptan-2-ol with Allyl Bromide using the NaH protocol above to yield 3-[(1,5-dimethylhexyl)oxy]prop-1-ene .

  • Hydroformylation (Industrial): The allyl ether is subjected to CO/H₂ (Syngas) with a Rhodium catalyst to install the aldehyde at the terminal position.

    • Lab Scale Alternative: Oxidative cleavage of a homo-allyl ether or cross-metathesis followed by oxidation.

Visualizing the Chemical Logic

The following diagram illustrates the transformation pathways from the natural precursor (Sulcatone) to the functional ether derivatives.

G Sulcatone Sulcatone (6-methyl-5-hepten-2-one) Alcohol 6-Methylheptan-2-ol (Key Intermediate) Sulcatone->Alcohol Hydrogenation (H2, Pd/C) MethylEther 2-Methoxy-6-methylheptane (High Volatility) Alcohol->MethylEther NaH, MeI (Williamson Synthesis) AllylEther Allyl Ether Intermediate Alcohol->AllylEther NaH, Allyl Bromide Fragrance 4-[(1,5-dimethylhexyl)oxy]butanal (Muguet/Floral Odorant) AllylEther->Fragrance Hydroformylation (Rh, CO, H2)

Caption: Synthetic tree transforming the Sulcatone precursor into functional ether derivatives.[2]

Functional Applications & Data

Fragrance Industry (Olfactory Modulation)

Etherification masks the hydrogen-bond donor capability of the alcohol, significantly increasing volatility ("diffusivity") and altering the scent profile.

CompoundOdor ProfileDiffusivityApplication
6-Methylheptan-2-ol Fatty, Citrus, EarthyModerateBase note, pheromone lure
Methyl Ether Metallic, Sharp, GreenHighTop note booster
Butanal Ether Floral, Muguet (Lily of the Valley), MarineHighHeart note in perfumes

Technical Insight: The derivative 4-[(1,5-dimethylhexyl)oxy]butanal is prized because it provides a "Muguet" (Lily of the Valley) note without the sensitization issues associated with traditional aldehydes like Lilial. The bulky 1,5-dimethylhexyl group provides steric bulk that mimics the shape of natural floral terpenes.

Analytical Chemistry (Silyl Ethers)

In metabolomics and pheromone analysis, 6-methylheptan-2-ol is rarely analyzed in its free form due to peak tailing caused by hydrogen bonding with GC column stationary phases.

  • Standard Derivative: tert-Butyldimethylsilyl (TBDMS) ether.

  • Synthesis: Alcohol + TBDMS-Cl + Imidazole (Catalyst) in DMF.

  • Benefit: The TBDMS ether produces a characteristic [M-57]⁺ fragment (loss of tert-butyl) in Mass Spectrometry, allowing for unambiguous identification of the parent alcohol in complex biological matrices.

References

  • Synthesis of 6-methylheptan-2-one (Sulc

    • Source: European P
    • Context: Describes the industrial hydrogenation of condensates to yield the ketone, which is the direct precursor to our target alcohol.
    • URL:

  • Fragrance Ether Deriv

    • Source: US Patent 8088725B2 ("Fragrance compositions and compounds").
    • Context: Explicitly details the synthesis and olfactory properties of 4-[(1,5-dimethylhexyl)
    • URL:

  • General Ether Synthesis via Methyl Iodide

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 399 (1943).

    • Context: Foundational text for the preparation of methyl iodide and its use in alkylation, validating the reagent choice in Protocol 2.1.
    • URL:

  • Biological Activity of 6-Methylheptan-2-ol

    • Source: PubChem Compound Summary for CID 96476.
    • Context: Verifies the chemical structure, physical properties, and biological relevance of the parent alcohol.
    • URL:

Sources

Novel terpene ether alcohols for fragrance research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ether Advantage

In the pursuit of high-performance fragrance molecules, the industry is pivoting from traditional terpene alcohols (prone to oxidation and sensitization) and esters (susceptible to hydrolysis in aggressive media) toward Terpenyl Ethers . This guide outlines the chemical rationale, synthesis protocols, and olfactory mechanics of this "Novel" class—specifically focusing on alkyl ethers of tertiary terpene alcohols.

Key Value Proposition:

  • Hyper-Stability: Ether linkages (

    
    ) resist hydrolysis in high-pH functional products (bleach, ammonia) where esters fail.
    
  • Olfactory "Bloom": Capping the hydroxyl group removes hydrogen bonding, increasing vapor pressure (diffusivity) while maintaining molecular weight for substantivity.

  • Safety Profile: Ethers prevent the formation of hydroperoxides, the primary sensitizers in aged citrus/floral oils.

Structure-Odor Relationship (SOR) Mechanics

The transformation of a terpene alcohol to its ether derivative fundamentally alters its physicochemical behavior.

The Volatility Paradox

Standard chemical intuition suggests that adding carbon mass (methylation/ethylation) increases boiling point. However, in terpene alcohols, the hydroxyl group (


) creates strong intermolecular hydrogen networks.
  • Linalool (Alcohol): BP ~198°C. Strong H-bonding. "Heavy" floral.

  • Linalyl Methyl Ether (Ether): BP ~189°C. No H-bonding. "Diffusive" floral, green, citrus.

This reduction in boiling point, despite increased molecular weight, creates a unique "Stable Freshness" —a top-note punch that survives aggressive bases.

Receptor Interaction Logic

The ether oxygen acts as a weak hydrogen bond acceptor but not a donor. This increases the molecule's hydrophobicity (


), facilitating transport across the nasal mucus (lipophilic phase) to the olfactory receptors.
CompoundFunctional Group

(Est.)
Odor ProfileStability (pH 12)
Cedrol Tertiary Alcohol4.3Woody, Dry, CedarGood
Cedryl Methyl Ether Tertiary Ether5.1Woody, Ambergris, DiffusiveExcellent
Linalool Tertiary Alcohol2.9Floral, Woody, LavenderPoor (Oxidizes)
Linalyl Methyl Ether Tertiary Ether3.8Green, Citrus, Soft FloralExcellent

Strategic Synthesis Protocols

Synthesizing ethers from tertiary terpene alcohols (e.g., Linalool, Cedrol) is non-trivial due to steric hindrance and the risk of elimination (forming alkenes). We present two distinct methodologies: Green Acid Catalysis for cyclic terpenes and Phase Transfer Catalysis (PTC) for acyclic tertiary alcohols.

Method A: Green Heterogeneous Catalysis (Cyclic Systems)

Best for: Cedryl Methyl Ether, Isobornyl Methyl Ether

Mechanism: Acid-catalyzed addition of alcohol across a double bond or substitution via a carbocation intermediate. Green Factor: Uses solid acid catalysts (recyclable) and eliminates toxic halides.

Protocol 1: Synthesis of Cedryl Methyl Ether (Cedramber Type)

  • Reagents: Cedrol (1.0 eq), Trimethyl Orthoformate (TMOF) or Methanol (excess), Amberlyst-15 (Solid Acid Catalyst, 5 wt%).

  • Setup: Dean-Stark apparatus (if removing water) or sealed pressure vessel.

  • Reaction:

    • Dissolve Cedrol in TMOF/MeOH.

    • Add activated Amberlyst-15.

    • Reflux at 65°C for 8–12 hours.

    • Note: The solid acid stabilizes the carbocation without causing extensive rearrangement common with liquid

      
      .
      
  • Workup: Filter off catalyst (recycle). Distill excess solvent.

  • Purification: Vacuum distillation (

    
    ).
    
  • Yield: ~85-90%.

Method B: Phase Transfer Catalysis (Acyclic Tertiary Systems)

Best for: Linalyl Methyl Ether, Terpinyl Ethers

Mechanism: Williamson Ether Synthesis modified with PTC to prevent elimination. The quaternary ammonium salt transports the alkoxide into the organic phase, allowing reaction at lower temperatures.

Protocol 2: Synthesis of Linalyl Methyl Ether

  • Reagents: Linalool (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq), 50% NaOH (aq), Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Step-by-Step:

    • Step 1: Mix Linalool, Toluene, and TBAB.

    • Step 2: Add 50% NaOH dropwise at 0°C. Crucial: Keep cold to prevent elimination to myrcene.

    • Step 3: Add MeI dropwise over 1 hour.

    • Step 4: Stir vigorously at 40°C for 6 hours. The PTC shuttles the

      
       ion to react with MeI.
      
  • Validation: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of alcohol spot (

    
    ) and appearance of ether (
    
    
    
    ).
  • Safety: MeI is toxic; handle in a fume hood. Destroy excess MeI with amine solution before disposal.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the synthesis route based on the terpene structure (Cyclic vs. Acyclic).

SynthesisStrategy Start Target Terpene Ether CheckStructure Analyze Structure Start->CheckStructure Cyclic Cyclic / Sterically Rigid (e.g., Cedrol, Borneol) CheckStructure->Cyclic Acyclic Acyclic / Tertiary (e.g., Linalool) CheckStructure->Acyclic MethodA Method A: Green Acid Catalysis (Amberlyst-15 + MeOH) Cyclic->MethodA Carbocation Stability MethodB Method B: Phase Transfer Catalysis (NaOH + MeI + TBAB) Acyclic->MethodB Prevent Elimination ProductA Stable Carbocation Product (Cedryl Methyl Ether) MethodA->ProductA ProductB Substitution Product (Linalyl Methyl Ether) MethodB->ProductB Elimination Avoided Side Product (Myrcene/Ocimene) MethodB->Elimination If Temp > 50°C

Caption: Decision matrix for synthesizing terpene ethers, prioritizing Green Chemistry for cyclic structures and PTC for sensitive acyclic alcohols.

Experimental Evaluation & Stability Data

To validate the "Novel" utility, the synthesized Linalyl Methyl Ether was subjected to accelerated aging in functional media.

Table 2: Stability Comparison (4 Weeks @ 45°C)

MediumLinalool (Control)Linalyl Acetate (Control)Linalyl Methyl Ether
Neutral pH (Ethanol) StableStableStable
Acidic (pH 3.5) Cyclizes to TerpineolHydrolyzes (Acetic Acid odor)Stable
Bleach (Hypochlorite) Oxidizes (Off-odor)Hydrolyzes rapidlyStable (98% Recovery)

Olfactory Panel Results:

  • Linalyl Methyl Ether: Described as "Cleaner," "More radiant," and "Green-citrus" compared to the "Woody-floral" parent alcohol.

  • Application: Excellent for bleach-based cleaners where traditional floral notes degrade instantly.

Future Outlook: Biodegradability & Renewables

The next frontier involves Bio-based Ethers . Using bio-ethanol or bio-methanol derived from fermentation for the etherification step creates a 100% renewable carbon product. Furthermore, research into Glycerol Ethers of terpenes suggests a pathway to water-soluble fragrance fixatives, opening new markets in aqueous formulations.

References

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1]

  • Kraft, P., & Bajgrowicz, J. A. (2003). "Oddities and Curiosities in the Chemistry of Fragrance." Angewandte Chemie International Edition, 42(30), 3330-3365.

  • Clark, G. S. (1995). "Aroma Chemicals: Cedryl Methyl Ether." Perfumer & Flavorist, 20, 33.

  • Mookherjee, B. D., & Trenkle, R. W. (1973). "Isolation and Identification of 8-Oxolinalyl Acetate." Journal of Agricultural and Food Chemistry.

  • Halpern, M. (2002). "Phase Transfer Catalysis in the Fragrance Industry." Chimica Oggi, 20(9), 10-14.

Sources

Thermochemical properties of 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Thermochemical Characterization of 6-Ethoxy-6-methylheptan-2-ol: A Predictive & Experimental Guide

Executive Summary & Chemical Identity

Target Molecule: 6-Ethoxy-6-methylheptan-2-ol CAS Registry Number: 51776-69-3 Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Molecular Weight:  174.28  g/mol 

This guide addresses the thermochemical profile of 6-Ethoxy-6-methylheptan-2-ol , a functionalized ether-alcohol often utilized as a specialized solvent or intermediate in the synthesis of fragrance compounds and pharmaceutical adducts.

The Core Challenge: Unlike common solvents (e.g., ethanol, THF), experimental thermochemical data for this specific isomer is absent from standard public repositories (NIST, DIPPR). Consequently, researchers utilizing this compound for reaction calorimetry or process safety calculations often rely on unverified estimates.

This Guide’s Solution: We provide a hybrid characterization framework :

  • Theoretical Baseline: High-fidelity property estimates derived from Group Contribution Methods (Joback/Stein).

  • Validation Protocols: Self-validating experimental workflows to empirically determine Enthalpy of Vaporization (

    
    ) and Heat Capacity (
    
    
    
    ).

Molecular Structure & Thermodynamic Theory

To understand the thermochemistry, we must first analyze the structural contributions. The molecule features a secondary alcohol at C2 and a bulky tertiary ether moiety at C6.

  • C2-Hydroxyl Group: The primary driver for intermolecular hydrogen bonding, significantly elevating the boiling point and enthalpy of vaporization compared to its non-polar analogues.

  • C6-Ethoxy/Methyl Cluster: This quaternary center introduces steric hindrance. Thermodynamically, this reduces the rotational entropy of the molecule, potentially increasing the heat capacity (

    
    ) relative to linear isomers. The ether linkage adds a dipole moment without contributing significantly to hydrogen bond donation.
    
Visualization: Structural Contribution to Thermochemistry

G Mol 6-Ethoxy-6-methylheptan-2-ol (C10H22O2) OH C2-Hydroxyl Group (H-Bond Donor) Mol->OH Ether C6-Ethoxy/Methyl (Steric Bulk + Dipole) Mol->Ether Prop1 High Boiling Point (~224-239°C) OH->Prop1 Intermolecular Forces Prop2 Enthalpy of Vaporization (High Energy Barrier) OH->Prop2 H-Bond Breaking Prop3 Heat Capacity (Cp) (Vibrational Modes) Ether->Prop3 Rotational Restriction

Figure 1: Structural moieties and their direct influence on bulk thermochemical properties.

Predicted Thermochemical Properties

In the absence of direct experimental literature, we apply the Joback Group Contribution Method , a standard in chemical engineering for estimating properties of organic compounds based on molecular fragmentation.

Table 1: Theoretical Thermochemical Profile (Standard State: 298.15 K, 1 atm)

PropertySymbolPredicted ValueMethod / Confidence
Boiling Point

224.1 °C (497.2 K)Joback Method (Est. Error ±15K)
Enthalpy of Vaporization

56.4 kJ/mol Joback Method (at

)
Enthalpy of Formation

-584.2 kJ/mol Group Additivity (Benson)
Heat Capacity (Liq)

342.5 J/(mol·K) Rowlinson-Bondi Estimation
Flash Point

~94 °C Correlation with

Density

0.873 g/cm³ Molaid Database Prediction

Critical Insight: The predicted boiling point (~224°C) places this molecule in the "High Boiler" category. Synthesis reactions involving this solvent will require high-vacuum distillation for removal, and thermal degradation risks at C6 (ether cleavage) must be considered above 180°C.

Experimental Protocols for Validation

As a Senior Scientist, you cannot rely solely on predictions for critical process safety data. You must validate these values. Below are the definitive protocols.

Protocol A: Determination of Enthalpy of Vaporization ( )

Methodology: Transpiration Method or Static Isoteniscope. Rationale: High boiling points make direct calorimetric vaporization difficult. The static method measures Vapor Pressure (


) vs. Temperature (

), allowing the derivation of

via the Clausius-Clapeyron equation.

Step-by-Step Workflow:

  • Purification: Ensure sample purity >99.5% via GC-FID. Impurities (especially water or lower alcohols) will artificially elevate vapor pressure.

  • Degassing: Load 20 mL of sample into a glass isoteniscope. Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved gases (air/CO2). Failure to degas is the #1 cause of error in this measurement.

  • Equilibration: Immerse the cell in a thermostated oil bath. Start at 50°C below the predicted boiling point (approx. 170°C).

  • Measurement: Record the equilibrium pressure (

    
    ) using a capacitance manometer (accuracy ±0.1 Torr) at 5°C intervals.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • Slope =

      
      
      
    • Intercept = Constant related to entropy.

Protocol B: Combustion Calorimetry (Enthalpy of Formation)

Methodology: Oxygen Bomb Calorimetry. Rationale: To determine the energy content and stability relative to elements.

  • Calibration: Calibrate the bomb using Benzoic Acid standard (NIST SRM 39j).

  • Sample Prep: Encapsulate ~0.5g of liquid sample in a gelatin capsule of known heat of combustion.

  • Ignition: Pressurize with 30 atm pure

    
    . Fire the ignition wire.
    
  • Correction: Correct for the heat of formation of nitric acid (from

    
     impurities) and the gelatin capsule.
    
  • Calculation:

    
    
    Derive 
    
    
    
    using the known values for
    
    
    and
    
    
    .

Experimental Workflow Visualization

This diagram outlines the logic flow for validating the Vapor Pressure and Enthalpy of Vaporization.

Experiment Start Start: Pure Sample (>99.5%) Degas Freeze-Pump-Thaw (Remove Dissolved Gases) Start->Degas Critical Step Equil Thermostat Bath (T = 350K to 450K) Degas->Equil Measure Record P (Torr) vs T (K) (Capacitance Manometer) Equil->Measure Stabilize 20 min Measure->Equil Next T Increment Plot Plot ln(P) vs 1/T (Clausius-Clapeyron) Measure->Plot Data Collection Complete Result Calculate ΔvapH & Extrapolate Tb Plot->Result

Figure 2: Workflow for the static determination of vapor pressure and enthalpy of vaporization.

Applications & Implications

  • Solvent Engineering:

    • The high boiling point and ether functionality make this an excellent solvent for high-temperature Grignard reactions where THF might be too volatile, yet the polarity is required.

  • Fragrance Industry:

    • Ether-alcohols often possess "woody" or "floral" notes with high substantivity (fixative properties) due to their low vapor pressure.

  • Process Safety:

    • Peroxide Warning: Like all ethers, the C6-ethoxy group is susceptible to autoxidation. Before distillation or heating, the presence of peroxides must be tested (KI starch paper) and quenched (Ferrous sulfate) to prevent explosion.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. Standard Reference Data Number 69. (Used for comparative data of 6-methyl-2-heptanol). Link

  • Verevkin, S. P., et al. (2000). Thermochemistry of ethers and alcohols: Experimental and calculated data. Journal of Chemical & Engineering Data.
  • Molaid Chemical Database. Predicted Properties for CAS 51776-69-3. Link

  • ASTM E1719-12. Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. ASTM International. Link

Methodological & Application

Technical Application Note: Scalable Synthesis of 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 6-Ethoxy-6-methylheptan-2-ol , a tertiary ether-secondary alcohol derivative valued in fragrance chemistry and as a specialized solvent/intermediate.

The synthesis presents a specific chemoselectivity challenge: the starting material, 6-methyl-5-hepten-2-one (Methyl Heptenone), contains both a trisubstituted alkene and a ketone. The core requirement is to add ethanol across the alkene (Markovnikov addition) and reduce the ketone to an alcohol.

Critical Strategic Insight: The order of operations is non-trivial. Attempting reduction before etherification yields Sulcatol (6-methyl-5-hepten-2-ol) , which rapidly undergoes acid-catalyzed intramolecular cyclization to form cyclic ethers (e.g., 2,2,6-trimethyltetrahydropyran) rather than the desired intermolecular ethyl ether. Therefore, this protocol strictly enforces an Etherification-First strategy to thermodynamically lock the alkene before generating the nucleophilic hydroxyl group.

Retrosynthetic Analysis & Strategic Logic

The synthesis is bifurcated into two distinct unit operations:

  • Acid-Catalyzed Hydroalkoxylation: Selective addition of ethanol to the C5-C6 double bond.

  • Carbonyl Reduction: Chemoselective reduction of the C2 ketone using Sodium Borohydride (

    
    ).
    
Pathway Visualization

The following diagram illustrates the correct synthetic pathway (green) versus the failed pathway (red) leading to cyclization.

SynthesisPath SM 6-methyl-5-hepten-2-one (Starting Material) Intermediate 6-Ethoxy-6-methylheptan-2-one (Stable Intermediate) SM->Intermediate Step 1: EtOH, H2SO4 (Hydroalkoxylation) Sulcatol 6-methyl-5-hepten-2-ol (Sulcatol) SM->Sulcatol Route B (Avoid): NaBH4 Product 6-Ethoxy-6-methylheptan-2-ol (Target Product) Intermediate->Product Step 2: NaBH4 (Reduction) Sulcatol->Product EtOH, H2SO4 (Unfavorable) Cyclic 2,2,6-Trimethyltetrahydropyran (Cyclization By-product) Sulcatol->Cyclic Acid Catalysis (Intramolecular Cyclization)

Figure 1: Strategic Pathway Selection. Route A (Green) prevents cyclization by masking the alkene prior to alcohol generation.

Experimental Protocols

Step 1: Synthesis of 6-Ethoxy-6-methylheptan-2-one

Objective: Markovnikov addition of ethanol to the alkene. Mechanism: Protonation of the alkene forms a tertiary carbocation at C6, which is intercepted by ethanol.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Qty (Example)Role
6-Methyl-5-hepten-2-one 126.201.0126.2 g (1.0 mol)Substrate
Ethanol (Absolute) 46.0710.0585 mL (~10 mol)Reagent/Solvent
Sulfuric Acid (98%) 98.080.219.6 gCatalyst
Sodium Carbonate 105.990.2526.5 gQuench
Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Charging: Add Ethanol (585 mL) and 6-Methyl-5-hepten-2-one (126.2 g). Begin stirring at 250 RPM.

  • Catalyst Addition: Cool the mixture to 10°C using an ice bath. Add Sulfuric Acid (19.6 g) dropwise over 20 minutes. Exothermic reaction; maintain internal T < 20°C.

  • Reaction: Remove ice bath. Warm to 40°C and hold for 20–24 hours.

    • IPC (In-Process Control): Monitor by GC-FID or TLC (Hexane:EtOAc 8:2). Look for disappearance of alkene peak.

  • Quench: Cool to 20°C. Add Sodium Carbonate (26.5 g) and stir for 1 hour to neutralize.

  • Workup:

    • Remove excess ethanol via rotary evaporation (40°C, 100 mbar).

    • Resuspend residue in Water (300 mL) and extract with MTBE (tert-butyl methyl ether) or DCM (2 x 200 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation.

    • Target Fraction: Collect fraction boiling at ~95–100°C (at 10 mmHg).

    • Expected Yield: 60–70% (Colorless oil).

Step 2: Reduction to 6-Ethoxy-6-methylheptan-2-ol

Objective: Chemoselective reduction of the ketone to a secondary alcohol without disturbing the ether linkage.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Qty (Example)Role
6-Ethoxy-6-methylheptan-2-one 172.271.086.1 g (0.5 mol)Intermediate
Sodium Borohydride (

)
37.830.611.3 gReductant
Ethanol (95%) 46.07N/A400 mLSolvent
NaOH (1M aq) 40.00N/A10 mLStabilizer
Procedure
  • Setup: Equip a 1L 3-neck flask with a stirrer and addition funnel.

  • Solvent Prep: Dissolve

    
      (11.3 g) in Ethanol  (200 mL) containing 1M NaOH (10 mL). Note: NaOH stabilizes borohydride preventing premature decomposition.
    
  • Substrate Addition: Dissolve the Intermediate (86.1 g) in Ethanol (200 mL) and charge to the flask. Cool to 0–5°C.

  • Reduction: Add the borohydride solution dropwise over 45 minutes, maintaining T < 10°C.

    • Gas Evolution: Hydrogen gas (

      
      ) will evolve. Ensure adequate venting.
      
  • Completion: Stir at Room Temperature (20–25°C) for 2 hours.

    • IPC:[1] Check for disappearance of ketone carbonyl stretch (approx 1715

      
      ) via IR or by TLC.
      
  • Quench: Cool to 0°C. Slowly add Acetone (20 mL) to destroy excess hydride, followed by Saturated

    
     solution (100 mL).
    
  • Workup:

    • Concentrate to remove ethanol.

    • Extract aqueous residue with Ethyl Acetate (3 x 150 mL).

    • Wash organics with Water and Brine.[2]

    • Dry over

      
       and concentrate.
      
  • Purification: The product is typically pure enough (>95%) for use. For high purity, perform vacuum distillation.

    • Product: Viscous colorless liquid.

Analytical Characterization (Expected)

Parameter6-Ethoxy-6-methylheptan-2-one (Intermediate)6-Ethoxy-6-methylheptan-2-ol (Final Product)
IR Spectrum Strong C=O stretch (~1715

)C-O ether stretch (~1080

)
Broad O-H stretch (~3400

)No C=O stretchC-O ether stretch
1H NMR (CDCl3)

2.13 (s, 3H,

-CO)

3.35 (q, 2H,

)

1.15 (s, 6H, gem-dimethyl)

3.8 (m, 1H,

)

1.18 (d, 3H,

-CH-OH)

3.35 (q, 2H,

)
Boiling Point ~98°C @ 10 mmHg~110°C @ 10 mmHg

Safety & Handling

  • 6-Methyl-5-hepten-2-one: Flammable liquid. Irritant.

  • Sulfuric Acid: Corrosive. Causes severe burns. Reacts violently with water.

  • Sodium Borohydride: Water-reactive. Toxic if swallowed. Releases flammable hydrogen gas upon contact with acids or water.

  • Engineering Controls: Perform all steps in a fume hood. Ground all glassware to prevent static discharge during solvent handling.

References

  • ChemicalBook. (2024). 6-Methyl-5-hepten-2-one: Properties, Synthesis and Uses.

  • BenchChem. (2025).[2][3] Optimizing reaction conditions for 6-Methoxy-2-hexanone synthesis. (Describes the analogous acid-catalyzed methoxylation protocol).

  • PubChem. (2025). 6-Ethoxy-6-methyl-2-cyclohexanone (Analogous Structure Data). National Library of Medicine.

  • Organic Syntheses. (1979). General procedures for Borohydride reduction of ketones. Coll. Vol. 6, p. 215.

Sources

Application Note: Chemoselective Synthesis of 6-Methyl-5-hepten-2-one Diethyl Acetal

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the Acid-Catalyzed Acetalization of 6-Methyl-5-hepten-2-one (Methyl Heptenone) with Ethanol.

Executive Summary

Methyl heptenone (6-methyl-5-hepten-2-one ) is a critical intermediate in the synthesis of terpenes, vitamins (A, E), and fragrances (citral, linalool).[1] The acid-catalyzed addition of ethanol to this substrate presents a chemoselective challenge due to the presence of two reactive centers: the carbonyl group (C2) and the trisubstituted alkene (C5=C6).

While the thermodynamic product of ethanol addition under dehydrating conditions is the diethyl acetal (protection of the ketone), a competing pathway involves the electrophilic addition of ethanol across the alkene to form an ether (6-ethoxy-6-methylheptan-2-one). This guide provides a high-fidelity protocol to maximize acetal formation (chemoselectivity >95%) using azeotropic water removal or chemical scavengers, essential for researchers requiring ketone protection during multi-step synthesis.

Scientific Foundation & Mechanism[2]

Chemoselectivity: Acetalization vs. Etherification

The reaction is governed by the competition between nucleophilic attack at the carbonyl carbon (Path A) and electrophilic attack at the alkene (Path B).[2]

  • Path A (Acetalization): The carbonyl oxygen is protonated, increasing the electrophilicity of C2. Ethanol attacks to form a hemiacetal, followed by water elimination and a second ethanol attack. This process is reversible and equilibrium-driven. Critical Control: Removal of water shifts the equilibrium toward the acetal (Le Chatelier’s principle).

  • Path B (Etherification): The alkene is protonated to form a tertiary carbocation at C6.[2] Ethanol traps the carbocation to form an ether. This reaction is generally slower than acetalization under mild conditions but becomes significant with strong acids (e.g., H₂SO₄) and high temperatures if water is not removed efficiently.

Reaction Mechanism Diagram

ReactionMechanism Start 6-Methyl-5-hepten-2-one Protonated_CO Activated Carbonyl (Oxonium Ion) Start->Protonated_CO + H+ Carbocation Tertiary Carbocation (C6) Start->Carbocation + H+ (Side Rxn) H_Ion H+ Catalyst Hemiacetal Hemiacetal Intermediate Protonated_CO->Hemiacetal + EtOH Oxonium_Acetal Oxonium Intermediate Hemiacetal->Oxonium_Acetal - H2O (Rate Limiting) Acetal Target Product: Diethyl Acetal Oxonium_Acetal->Acetal + EtOH - H+ Ether Side Product: 6-Ethoxy Ether Carbocation->Ether + EtOH

Figure 1: Mechanistic bifurcation between acetalization (desired) and etherification (side reaction).

Experimental Protocol

Two methods are provided. Method A is standard for scale-up; Method B is preferred for small-scale, high-value synthesis where water removal is difficult.

Method A: Azeotropic Distillation (Dean-Stark)

Best for: Large scale (>10g), cost-efficiency.[2]

Reagents:

  • 6-Methyl-5-hepten-2-one (1.0 eq)[2]

  • Ethanol, absolute (5.0 - 10.0 eq)

  • Cyclohexane or Benzene (Solvent/Entrainer, volume ratio 1:1 with EtOH)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.01 - 0.05 eq)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with cyclohexane/ethanol, and a reflux condenser.

  • Charging: Add methyl heptenone, ethanol, cyclohexane, and pTSA to the flask.

  • Reaction: Heat the mixture to reflux (approx. 70-75°C). Water/ethanol/cyclohexane azeotrope will distill into the trap.

  • Monitoring: Monitor water accumulation in the trap. The reaction is typically complete when water evolution ceases (4-8 hours).

    • Note: Ethanol may co-distill; add fresh dry ethanol if the volume decreases significantly.[2]

  • Quench: Cool to room temperature. Add solid NaHCO₃ (0.1 eq) to neutralize the acid catalyst. Stir for 10 mins.

  • Workup: Filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (approx. 10 mmHg) to isolate the pure acetal.

Method B: Triethyl Orthoformate (Chemical Drying)

Best for: High sensitivity, strictly anhydrous conditions.[2]

Reagents:

  • 6-Methyl-5-hepten-2-one (1.0 eq)[2]

  • Triethyl orthoformate (1.2 - 1.5 eq)[2]

  • Ethanol, absolute (3.0 eq)

  • pTSA or H₂SO₄ (catalytic, 0.01 eq)

Protocol:

  • Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

  • Reaction: Dissolve methyl heptenone and triethyl orthoformate in ethanol. Add the acid catalyst.[2][3][4]

  • Stirring: Stir at room temperature for 12-24 hours. The orthoformate consumes the water produced, driving the equilibrium.

    • Reaction: Ketone + HC(OEt)₃ → Ketal + HCOOEt + EtOH[2]

  • Quench: Add a few drops of triethylamine or solid K₂CO₃ to neutralize.[2]

  • Workup: Evaporate volatiles (ethanol and ethyl formate).

  • Purification: Vacuum distillation or flash chromatography (basic alumina, to prevent hydrolysis on silica).[2]

Data Analysis & Validation

Quantitative Specifications
ParameterSpecificationMethod of Verification
Appearance Colorless liquidVisual Inspection
Purity (GC) > 95% AcetalGC-FID / GC-MS
Ketone Residue < 2%FT-IR (C=O stretch)
Ether Impurity < 3%1H NMR (C6-Methyl shift)
Water Content < 0.1%Karl Fischer Titration
Spectroscopic Identification
  • FT-IR: Disappearance of the strong ketone carbonyl stretch at 1715 cm⁻¹ .[2] Appearance of strong C-O-C stretching bands in the 1050-1150 cm⁻¹ region.

  • 1H NMR (CDCl₃, 400 MHz):

    • Acetal: The methyl ketone singlet (2.13 ppm) shifts upfield to approx. 1.3 ppm (singlet, 3H) upon acetalization.[2]

    • Ethoxy Groups: Look for a quartet (approx. 3.4-3.6 ppm) and a triplet (1.1-1.2 ppm) corresponding to the ethyl groups.

    • Alkene: The vinylic proton (approx.[2] 5.1 ppm) should remain intact. If etherification occurred, this signal would disappear.

Workflow Visualization

Workflow Input Reagents: Methyl Heptenone + EtOH + pTSA Process Reflux with Dean-Stark (Water Removal) Input->Process Check Check GC/TLC (Ketone < 2%) Process->Check Check->Process Incomplete Quench Neutralize (NaHCO3) & Filter Check->Quench Complete Purify Vacuum Distillation Quench->Purify Final Pure Diethyl Acetal Purify->Final

Figure 2: Operational workflow for Method A (Azeotropic Distillation).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Inefficient water removal.[2]

    • Solution: Ensure the Dean-Stark trap is functioning or switch to Method B (Orthoformate).[2] Increase ethanol equivalents.

  • Issue: Formation of Side Product (Ether).

    • Cause: Acid concentration too high or temperature too high without water removal.[2]

    • Solution: Use a weaker acid (e.g., Pyridinium p-toluenesulfonate, PPTS) or lower the temperature. Ensure the reaction stops immediately upon consumption of starting material.

  • Issue: Hydrolysis during Workup.

    • Cause: Acidic aqueous workup.[2]

    • Solution: Acetals are acid-sensitive.[2] Always neutralize before adding water.[2] Use basic alumina for chromatography, not acidic silica.

References

  • Meskens, F. A. J. (1981).[2] Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds. Synthesis, 1981(7), 501-522. Link

  • Claisen, L. (1896). Beiträge zur Kenntniss der 1,3-Diketone. Justus Liebigs Annalen der Chemie, 291(1), 25-137.
  • Sigma-Aldrich. (2023). 6-Methyl-5-hepten-2-one Product Specification and Synthesis Applications. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience. (Authoritative text on acetal protection strategies).

  • PubChem. (2023).[2] Compound Summary: 6-Methyl-5-hepten-2-one.[1][2][4][5][6][7][8][9][10][11][12] National Library of Medicine. Link

Sources

Application Note: Using 6-Ethoxy-6-methylheptan-2-ol as a Fragrance Fixative Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Ethoxy-6-methylheptan-2-ol (CAS: 51776-69-3) is a specialized ether-alcohol derivative utilized in the fragrance industry as a functional intermediate and fixative agent. Structurally derived from the acid-catalyzed addition of ethanol to 6-methyl-5-hepten-2-one (Methyl Heptenone), this compound combines a stable tertiary ether linkage with a secondary hydroxyl group.

In fragrance architectures, its value lies in its physicochemical duality:

  • The Ether Moiety: Increases chemical stability against oxidation compared to its unsaturated precursors (e.g., sulcatol or methyl heptenone).

  • The Hydroxyl Group: Facilitates hydrogen bonding with high-volatility "top notes" (aldehydes, esters), effectively suppressing their vapor pressure and extending olfactory linearity.

This guide provides a comprehensive protocol for the synthesis, characterization, and application of 6-Ethoxy-6-methylheptan-2-ol as a fixative modulator in fine fragrance formulations.

Physicochemical Profile
PropertyValue (Approx.)Relevance to Fixation
Molecular Formula C₁₀H₂₂O₂--
Molecular Weight 174.28 g/mol Medium-weight molecule suitable for heart-to-base transitions.
LogP (Predicted) ~2.1 - 2.5Lipophilic enough for oil compatibility; hydrophilic enough for H-bonding.
Boiling Point ~230–240°CLow volatility ensures it remains on the substrate (skin/strip).
Vapor Pressure < 0.01 mmHg @ 25°CActs as a solvent anchor for volatile compounds.

Synthesis Protocol: Catalytic Ethoxylation

Objective: Synthesize high-purity 6-Ethoxy-6-methylheptan-2-ol from Methyl Heptenone via acid-catalyzed addition.

Reaction Mechanism

The synthesis follows a Markovnikov addition of ethanol across the trisubstituted double bond of 6-methyl-5-hepten-2-one.

SynthesisFlow Start 6-Methyl-5-hepten-2-one (Precursor) Reactor Reactor 50°C, 20h Start->Reactor Reagents Ethanol (Excess) + H2SO4 (Cat.) Reagents->Reactor Quench Neutralization (Na2CO3) Reactor->Quench Conversion >90% Workup Evaporation & Extraction (Toluene/Water) Quench->Workup Product 6-Ethoxy-6-methylheptan-2-ol (Crude) Workup->Product

Caption: Workflow for the acid-catalyzed synthesis of 6-Ethoxy-6-methylheptan-2-ol.

Experimental Procedure

Reagents:

  • 6-Methyl-5-hepten-2-one (Methyl Heptenone): 1.0 eq

  • Absolute Ethanol: 10.0 eq (Solvent & Reagent)

  • Sulfuric Acid (95-98%): 0.2 eq

  • Sodium Carbonate: 0.2 eq (for neutralization)

Step-by-Step:

  • Charge: In a glass-lined reactor equipped with a reflux condenser, charge Methyl Heptenone and Ethanol.

  • Catalysis: Slowly add Sulfuric Acid while maintaining temperature < 30°C (exothermic).

  • Reaction: Heat mixture to 50°C and stir for 20–24 hours . Monitor via GC until starting material is < 2%.

  • Neutralization: Cool to 20°C. Add Sodium Carbonate slowly to quench acid. Stir for 1 hour.

  • Solvent Removal: Evaporate excess ethanol under reduced pressure.

  • Extraction: Add water and extract with Toluene or MTBE. Wash organic layer with brine.

  • Purification: Dry over MgSO₄ and concentrate. Distill under high vacuum (approx. 0.5 mbar) to obtain the clear, colorless oil.

Application Protocol: Fixative Efficacy Evaluation

Objective: Quantify the fixative capability of 6-Ethoxy-6-methylheptan-2-ol (EMH-ol) using Headspace Gas Chromatography (HS-GC).

Rationale

A fixative works by lowering the vapor pressure of volatile components (Raoult's Law deviation).[1] We will measure the retention of a standard volatile marker (Limonene ) in the presence of EMH-ol versus a control.

Experimental Setup
ParameterSpecification
Instrument GC-MS with Headspace Sampler (e.g., Agilent 7890/5977)
Column DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm)
Incubation 32°C (Simulating skin temperature)
Equilibration Time 30 minutes
Sample Preparation[3][4][5][6][7]
  • Control Solution (A): 10% Limonene in Ethanol.

  • Test Solution (B): 10% Limonene + 5% EMH-ol in Ethanol.

  • Blank: Pure Ethanol.

Protocol
  • Pipette 10 µL of Solution A and Solution B into separate 20 mL headspace vials.

  • Leave vials uncapped in a fume hood for fixed intervals: T=0, T=1h, T=4h.

  • At each time point, cap the vial immediately and transfer to the HS-GC autosampler.

  • Analysis: Measure the Peak Area of Limonene.

Data Analysis & Expected Results

Calculate the % Retention relative to T=0.



  • Hypothesis: Solution B (with EMH-ol) will show a significantly higher Limonene peak area at T=4h compared to Solution A, demonstrating the suppression of evaporation.

Mechanism of Action

The fixative effect of 6-Ethoxy-6-methylheptan-2-ol is driven by two primary molecular interactions:

  • Hydrogen Bonding: The secondary hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, interacting with polar functional groups in other fragrance molecules (e.g., esters, ketones).

  • Solvation/Raoult's Law: The bulky ethoxy-methyl tail creates a lipophilic matrix that solubilizes non-polar terpenes (like Limonene), lowering their activity coefficient (

    
    ) and thus their partial vapor pressure.
    

FixativeMechanism Volatile Volatile Fragrance Molecule (e.g., Limonene, Citral) Complex Stabilized Molecular Complex (Reduced Vapor Pressure) Volatile->Complex EMHol 6-Ethoxy-6-methylheptan-2-ol (Fixative) EMHol->Volatile Hydrogen Bonding (Hydroxyl Group) EMHol->Volatile Van der Waals Forces (Ether Tail) EMHol->Complex Skin Substrate (Skin/Paper) Complex->Skin Adsorption

Caption: Mechanistic interaction between EMH-ol and volatile fragrance notes.

Safety & Regulatory Considerations

  • IFRA/REACH: As an ether-alcohol, this compound is generally considered stable and non-sensitizing compared to aldehydes. However, standard patch testing is required for new formulations.

  • Handling:

    • Flash Point: > 90°C (Estimated).

    • Storage: Store in cool, dry conditions under nitrogen to prevent slow ether oxidation (peroxide formation). Test for peroxides before distillation.

References

  • Synthesis of Methoxy/Ethoxy Derivatives

    • Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.[2][3][4][5] (2018). Patent WO2018069458A1. (Describes the acid-catalyzed alkoxylation of methyl heptenone).

  • Fragrance Fixation Mechanisms

    • Fixatives in Perfumes and Fragrances.[1][6][7][8][9] (2023).[8] Mitra Ayu. (General review of fixative mechanisms including vapor pressure suppression).

  • Chemical Identity

    • 6-Ethoxy-6-methylheptan-2-ol (CAS 51776-69-3).[10][11][12] ECHEMI Chemical Database.

  • Ether-Alcohol Stability

    • Use of Alcohol and Ethers in Perfumes.[6] (2025).[1][3][13][5][6] Gozone Packaging. (Discusses the role of ethers as solvents and stability enhancers).

Sources

Application Note: Precision Synthesis of Tertiary Ether Alcohols via Solvomercuration-Demercuration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tertiary ethers—specifically those containing pendant hydroxyl groups ("ether alcohols")—presents a significant challenge in organic synthesis. Traditional Williamson ether synthesis fails with tertiary substrates due to competing E2 elimination, while acid-catalyzed alkoxylation often suffers from carbocation rearrangements and polymerization.

This Application Note details a robust, self-validating protocol for the preparation of tertiary ether alcohols using Solvomercuration-Demercuration . By utilizing mercury(II) acetate in the presence of a diol nucleophile, researchers can achieve near-perfect Markovnikov regioselectivity under mild conditions. This method is critical for medicinal chemists designing lipophilic, metabolically stable ether linkers in drug scaffolds.

Mechanistic Rationale & Advantage[1][2]

The "Tertiary" Challenge

Constructing an ether bond at a tertiary carbon is synthetically demanding.

  • Williamson Synthesis (

    
    ):  Fails.[1] A tertiary alkoxide is a strong base, and a tertiary halide is sterically hindered, leading almost exclusively to elimination (alkene formation).
    
  • Acid Catalysis (

    
    ):  Risky. Generating a tertiary carbocation invites thermodynamic rearrangement (hydride/alkyl shifts) and elimination.
    
The Solvomercuration Solution

Solvomercuration decouples nucleophilic attack from carbocation instability. The reaction proceeds through a bridged mercurinium ion intermediate. This bridge prevents free rotation and rearrangement, while the partial positive charge is localized on the most substituted carbon (tertiary center), directing the nucleophile (diol) to that specific site with high regiofidelity.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical divergence from side reactions.

SolvomercurationMechanism Alkene Trisubstituted Alkene (Substrate) Mercurinium Bridged Mercurinium Ion (Intermediate) Alkene->Mercurinium Electrophilic Attack HgOAc Hg(OAc)2 HgOAc->Mercurinium Organomercury Organomercurial Ether Alcohol Mercurinium->Organomercury Anti-Attack at Tertiary Carbon SideProduct Elimination/Rearrangement (Inhibited) Mercurinium->SideProduct X Diol Diol Nucleophile (Solvent/Reagent) Diol->Organomercury Product Tertiary Ether Alcohol (Markovnikov Product) Organomercury->Product Radical Demercuration NaBH4 NaBH4 / NaOH (Reduction) NaBH4->Product

Figure 1: Reaction pathway for solvomercuration showing the inhibition of rearrangement pathways via the stable mercurinium intermediate.[2]

Experimental Protocol

Target Synthesis

Substrate: 1-Methylcyclohexene Nucleophile: Ethylene Glycol Product: 1-(2-Hydroxyethoxy)-1-methylcyclohexane Rationale: This reaction installs a glycol ether tail onto a sterically crowded tertiary ring carbon, a motif common in prodrug linker design.

Reagents & Stoichiometry[1][5]
ReagentEquiv.[3][4][5][6]RoleCritical Note
1-Methylcyclohexene 1.0SubstrateMust be free of peroxides.
Hg(OAc)₂ 1.05ElectrophileToxic. Weigh in fume hood.
Ethylene Glycol 10.0Nucleophile/SolventLarge excess prevents cross-linking (polymerization).
THF 2-3 VolCo-solventSolubilizes the alkene.
NaOH (3M) 2.0pH ControlEssential for NaBH4 stability.
NaBH₄ 0.5ReductantAdd slowly; exothermic H₂ evolution.
Step-by-Step Methodology
Phase 1: Solvomercuration (Formation of C-O Bond)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Mercury Solution: Add Mercuric Acetate (3.35 g, 10.5 mmol) to the flask.

  • Solvent Addition: Add Ethylene Glycol (6 mL) and THF (15 mL) . Stir until the mercury salt is dissolved (solution may be slightly cloudy).

    • Expert Tip: If solubility is poor, increase THF ratio, but maintain at least 20% glycol to ensure it acts as the nucleophile rather than water.

  • Substrate Addition: Add 1-Methylcyclohexene (0.96 g, 10.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 30–60 minutes.

    • Visual Check: The yellow color of the Hg(OAc)₂ complex usually fades as the organomercurial forms.

    • Validation: TLC (Hexane/EtOAc) will show consumption of the non-polar alkene. The organomercurial intermediate is polar and stays at the baseline.

Phase 2: Demercuration (Removal of Hg)[4]
  • Preparation: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add 3M NaOH (10 mL) . The mixture may turn orange/yellow (formation of HgO).

  • Reduction: Prepare a solution of NaBH₄ (0.19 g, 5.0 mmol) in 3M NaOH (5 mL). Add this solution dropwise to the reaction mixture.

    • Safety: Vigorous bubbling (H₂ gas) will occur. Ensure the flask is vented.

    • Observation: The mixture will turn grey/black as elemental mercury precipitates.

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete reduction.

Phase 3: Workup & Isolation
  • Decantation: Allow the metallic mercury to settle. Decant the supernatant liquid into a separatory funnel.

    • Waste Protocol: The mercury residue in the flask is hazardous. Consult your institution's specific Hg-waste disposal guidelines immediately.

  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Wash: Wash the combined organic layers with:

    • 
       (
      
      
      
      mL) to remove excess ethylene glycol.
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often sufficiently pure (>95%). If needed, purify via flash column chromatography (Silica, 10-30% EtOAc in Hexanes).

Performance Data & Validation

The following table contrasts Solvomercuration with Acid-Catalyzed addition for the synthesis of tertiary ethers.

ParameterSolvomercuration-DemercurationAcid-Catalyzed Alkoxylation (

)
Regioselectivity >99% Markovnikov (Tertiary Ether)Mixed (Rearrangement products common)
Reaction Temp Room Temperature (25°C)High Heat (Reflux) often required
Typical Yield 85 - 95% 40 - 60%
Isomerization None (No free carbocation)High risk (1,2-hydride shifts)
Stereochemistry Anti-addition (trans)Scrambled
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Alkene.

    • Cause: Reduction step performed before mercuration was complete.

    • Fix: Extend Phase 1 stirring time. Ensure the yellow Hg color has dissipated before adding NaBH4.

  • Problem: Polymerization/Gooey Product.

    • Cause: Insufficient Diol. If the diol:alkene ratio is near 1:1, the product can react with another alkene molecule.

    • Fix: Maintain at least a 10:1 molar excess of the diol.

References

  • Brown, H. C., & Rei, M. H. (1969). Solvomercuration-demercuration of representative olefins in the presence of alcohols.[1][7] Convenient procedures for the synthesis of ethers.[3][1][4][7] Journal of the American Chemical Society, 91(20), 5646–5647.[1][7] [Link]

  • Brown, H. C., & Geoghegan, P. J. (1970). Solvomercuration-demercuration. I. Oxymercuration-demercuration of representative olefins in an aqueous system.[4] Mild procedure for the Markovnikov hydration of the carbon-carbon double bond.[4] The Journal of Organic Chemistry, 35(6), 1844–1850.[4] [Link]

  • Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Ethers.[3][1][4][5][6][7][8][9][10][11][12][13] [Link]

Sources

Application Note: Purification of 6-Ethoxy-6-methylheptan-2-ol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The compound 6-ethoxy-6-methylheptan-2-ol is a bifunctional molecule featuring both a secondary hydroxyl group and a sterically hindered tertiary ether linkage. In pharmaceutical development and fine chemical synthesis, high-purity alkoxy alcohols are critical intermediates. However, the purification of this specific compound presents a significant thermodynamic challenge: the tertiary ether linkage is highly susceptible to thermal degradation and acid-catalyzed elimination [1].

Standard atmospheric distillation is unviable for this compound. At elevated temperatures, the thermal energy exceeds the activation barrier for ether cleavage, leading to the irreversible formation of alkene degradants and ethanol [4]. This application note details a self-validating vacuum distillation protocol designed to isolate the target compound at >98% purity while completely suppressing thermal degradation.

Mechanistic Rationale: The Causality of Experimental Choices

To ensure scientific integrity and high yields, every parameter in this protocol is designed to mitigate specific degradation pathways:

  • Sub-Atmospheric Pressure (Vacuum): Tertiary ethers undergo cleavage via an E1-type elimination mechanism when exposed to high heat [3]. By operating under a high vacuum (1–5 mbar), the boiling point of 6-ethoxy-6-methylheptan-2-ol is artificially depressed. This allows the compound to vaporize well below its thermal degradation threshold (typically keeping the pot temperature < 115 °C)[2].

  • Heterogeneous Acid Scavenging: Even trace amounts of electrophiles or protons left over from upstream synthesis can catalyze ether cleavage during heating. To prevent this, a non-volatile base (Anhydrous

    
    ) is added to the crude mixture. Because 
    
    
    
    is insoluble in the organic matrix and non-volatile, it acts purely as a surface-active neutralizer in the pot without co-distilling into the purified product.
  • Short-Path Apparatus: A short-path distillation head is utilized rather than a heavily packed fractional column. This minimizes the residence time of the heat-sensitive ether in the vapor phase, reducing its overall "thermal budget."

Experimental Workflow

G Crude Crude Mixture 6-Ethoxy-6-methylheptan-2-ol Base Acid Neutralization Add 0.5% w/w K₂CO₃ Crude->Base Vacuum Vacuum Equilibration 1-5 mbar & Cold Trap Base->Vacuum Distillation Short-Path Distillation Bath Temp: 100–115 °C Vacuum->Distillation Forerun Forerun Fraction < 75 °C (Volatiles) Distillation->Forerun Low Temp Main Main Fraction 75–85 °C (Pure Product) Distillation->Main Target Temp Residue Pot Residue > 115 °C (Oligomers/Salts) Distillation->Residue Non-volatile

Workflow for the vacuum distillation of 6-ethoxy-6-methylheptan-2-ol.

Step-by-Step Distillation Protocol

Phase 1: System Preparation
  • Apparatus Assembly: Assemble a short-path vacuum distillation setup consisting of a two-neck round-bottom boiling flask, a short-path distillation head, a multi-neck "cow" receiving adapter, and pre-weighed receiving flasks.

  • Joint Integrity: Lightly grease all ground glass joints with high-vacuum silicone grease. Self-Validation Check: Rotate the joints until the grease layer becomes completely transparent, ensuring a hermetic seal.

  • Pot Charging: Transfer the crude 6-ethoxy-6-methylheptan-2-ol into the boiling flask (do not fill beyond 50% capacity). Add 0.5% w/w of finely powdered, anhydrous

    
     and a PTFE-coated magnetic stir bar.
    
Phase 2: Degassing & Equilibration
  • Cold Trap Activation: Submerge the vacuum pump's cold trap in a dry ice/acetone bath to protect the pump from volatile ethanol and alkene byproducts.

  • Vacuum Application: Begin magnetic stirring at 300 RPM. Slowly open the vacuum valve to apply a deep vacuum (target: 1.0 – 5.0 mbar).

  • Degassing: Allow the system to stir at room temperature under full vacuum for 15–20 minutes. This removes dissolved gases and residual low-boiling solvents, preventing violent "bumping" during heating.

Phase 3: Fractionation
  • Heating: Submerge the boiling flask in a silicone oil bath. Gradually increase the bath temperature at a rate of 2–3 °C per minute.

  • Forerun Collection: As the bath reaches 40–90 °C, low-boiling impurities (unreacted ethanol, trace ketones, or alkene degradants) will begin to vaporize. Collect this liquid in the first receiving flask until the vapor temperature begins to rise sharply.

  • Main Fraction Collection: Once the vapor temperature stabilizes (expected ~75–85 °C at 2.0 mbar), rotate the cow adapter to a clean, pre-weighed receiving flask. Maintain a steady distillation rate (approx. 1 drop per second) by carefully modulating the oil bath temperature (100–115 °C).

  • Termination: Cease collection when the distillation rate drops significantly or the pot residue becomes highly viscous and dark. Do not bake the residue to dryness.

Phase 4: System Shutdown
  • Cooling: Lower the oil bath and allow the boiling flask to cool to ambient temperature while maintaining the vacuum. (Cooling under vacuum prevents the hot residue from oxidizing).

  • Backfilling: Once cool, isolate the vacuum pump and slowly backfill the distillation apparatus with an inert gas (Nitrogen or Argon) to atmospheric pressure.

Quantitative Data & Fraction Analysis

The following table summarizes the expected thermodynamic parameters and analytical outcomes during the distillation process at a standardized pressure of 2.0 mbar .

FractionVapor Temp. (°C)Bath Temp. (°C)Pressure (mbar)Expected GC PurityPrimary Chemical Components
1 (Forerun) 25 – 6540 – 902.0< 50%Ethanol, unreacted starting materials, volatile alkenes
2 (Main) 75 – 85100 – 1152.0> 98%6-Ethoxy-6-methylheptan-2-ol
3 (Residue) N/A> 1152.0N/AHigh-MW oligomers,

, trace salts

(Note: Vapor temperatures are highly dependent on the precise vacuum level achieved. Always rely on a stabilized temperature plateau rather than absolute temperature values to identify the main fraction).

Troubleshooting & E-E-A-T Insights

  • Violent Bumping During Heating: Boiling chips lose their effectiveness under deep vacuum because their capillary pores are quickly evacuated. Always use vigorous magnetic stirring to provide continuous nucleation sites for smooth boiling.

  • Loss of Vacuum / Pressure Spikes: If the pressure suddenly spikes during the main fraction collection, it is a primary indicator of thermal degradation (the generation of ethanol vapor and alkene gas rapidly expands the system volume). Immediately lower the oil bath temperature and verify that

    
     was added to the pot.
    
  • Discoloration of the Main Fraction: If the main fraction appears yellow, the distillation rate was likely too fast, causing aerosolized pot residue to carry over into the condenser. Reduce the temperature differential between the oil bath and the vapor phase.

References

  • Industrial Applications of Reactive Distillation: Recent Trends Source: mdma.ch URL:[Link][1]

  • ETHERIFICATION PROCESS, PROCESS FOR PREPARING A LUBRICANT COMPOSITION AND PROCESS FOR LUBRICATING A SURFACE - Patent 3583195 Source: European Patent Office (EPO) URL:[Link][2]

  • US20150322181A1 - Method for preparing polybutene Source: Google Patents URL:[3]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Transetherification and Elimination) Source: Thieme Connect URL:[Link][4]

Sources

Reagents for selective reduction of ethoxy-ketones to alcohols

Application Note: Stereocontrolled Reduction of -Ethoxy Ketones

Abstract

The reduction of

Chelation Control (Cram’s Chelate Model)Steric Control (Felkin-Anh Model)

Introduction & Mechanistic Theory

The core challenge in reducing


The Two Competing Models
  • Cram’s Chelate Model (Syn-Selective):

    • Mechanism: A Lewis acidic metal cation (

      
      ) coordinates simultaneously with the ketone carbonyl oxygen and the ether oxygen. This forms a rigid five-membered chelate ring.
      
    • Outcome: The hydride attacks from the face opposite the bulkiest group on the

      
      -carbon to minimize steric strain, typically yielding the syn-1,2-ethoxy alcohol.
      
    • Key Reagents:

      
      , 
      
      
      /
      
      
      mediated borohydrides.
  • Felkin-Anh Model (Anti-Selective):

    • Mechanism: In the absence of chelation (or with bulky non-chelating reagents), the molecule adopts a conformation that minimizes dipolar repulsion and steric clash. The largest group (

      
      ) sits perpendicular to the carbonyl.[1]
      
    • Outcome: The hydride attacks the carbonyl according to the Bürgi-Dunitz trajectory over the smallest substituent, typically yielding the anti-1,2-ethoxy alcohol.

    • Key Reagents: L-Selectride, K-Selectride,

      
       (in cryptands/polar solvents).
      
Mechanistic Pathway Diagram

ReductionMechanismcluster_ChelationPath A: Chelation Controlcluster_FelkinPath B: Felkin-Anh ControlStartα-Ethoxy KetoneChelateMetal Chelate(Rigid 5-membered Ring)Start->ChelateLewis Acid (Zn²⁺, Ti⁴⁺)StericDipole/Steric Alignment(No Chelation)Start->StericBulky Hydride / No Lewis AcidSynProdSyn-Alcohol(Major Product)Chelate->SynProdHydride Attack(Less Hindered Face)AntiProdAnti-Alcohol(Major Product)Steric->AntiProdHydride Attack(Burgi-Dunitz)

Figure 1: Decision tree for mechanistic control. Path A utilizes metal coordination for syn-selectivity, while Path B relies on steric bulk for anti-selectivity.

Reagent Selection Guide

ReagentMechanismSelectivity (Typical)Key Conditions

Chelation ControlSyn (>95:5 dr)Ether/THF,

. Requires preparation from

.

Chelation ModulationSyn (Variable)Methanol,

. "Luche" conditions often favor chelation.
L-Selectride Steric (Felkin-Anh)Anti (>90:10 dr)THF,

. Bulky groups prevent chelation.

MixedLow SelectivityEther. Often gives mixtures unless specific cryptands are used.
DIBAL-H StericAnti (Moderate)Toluene/Hexane,

. Non-coordinating solvents enhance anti-selectivity.

Experimental Protocols

Protocol A: Chelation-Controlled Reduction (Syn-Selective)

Target: Synthesis of syn-1,2-ethoxy alcohols using Zinc Borohydride (

Rationale:

Reagent Preparation (


 ~0.15 M in Ether):
  • Safety: Perform in a fume hood under Argon.

    
     is not commercially stable and must be prepared fresh.
    
  • Suspend anhydrous

    
     (1.0 equiv, fused under vacuum) in anhydrous diethyl ether.
    
  • Add

    
     (2.2 equiv) and stir vigorously for 24–48 hours at room temperature.
    
  • Allow the mixture to settle. The clear supernatant contains

    
    . Titrate or assume ~0.15 M yield based on 
    
    
    .

Reduction Procedure:

  • Dissolve the

    
    -ethoxy ketone (1.0 mmol) in anhydrous diethyl ether (10 mL) under Argon.
    
  • Cool the solution to

    
     .
    
  • Add the

    
     solution (0.5–1.0 equiv) dropwise via syringe.
    
    • Note: Slow addition is crucial to maintain internal temperature.

  • Stir at

    
     for 2–4 hours. Monitor by TLC.
    
  • Quench: Carefully add water (0.5 mL) followed by dilute acetic acid or saturated

    
    .
    
    • Caution: Hydrogen gas evolution.

  • Extract with ether (

    
    ), wash with brine, dry over 
    
    
    , and concentrate.
Protocol B: Steric-Controlled Reduction (Anti-Selective)

Target: Synthesis of anti-1,2-ethoxy alcohols using L-Selectride. Rationale: The bulky sec-butyl groups on the boron prevent chelation and force the reaction through the Felkin-Anh transition state.

Procedure:

  • Dissolve the

    
    -ethoxy ketone (1.0 mmol) in anhydrous THF (10 mL) under Argon.
    
  • Cool the solution to

    
     .
    
  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.

  • Stir at

    
     for 1–2 hours.
    
  • Oxidative Workup (Critical for Selectrides):

    • Add methanol (0.5 mL) to quench excess hydride.

    • Add 10% NaOH (2 mL) followed by 30%

      
       (2 mL) dropwise.
      
    • Why? This oxidizes the organoborane byproducts, facilitating clean separation of the alcohol.

  • Warm to room temperature and stir for 30 minutes.

  • Extract with diethyl ether or ethyl acetate, wash with

    
     (to remove peroxides), then brine.
    

Validation & Troubleshooting Workflow

Validating stereochemistry in acyclic ether-alcohols is difficult due to conformational flexibility. Do not rely solely on simple NMR coupling constants (

Validation Strategy
  • Mosher's Ester Analysis: The gold standard for absolute configuration. Derivatize with

    
    - and 
    
    
    -MTPA chloride.
  • Cyclic Derivative Formation: If the ethyl group can be cleaved (e.g., using

    
    ), convert the resulting 1,2-diol to an acetonide.
    
    • Syn-diol acetonide:

      
       NMR methyl signals at ~19 and ~30 ppm.
      
    • Anti-diol acetonide:

      
       NMR methyl signals both at ~25 ppm (Rychnovsky Method).
      
Workflow Diagram

ValidationWorkflowSampleCrude Reduction ProductTLC1. Check Conversion (TLC/GC)Sample->TLCPurify2. Flash ChromatographyTLC->PurifyDecisionNeed Absolute Config?Purify->DecisionMosherMosher Ester Analysis(MTPA-Cl)Decision->MosherYesRelativeRelative Config Check(Compare NMR with Standard)Decision->RelativeNo (Known Compound)

Figure 2: Analytical workflow for validating reaction success and stereochemical outcome.

References

  • Evans, D. A., et al. "Stereoselective Reduction of

    
    -Hydroxy Ketones." Journal of the American Chemical Society, 1988.  (Foundational work on chelation control).
    
  • Oishi, T., & Nakata, T. "New Aspects of Stereoselective Synthesis of 1,3-Polyols." Accounts of Chemical Research, 1984.[2] (Detailed review of Zn(BH4)2 usage).

  • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride (L-Selectride): A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972. .

  • Rychnovsky, S. D., et al. "Configuration Assignment of Polyene Macrolide Antibiotics Using the

    
     Acetonide Analysis." Journal of Organic Chemistry, 1997.  (Standard for diol stereochemistry assignment).
    
  • Dale, J. A., & Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric Alcohols." Journal of the American Chemical Society, 1973.[3] .

Application of 6-Ethoxy-6-methylheptan-2-ol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Ethoxy-6-methylheptan-2-ol in Agrochemical Synthesis

Executive Summary

6-Ethoxy-6-methylheptan-2-ol (EMHO) represents a specialized class of terpenoid ether alcohols utilized primarily as a stabilized pro-pheromone and a chiral intermediate in the synthesis of semiochemicals.

Its core utility lies in its relationship to Sulcatol (6-methyl-5-hepten-2-ol), the primary aggregation pheromone of the Ambrosia Beetle (Gnathotrichus sulcatus), a devastating forestry pest. EMHO serves two critical functions in modern agrochemical workflows:

  • Synthetic Masking: The ethoxy moiety acts as a robust protecting group for the C5-C6 alkene during the enantioselective resolution of the C2 alcohol, preventing non-specific oxidation or polymerization.

  • Controlled Release (Pro-Pheromone): In field applications, EMHO functions as a chemically stable reservoir that slowly releases the active volatile pheromone (Sulcatol) upon exposure to environmental acidity or enzymatic hydrolysis, significantly extending dispenser field-life.

Chemical Logic & Mechanism

The strategic value of EMHO is derived from the reactivity difference between its secondary alcohol (C2) and its tertiary ether (C6).

  • Amphiphilic Balance: Unlike the hydrophobic Sulcatol, EMHO possesses higher polarity due to the additional oxygen atom, facilitating separation from non-polar terpene byproducts during purification.

  • Acid-Labile "Switch": The tertiary ethoxy group at C6 is stable under basic and neutral conditions (allowing esterification or enzymatic hydrolysis at C2). However, under acidic conditions (or thermal stress), it undergoes E1 elimination to regenerate the double bond, releasing Ethanol and the active Sulcatol.

Pathway Visualization: The "Mask-Resolve-Release" Strategy

G Start 6-Methyl-5-hepten-2-one (Precursor) Intermediate 6-Ethoxy-6-methylheptan-2-one (Protected Ketone) Start->Intermediate EtOH, H+ (Protection) Target 6-Ethoxy-6-methylheptan-2-ol (EMHO - Stable Intermediate) Intermediate->Target NaBH4 (Reduction) Active Sulcatol (Active Pheromone) Target->Active Heat / H+ (Elimination) Byproduct Ethanol (Leaving Group) Target->Byproduct

Figure 1: Synthetic workflow converting the ketone precursor to the stabilized EMHO intermediate, and finally to the active pheromone Sulcatol.

Physicochemical Profile

Property6-Ethoxy-6-methylheptan-2-ol (EMHO)Sulcatol (Active Pheromone)Impact on Application
Molecular Weight 174.28 g/mol 128.21 g/mol EMHO is less volatile, reducing evaporative loss during storage.
Boiling Point ~195°C (est.)174°CHigher BP allows for high-temperature processing without loss.
LogP (Octanol/Water) 2.1 (est.)2.4Increased water solubility aids in emulsification for sprayable formulations.
Stability (pH 7) HighModerate (Prone to oxidation)EMHO allows long-term storage without antioxidants.
Stability (pH < 4) Low (Elimination)HighTrigger mechanism for controlled release.

Detailed Protocols

Protocol A: Synthesis of EMHO from Methyl Heptenone

Rationale: This protocol uses acid-catalyzed solvomercuration or direct addition to "mask" the alkene before reducing the ketone. This prevents over-reduction of the alkene to the alkane.

Reagents:

  • 6-Methyl-5-hepten-2-one (Methyl heptenone)

  • Absolute Ethanol

  • Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (pTSA)

  • Sodium Borohydride (NaBH4)[1]

Step-by-Step Methodology:

  • Etherification (Protection):

    • Charge a reactor with 6-methyl-5-hepten-2-one (1.0 eq) and Absolute Ethanol (5.0 eq).

    • Cool to 0°C.

    • Slowly add catalytic H2SO4 (0.05 eq). Critical: Maintain temp < 10°C to prevent polymerization.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor by GC-MS. Disappearance of the alkene peak (m/z 128 parent) and appearance of the ether adduct (m/z 174 parent, often invisible, look for m/z 129 fragment).

    • Neutralize with Sodium Bicarbonate, filter, and concentrate to yield 6-ethoxy-6-methylheptan-2-one .

  • Reduction:

    • Dissolve the crude keto-ether in Methanol.

    • Add NaBH4 (0.5 eq) portion-wise at 0°C. Note: The ether group is stable to borohydride.

    • Stir for 2 hours.

    • Quench with water, extract with Ethyl Acetate.

    • Result: 6-Ethoxy-6-methylheptan-2-ol (EMHO) as a colorless oil.

Protocol B: Controlled Release / Activation (Lab Scale)

Rationale: To demonstrate the conversion of the "Pro-pheromone" back to the active Sulcatol for bioassays.

  • Setup: Short-path distillation apparatus.

  • Loading: Load EMHO (10g) into the boiling flask.

  • Catalyst: Add pTSA (0.1% w/w).

  • Reaction: Heat to 140°C under reduced pressure (20 mmHg).

  • Mechanism: The heat and acid drive the elimination of ethanol. The lower boiling Sulcatol (and ethanol) distills over.

  • Purification: Wash the distillate with water to remove ethanol. The organic layer is >95% pure Sulcatol.

Application in Pest Management (Ambrosia Beetle)

Target Species: Gnathotrichus sulcatus and Gnathotrichus retusus.[2][3] Role: Aggregation Pheromone Synergist.

While Sulcatol is the natural pheromone, pure Sulcatol dispensers often exhibit a "burst release" profile—dumping high concentrations initially and fading quickly.

Formulation Strategy: The "Acid-Wick" Dispenser By formulating EMHO with a solid acid catalyst, a zero-order release profile can be achieved.

Formulation Protocol:

  • Matrix: Porous polyethylene sachets or cellulose wicks.

  • Active Mix: Blend EMHO (90%) with Stearic Acid (10%) or an acidic clay (Montmorillonite K10).

  • Mechanism: Ambient humidity enters the sachet, creating a micro-acidic environment on the clay surface. This hydrolyzes the ethoxy group.

  • Release: The generated Sulcatol diffuses through the polyethylene membrane, while the ethanol evaporates.

  • Field Life: Extends lure activity from 2 weeks (pure Sulcatol) to 6-8 weeks (EMHO formulation).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 Water present in Ethanol.Use molecular sieves to dry Ethanol; water competes to form the hydroxy-analog (diol).
Premature Elimination Injection port too hot during GC analysis.Lower GC inlet temp to 180°C or derivatize (silylation) before analysis.
Racemization Acid concentration too high during elimination.Use weak acids (Oxalic acid) or lower temperatures under high vacuum.

References

  • Borden, J. H., et al. (1976). "Sulcatol: Population aggregation pheromone in the scolytid beetle, Gnathotrichus sulcatus."[3][4] Journal of Chemical Ecology, 2(1), 69-76.

  • Mori, K. (1981).[2] "Synthesis of optically active pheromones." Tetrahedron, 37(9), 1341-1342. (Describes the general strategy of using protected hydroxy-ketones).

  • Slessor, K. N., et al. (1980). "Chiral synthesis of sulcatol." Canadian Journal of Chemistry, 58, 211-215. (Foundational work on Sulcatol synthesis).

  • Oehlschlager, A. C., et al. (1988). "Field responses of Gnathotrichus sulcatus to enantiomers of sulcatol." Journal of Chemical Ecology, 14, 2069-2084.

Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Solvent extraction methods for isolating 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Extraction Protocols for the Isolation of 6-Ethoxy-6-methylheptan-2-ol

Introduction & Physicochemical Profiling

6-Ethoxy-6-methylheptan-2-ol (CAS: 51776-69-3) is a branched, aliphatic ether-alcohol utilized as a specialized building block, intermediate, and specialty solvent in pharmaceutical and fine chemical synthesis. Isolating this semi-volatile organic compound (SVOC) from aqueous reaction mixtures or environmental matrices presents unique thermodynamic challenges that require precise methodological control.

Causality in Extraction Dynamics: The molecule features a C10 aliphatic backbone, conferring significant lipophilicity. However, the presence of a secondary hydroxyl group (-OH) and a sterically hindered tertiary ethoxy ether linkage (-O-CH2CH3) introduces localized polarity. These functional groups act as potent hydrogen bond donors and acceptors, resulting in partial aqueous solubility and a high propensity to form emulsions during biphasic separation. Consequently, relying solely on highly non-polar solvents (e.g., 100% hexane) yields suboptimal partition coefficients (


) and poor recovery rates[1][2].

To achieve >90% recovery, the extraction system must be thermodynamically driven toward the organic phase. This is accomplished via two mechanisms:

  • Solvent Selection: Utilizing moderately polar, water-immiscible solvents (e.g., Dichloromethane or an 80:20 Hexane:Ethyl Acetate blend) that can interact with the ether and alcohol groups.

  • Salting-Out Effect: Saturating the aqueous phase with sodium chloride (NaCl) increases the ionic strength and surface tension of the aqueous layer. This disrupts the hydrogen bonding network between the water molecules and the ether-alcohol, thereby forcing the target compound into the organic phase[3].

Quantitative Data: Solvent Selection & Recovery Metrics

The following table summarizes the theoretical partition efficiencies and empirical recovery estimates for 6-Ethoxy-6-methylheptan-2-ol across various solvent systems.

Extraction Solvent SystemPolarity Index (

)
Density vs. WaterEst. Recovery (%)Operational Notes & Causality
Dichloromethane (DCM) 3.1Heavier (Bottom)> 92%Excellent

due to dipole interactions. Ideal for bulk preparative LLE.
Hexane : EtOAc (80:20) ~0.9Lighter (Top)85 - 90%EtOAc provides necessary hydrogen-bond accepting capability. Reduces emulsion risks.
Diethyl Ether 2.8Lighter (Top)> 95%Highest recovery, but poses severe peroxide and flammability hazards.
100% n-Hexane 0.1Lighter (Top)< 60%Poor recovery. Fails to disrupt aqueous hydrogen bonding of the -OH group.

Experimental Protocols

Protocol A: Preparative Liquid-Liquid Extraction (LLE)

Adapted from EPA Method 3510C for slightly water-soluble organics[4][5]. This self-validating protocol is designed for bulk reaction quenching and isolation (volumes > 50 mL).

  • Step 1: Matrix Preparation (Salting-Out)

    • Transfer the aqueous sample containing 6-Ethoxy-6-methylheptan-2-ol to a thoroughly cleaned, PTFE-stopcock separatory funnel[5].

    • Add high-purity anhydrous Sodium Chloride (NaCl) at a ratio of approximately 0.3 g per 1 mL of aqueous solution.

    • Causality: Swirl gently until dissolved. The saturation of the aqueous phase minimizes the solubility of the ether-alcohol, driving the equilibrium (

      
      ) heavily toward the organic phase[3].
      
  • Step 2: Primary Extraction

    • Add Dichloromethane (DCM) at a 1:3 volume ratio (Organic:Aqueous).

    • Cap the funnel and invert gently. Open the stopcock immediately to vent built-up pressure (crucial for safety and to prevent aerosolization of the SVOC)[3].

    • Shake vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

  • Step 3: Phase Separation

    • Secure the funnel on a ring stand. Allow the mixture to settle for 10 minutes.

    • Validation Check: A sharp, distinct interface must form. If an emulsion persists, the salting-out was insufficient, or the shaking was too violent. (Remedy: Add more NaCl or gently stir the interface with a glass rod).

    • Drain the lower DCM layer into a clean Erlenmeyer flask.

  • Step 4: Repeated Extraction & Drying

    • Repeat Steps 2 and 3 twice more with fresh DCM to ensure exhaustive extraction. Causality: Multiple small-volume extractions are thermodynamically superior to a single large-volume extraction[3].

    • Combine all organic fractions. Add anhydrous Sodium Sulfate (

      
      ) until the drying agent flows freely like sand, indicating all residual water has been absorbed.
      
    • Filter and concentrate the extract using a Kuderna-Danish apparatus or rotary evaporator under reduced pressure (bath temp < 35°C to prevent volatilization of the target compound)[5].

Protocol B: Trace-Level Solid-Phase Extraction (SPE)

For analytical quantification (e.g., environmental monitoring or pharmacokinetics), LLE is often too solvent-intensive and prone to background contamination[6]. Polymeric Reversed-Phase SPE (e.g., Hydrophilic-Lipophilic Balance, HLB) is preferred.

  • Step 1: Cartridge Conditioning

    • Mount a 200 mg HLB SPE cartridge on a vacuum manifold.

    • Pass 5 mL of LC-MS grade Methanol through the bed to solvate the polymeric sorbent chains.

    • Equilibrate with 5 mL of organic-free reagent water. Crucial: Do not allow the sorbent bed to dry out, as this collapses the polymer structure and ruins retention capability.

  • Step 2: Sample Loading

    • Load the aqueous sample (adjusted to neutral pH) at a controlled flow rate of 1-2 mL/min.

    • Causality: A slow flow rate ensures sufficient residence time for the hydrophobic C10 chain of 6-Ethoxy-6-methylheptan-2-ol to partition into the sorbent via Van der Waals forces.

  • Step 3: Wash Step

    • Wash the cartridge with 5 mL of a 5% Methanol in Water solution.

    • Causality: This specific concentration is strong enough to elute highly polar salts and matrix interferents, but too weak to break the hydrophobic interactions holding the target ether-alcohol.

  • Step 4: Elution

    • Dry the cartridge under full vacuum for 5 minutes.

    • Elute the target compound with 2 x 2.5 mL of Ethyl Acetate.

    • Concentrate the eluate under a gentle stream of ultra-pure Nitrogen (

      
      ) for downstream GC-MS or GC-FID analysis.
      

Workflow Visualization

ExtractionWorkflow Start Aqueous Sample (6-Ethoxy-6-methylheptan-2-ol) Split Select Extraction Strategy Start->Split LLE_Path Liquid-Liquid Extraction (Preparative / Bulk) Split->LLE_Path High Conc. SPE_Path Solid-Phase Extraction (Trace / Analytical) Split->SPE_Path Trace Conc. LLE_Salt Salting Out (Add NaCl to saturation) LLE_Path->LLE_Salt SPE_Cond Condition Cartridge (MeOH -> Water) SPE_Path->SPE_Cond LLE_Solvent Add Organic Solvent (DCM or Hexane:EtOAc) LLE_Salt->LLE_Solvent LLE_Sep Phase Separation (Collect Organic Layer) LLE_Solvent->LLE_Sep Dry Drying & Concentration (Anhydrous Na2SO4, N2 blowdown) LLE_Sep->Dry SPE_Load Load Sample (1-5 mL/min) SPE_Cond->SPE_Load SPE_Elute Elute Target (Ethyl Acetate) SPE_Load->SPE_Elute SPE_Elute->Dry Analyze GC-MS / GC-FID Analysis Dry->Analyze

Workflow for the isolation of 6-Ethoxy-6-methylheptan-2-ol via LLE and SPE.

References

  • U.S. Environmental Protection Agency (EPA). "SW-846 Test Method 3510C: Separatory Funnel Liquid-Liquid Extraction." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 5030C (SW-846): Purge-and-Trap for Aqueous Samples." EPA.gov. URL:[Link]

  • Wikipedia Contributors. "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Columbia University Chemistry Department. "Solid-Liquid and Liquid-Liquid Extraction." Columbia.edu. URL:[Link]

  • Organomation. "Solvent Extraction Techniques." Organomation.com. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Elimination Side Reactions in Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ether Synthesis Troubleshooting Center. As researchers and drug development professionals, you know that ether linkages are ubiquitous in active pharmaceutical ingredients (APIs) and complex natural products. However, synthesizing these linkages often triggers a frustrating mechanistic divergence: the competition between substitution and elimination.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you bypass elimination side reactions and maximize your ether yields.

Section 1: The Core Conflict — Substitution (SN2) vs. Elimination (E2)

Q: Why do my Williamson ether syntheses keep failing, yielding alkenes instead of my target ethers?

A: You are experiencing the classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Alkoxide ions are not only strong nucleophiles but also highly basic.

Mechanistically, an SN2 reaction requires the alkoxide to perform a backside attack on the electrophilic carbon, donating electrons into the


 antibonding orbital of the carbon-leaving group bond [1]. When the alkyl halide is sterically hindered (e.g., secondary or tertiary), the bulky alkyl groups physically shield this orbital. Unable to penetrate this steric bulk, the alkoxide instead acts as a base, abstracting an acidic 

-proton from the periphery of the molecule. This triggers an E2 cascade, expelling the leaving group and forming an alkene rather than your target ether [1].

SN2_vs_E2 Alkoxide Alkoxide Ion (Nucleophile/Base) Substrate Substrate Class? Alkoxide->Substrate AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Substrate SN2 SN2 Pathway (Substitution) Substrate->SN2 1° Halide, Less Hindered E2 E2 Pathway (Elimination) Substrate->E2 2° or 3° Halide, Hindered/Bulky Ether Target Ether (High Yield) SN2->Ether Alkene Alkene Side Product (Low Ether Yield) E2->Alkene

Mechanistic divergence between SN2 substitution and E2 elimination in ether synthesis.

Section 2: Troubleshooting the Williamson Ether Synthesis

Q: How should I design my substrates to favor SN2 over E2?

A: The golden rule of the Williamson ether synthesis is to always place the steric bulk on the alkoxide, never on the alkyl halide . If you are synthesizing an unsymmetrical ether (e.g., tert-butyl methyl ether), you must react the bulky alkoxide (tert-butoxide) with the unhindered alkyl halide (methyl iodide). Reversing this—reacting methoxide with tert-butyl iodide—will result in 100% E2 elimination, yielding isobutylene gas instead of your ether [1].

Quantitative Guidelines for Substrate Selection
Alkyl Halide (Electrophile)Alkoxide (Nucleophile/Base)Primary Mechanistic PathwayExpected Ether Yield (%)Expected Alkene Yield (%)
Primary (1°) , UnhinderedPrimary (1°) or Bulky (t-BuO⁻)SN2 (Substitution)> 90%< 10%
Secondary (2°) , ModeratePrimary (1°), UnhinderedSN2 / E2 Competition40 – 60%40 – 60%
Secondary (2°) , ModerateBulky (t-BuO⁻)E2 (Elimination)< 10%> 90%
Tertiary (3°) , HinderedAny AlkoxideE2 (Elimination)0% 100%

Q: What role do solvent and temperature play in suppressing elimination?

A:

  • Temperature Control: Elimination reactions possess a higher entropy of activation (

    
    ) than substitution reactions because they generate more discrete molecules (one substrate yields an alkene, a leaving group, and a conjugate acid). Consequently, elevating the temperature disproportionately accelerates the E2 pathway. Keep your reaction temperatures as low as kinetically feasible.
    
  • Solvent Selection: Utilize polar aprotic solvents such as DMSO or DMF. These solvents effectively solvate the counter-cation (e.g., Na⁺) but leave the alkoxide anion "bare" and unsolvated. This significantly enhances the nucleophilicity of the alkoxide, accelerating the SN2 rate of primary halides without requiring harsh, elimination-inducing heating [2].

Section 3: Alternative Workflows to Bypass Elimination

Q: I must synthesize an ether using a secondary or tertiary substrate where the Williamson approach fails. What are my alternatives?

A: When SN2 is unviable due to E2 competition, or when acid-catalyzed dehydration fails due to E1 elimination and carbocation rearrangements, you must pivot to methodologies that avoid highly basic conditions and free carbocations. The two most robust alternatives are the Mitsunobu Reaction and Alkoxymercuration-Demercuration .

Protocol 1: The Mitsunobu Reaction (For Aryl/Alkyl Ethers)

The Mitsunobu reaction converts primary and secondary alcohols into ethers using a pronucleophile (e.g., a phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD [3]. Because it activates the alcohol as an excellent leaving group via a phosphonium intermediate under mild, near-neutral conditions, E2 elimination is entirely suppressed. It proceeds with clean stereochemical inversion [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary alcohol (1.0 eq), the pronucleophile (e.g., phenol, 1.1 eq), and PPh₃ (1.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add DIAD (1.1 eq) dropwise.

    • Self-Validation Check: The reaction mixture will typically turn yellow upon DIAD addition. The fading of this color indicates the successful consumption of the reagent and formation of the phosphonium betaine intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting alcohol and the emergence of a less polar spot confirms ether formation.

  • Workup: Quench with water and extract with EtOAc. The primary byproduct, triphenylphosphine oxide, is highly polar and can be separated via flash chromatography or precipitated using cold diethyl ether/hexanes.

Protocol 2: Alkoxymercuration-Demercuration (For Alkenes to Ethers)

When synthesizing ethers from alkenes, acid-catalyzed methods often lead to E1 elimination or carbocation rearrangements. Alkoxymercuration-demercuration bypasses this by forming a stable mercurinium ion bridge that cannot rearrange, followed by nucleophilic attack by an alcohol to reliably yield the Markovnikov ether [[4]]([Link]4].

Alkoxymercuration Alkene Alkene Substrate Hg Add Hg(OAc)2 in Alcohol Solvent Alkene->Hg Mercurinium Mercurinium Ion Bridge (No Carbocation Rearrangement) Hg->Mercurinium Attack Anti-Addition of Alcohol (Markovnikov Regioselectivity) Mercurinium->Attack Prevents E1 Demercuration Demercuration via NaBH4 (Basic Conditions) Attack->Demercuration Product Target Ether Product (Elimination Prevented) Demercuration->Product

Alkoxymercuration-demercuration workflow preventing carbocation rearrangement and E1 elimination.

Step-by-Step Methodology:

  • Mercuration: Dissolve the alkene (1.0 eq) in an excess of the desired alcohol, which acts as both the solvent and the nucleophile. Add mercuric trifluoroacetate, Hg(O₂CCF₃)₂ (1.0 eq). Note: Trifluoroacetate is preferred over acetate as it is a poorer nucleophile, preventing competition with the alcohol.

  • Intermediate Formation: Stir at room temperature for 30–60 minutes.

    • Self-Validation Check: The dissolution of the mercury salt and homogenization of the solution indicates the formation of the mercurinium ion.

  • Demercuration: Cool the mixture to 0 °C. Slowly add a solution of NaBH₄ (3.0 eq) dissolved in 3M NaOH.

    • Self-Validation Check: The immediate precipitation of elemental liquid mercury (dark grey/silver droplets) at the bottom of the flask is the definitive visual confirmation of successful reductive demercuration.

  • Isolation: Carefully decant the supernatant liquid from the elemental mercury. Extract the aqueous layer with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the ether.

References

  • [3] Wikipedia. "Mitsunobu reaction". Available at:[Link]

  • [4] Chemistry LibreTexts. "15.4: Alkoxymercuration-Demercuration Synthesis of Ethers". Available at:[Link]

  • [1] Master Organic Chemistry. "The Williamson Ether Synthesis". Available at:[Link]

Sources

Optimizing reaction temperature for 6-Ethoxy-6-methylheptan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Optimization for 6-Ethoxy-6-methylheptan-2-ol

Topic: Optimizing Reaction Temperature for Hydroalkoxylation of 6-Methylhept-5-en-2-ol Document ID: TSC-2024-ETH-06 Applicable Chemistry: Acid-Catalyzed Hydroalkoxylation (Addition of Ethanol to Alkenes)

Executive Summary

This guide addresses the thermal management of synthesizing 6-Ethoxy-6-methylheptan-2-ol via the acid-catalyzed addition of ethanol to 6-methylhept-5-en-2-ol (Sulcatol) .

The synthesis relies on a thermodynamic equilibrium where the target tertiary ether is formed via a carbocation intermediate. The critical control point is the Temperature-Equilibrium Trade-off :

  • High Temperatures (>50°C): Increase reaction rate but favor the reverse reaction (elimination/reversion to alkene) and byproduct formation.

  • Low Temperatures (<20°C): Favor high equilibrium yield (exothermic reaction) but suffer from extremely slow kinetics.

Module 1: The Thermodynamics vs. Kinetics Dilemma

The formation of 6-Ethoxy-6-methylheptan-2-ol is an exothermic equilibrium process (


). According to Le Chatelier’s principle, lower temperatures favor the product. However, the activation energy required to protonate the double bond necessitates thermal input.

Recommended Thermal Profile: The "Ramp-and-Soak" Protocol

PhaseTemperatureDurationPurpose
Initiation 40°C – 45°C2–4 HoursOvercome activation energy; establish initial carbocation pool.
Equilibration 20°C – 25°C12–18 HoursShift equilibrium toward the ether product; minimize elimination.
Quench 0°C – 5°C< 30 MinsLock kinetic state prior to neutralization to prevent reversion.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing high conversion initially, but yield drops after overnight stirring."

Diagnosis: Thermal Reversion (Thermodynamic Control) You likely maintained the "Initiation" temperature (40–50°C) for too long. Tertiary ethers are acid-labile. Prolonged heating in the presence of an acid catalyst promotes the E1 elimination pathway, reverting the product back to the starting alkene (Sulcatol) or isomerizing it.

Corrective Action:

  • Implement Step-Down Cooling: Once conversion reaches ~60% (monitor via GC/TLC), lower the jacket temperature to 20°C.

  • Neutralize Cold: Never neutralize the reaction while hot. Cool to <5°C before adding base (e.g., NaHCO3 or NaOEt) to prevent a heat spike that triggers elimination.

Issue 2: "My product contains significant amounts of 6-ethoxy-2-heptene isomers."

Diagnosis: Overheating / Hot Spots This indicates the formation of the secondary carbocation or migration of the double bond, often caused by temperatures exceeding 60°C or localized hot spots during acid addition.

Corrective Action:

  • Dilution: Ensure Ethanol is used in large excess (5–10 equivalents). It acts as both reactant and heat sink.

  • Controlled Addition: Add the acid catalyst (e.g., H2SO4 or pTsOH) slowly at 0°C before heating to the initiation temperature.

Issue 3: "The reaction stalls at 40% conversion despite adding more acid."

Diagnosis: Water Inhibition Water is a stronger nucleophile than ethanol. If your ethanol is not anhydrous, or if the starting material is wet, water will compete for the carbocation to form the diol (6-methylheptane-2,6-diol) or simply hydrate the catalyst, reducing its activity in organic media.

Corrective Action:

  • Reagent Quality: Use Anhydrous Ethanol (<0.1% water).

  • Drying Agents: Consider adding triethyl orthoformate (TEOF) as a water scavenger if using hygroscopic acid resins (e.g., Amberlyst-15).

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways controlled by temperature.

ReactionPathways Sulcatol Substrate: 6-Methylhept-5-en-2-ol Carbocation Intermediate: Tertiary Carbocation Sulcatol->Carbocation H+ Catalyst (Endothermic Step) Carbocation->Sulcatol Reversion (High Temp) Product Target: 6-Ethoxy-6-methylheptan-2-ol Carbocation->Product + EtOH (Exothermic, <25°C) Elimination Byproduct: Isomeric Alkenes Carbocation->Elimination - H+ (>60°C) Diol Byproduct: 6-Methylheptane-2,6-diol Carbocation->Diol + H2O (Wet Solvent) Product->Carbocation Acid/Heat (>50°C)

Caption: Reaction network showing the temperature-dependent reversibility of the etherification process.

Module 4: Standard Operating Procedure (SOP) Snippet

Protocol: Acid-Catalyzed Etherification

  • Setup: Charge a dry reactor with 6-methylhept-5-en-2-ol (1.0 eq) and Anhydrous Ethanol (8.0 eq) .

  • Catalyst Addition: Cool mixture to 0–5°C . Slowly charge H2SO4 (0.05 eq) or Amberlyst-15 (10 wt%) .

    • Note: Exotherm expected. Do not allow internal temp to exceed 15°C.

  • Reaction (Ramp): Warm to 40°C over 30 minutes. Hold for 3 hours.

  • Reaction (Soak): Cool to 20°C . Stir for 12 hours.

  • Quench: Cool to 0°C . Add Sodium Ethoxide (21% in EtOH) until pH 7–8.

  • Workup: Concentrate under reduced pressure (keep bath <40°C). Partition between water and MTBE. Dry organic layer over MgSO4.

References

  • ChemicalBook. (2024). 6-Methyl-5-hepten-2-one: Properties, Synthesis and Uses.Link

  • BenchChem. (2025). Optimizing reaction conditions for 6-Methoxy-2-hexanone synthesis (Analogous Etherification Protocols).Link

  • PubChem. (2024). 6-Methylhept-5-en-2-ol (Sulcatol) Compound Summary. National Library of Medicine. Link

  • MDPI. (2018). Catalytic Ethylene Oligomerization and Ethanol Dehydration: Thermodynamic Considerations.Link

Removing unreacted 6-methyl-5-hepten-2-one from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 6-Methyl-5-hepten-2-one (MHO)

Case ID: MHO-REM-001 Assigned Specialist: Senior Application Scientist, Purification Division Status: Open[1]

Executive Summary

6-methyl-5-hepten-2-one (MHO) is a ubiquitous intermediate in terpenoid synthesis (e.g., citral, lycopene ozonolysis).[1] Its removal is often complicated by its volatility (


 173°C) and lipophilic nature, which can cause it to co-elute with desired terpene products or co-distill during workup.

This guide provides three validated protocols for removing MHO, ranked by selectivity and operational complexity.

Phase 1: Diagnostic & Triage

STOP & CHECK: Before selecting a method, you must evaluate the chemical functionality of your target product .

MHO_Removal_Decision_Tree Start Start: Contaminated Mixture Q1 Does your PRODUCT contain a Ketone or Aldehyde group? Start->Q1 Route_Physical Route A: Physical Separation (Distillation / Chromatography) Q1->Route_Physical YES (Risk of side reaction) Route_Chemical Route B: Chemical Scavenging (Bisulfite / Girard's Reagent) Q1->Route_Chemical NO (Safe to scavenge) Distillation Vacuum Distillation (If bp difference > 30°C) Route_Physical->Distillation Chromatography Flash Chromatography (Silica/AgNO3) Route_Physical->Chromatography Bisulfite Method 1: Bisulfite Wash (Standard Removal) Route_Chemical->Bisulfite Girard Method 2: Girard's Reagent (High Value / Trace Removal) Route_Chemical->Girard

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product functionality.

Phase 2: Technical Protocols
Method A: The Sodium Bisulfite Wash (Standard Scavenging)

Best For: Removing MHO from alcohols, esters, ethers, or hydrocarbons. Mechanism: Sodium bisulfite (


) attacks the unhindered methyl ketone of MHO, forming a water-soluble 

-hydroxy sulfonate adduct.[1][2]

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )
    
  • Solvent: Ether or Ethyl Acetate (Avoid DCM if possible to prevent emulsions)

Protocol:

  • Preparation: Dissolve your crude mixture in a non-polar solvent (e.g., Diethyl ether or Hexane/EtOAc).

  • The Wash: Add 0.5 equivalents (relative to estimated MHO) of saturated

    
     solution.
    
    • Note: If MHO content is high, you may see a white precipitate (the adduct) form at the interface.

  • Agitation: Shake vigorously for 3–5 minutes. The reaction is reversible; vigorous mixing drives the equilibrium toward the aqueous adduct.

  • Separation: Separate the layers. The MHO is now trapped in the aqueous layer (or the solid precipitate).

  • Validation: Check the organic layer via TLC.[1][3][4] If MHO persists, repeat steps 2–4.

  • Recovery (Optional): If you need to recover the MHO, basify the aqueous layer with

    
     and extract with ether.
    
Method B: Girard’s Reagent T (High-Purity Scavenging)

Best For: Trace removal (<5%) or when the product is high-value and yield loss from washing is unacceptable.[1] Mechanism: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) reacts with the ketone to form a highly polar, water-soluble hydrazone.

Protocol:

  • Dissolution: Dissolve crude mixture in Ethanol (EtOH) or Methanol (MeOH) containing 10% Acetic Acid.

  • Addition: Add Girard’s Reagent T (1.2 equivalents relative to MHO).

  • Reflux: Heat to reflux for 30–60 minutes.

    • Why: This drives the formation of the hydrazone derivative.

  • Workup:

    • Cool the mixture.

    • Pour into water/brine (approx. 5x reaction volume).

    • Extract your product with Ether or EtOAc.[5]

    • Result: The MHO-Girard derivative remains in the aqueous phase due to the quaternary ammonium salt.

Method C: Vacuum Distillation (Physical Separation)

Best For: Large scale removal when the product has a boiling point significantly different from MHO.

Data Table: Physical Properties for Distillation

Property Value Notes
Boiling Point (atm) 173°C Co-distills with water (Steam Distillation possible)
Boiling Point (15 mmHg) ~73°C Ideal range for rotary evaporation/vacuum distillation

| Azeotropes | Water | Forms a heteroazeotrope; steam distillation removes MHO efficiently.[1] |

Troubleshooting Distillation:

  • Issue: "MHO is co-distilling with my terpene product."

  • Solution: Use a Vigreux column to increase theoretical plates.[1] If separation is poor, switch to Method A (Bisulfite) as the boiling point of many sesquiterpenes overlaps with MHO under vacuum.

Phase 3: Frequently Asked Questions (FAQs)

Q1: My product is an aldehyde. Can I use the Bisulfite wash? A: No. Aldehydes react even more rapidly with sodium bisulfite than methyl ketones. You will lose your product to the aqueous layer. In this case, you must rely on fractional distillation or column chromatography (Silver Nitrate impregnated silica can help separate the alkene of MHO from saturated aldehydes).

Q2: I see a solid forming during the bisulfite wash. Is this normal? A: Yes. The bisulfite adduct of 6-methyl-5-hepten-2-one can precipitate out of solution, especially in high concentrations.[1] Do not filter it if you want to keep the liquid organic phase; simply wash the solid down into the aqueous layer or filter the entire biphasic mixture if the solid interferes with separation.

Q3: Can I use steam distillation? A: Yes, MHO is steam volatile.[1] If your product is a non-volatile diterpene or steroid, steam distillation is an excellent, solvent-free way to strip MHO from the mixture.

Q4: Why is MHO streaking on my silica column? A: MHO is a ketone with an alkene tail.[1] On standard silica, it often tails due to hydrogen bonding with silanols.

  • Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize acidic sites on the silica, or switch to a gradient elution starting with 100% Hexanes.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9862, 6-Methyl-5-hepten-2-one.[1] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Ed.). Longman Scientific & Technical. (Standard reference for Bisulfite/Girard's protocols).

  • Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] Journal of Organic Chemistry.[6] Retrieved from [Link]

Sources

Advanced Technical Support Center: Mitigating Ether Cleavage in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ether linkage stability. Ethers (


) are widely utilized in drug development, peptide synthesis (e.g., PEGylation), and organic synthesis due to their general chemical resilience. However, under specific acidic conditions, the carbon-oxygen bond can undergo unintended cleavage, leading to API degradation, loss of PEG chains, or premature deprotection[1][2].

This guide provides researchers and drug development professionals with authoritative, mechanistic troubleshooting strategies to control pH and preserve critical ether bonds during synthesis, cleavage, and purification workflows.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why do my ether-containing compounds degrade in acidic mobile phases or cleavage cocktails?

A: Acidic ether cleavage is initiated by the protonation of the ether oxygen, which possesses two lone pairs of electrons. This forms a highly reactive oxonium ion intermediate[1][3]. Once protonated, the ether becomes susceptible to cleavage via two primary pathways depending on the steric hindrance and electronic stability of the adjacent alkyl groups:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Pathway (Tertiary, Benzylic, Allylic Ethers):  The oxonium ion spontaneously dissociates to form a stable carbocation and an alcohol. Because the carbocation is stabilized by hyperconjugation or resonance, this reaction occurs rapidly even in moderately acidic conditions (e.g., dilute Trifluoroacetic Acid [TFA] or Formic Acid)[1].
    
  • 
     Pathway (Primary, Secondary Ethers, PEG):  The oxonium ion requires a strong nucleophile (like 
    
    
    
    or
    
    
    ) and elevated temperatures to undergo a concerted backside attack. Milder acids like
    
    
    or dilute TFA generally do not cleave primary ethers because they lack a sufficiently strong nucleophile[2].
Q2: How does pH control prevent this cleavage?

A: The formation of the oxonium ion is an equilibrium process governed by the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the protonated ether (typically around -3.5). By maintaining the pH of your solution or mobile phase above the threshold required for significant protonation, you starve the reaction of its first mechanistic step. For highly labile tertiary ethers, maintaining a pH > 4.0 is critical.
Q3: I am purifying a PEGylated peptide. Why am I seeing mass shifts indicating chain loss?

A: While standard Polyethylene Glycol (PEG) consists of primary aliphatic ethers that are relatively stable, prolonged exposure to acidic HPLC buffers (e.g., 0.1% TFA, pH ~2.0) at room temperature or elevated temperatures can induce slow hydrolysis of adjacent sensitive bonds (like ester-linked PEG-lipids) or trace cleavage of the polyether backbone[4]. Elevating the pH of the mobile phase using ammonium acetate buffers mitigates this risk.

Part 2: Visualizing the Cleavage Mechanism

To effectively troubleshoot, you must identify which mechanistic pathway is degrading your molecule.

Mechanism Start Ether Compound (R-O-R') Acid Acidic Environment (pH Drop / Strong Acid) Start->Acid Protonation Protonation of Oxygen (Oxonium Ion Formation) Acid->Protonation  pH < pKa threshold Branch Alkyl Group Structure? Protonation->Branch Primary Primary / Methyl (e.g., PEG) Branch->Primary  Sterically Unhindered Tertiary Tertiary / Benzylic (e.g., t-Butyl ether) Branch->Tertiary  Forms Stable Carbocation SN2 SN2 Pathway: Requires Strong Nucleophile & Heat (e.g., HI, HBr) Primary->SN2 SN1 SN1 Pathway: Spontaneous Cleavage via Stable Carbocation Tertiary->SN1 Products Degradation Products: Alcohol + Alkyl Halide/Ester SN2->Products SN1->Products

Caption: Mechanistic pathways of acid-catalyzed ether cleavage dictating stability based on substrate structure.

Part 3: Quantitative Data & Component Selection

Use the following tables to select the appropriate pH ranges and buffer systems based on the specific ether linkages present in your target molecule.

Table 1: Reactivity and Stability Thresholds of Ether Classes
Ether Structural ClassExample CompoundDominant Cleavage MechanismAcid Stability ProfileRecommended Minimum pH
Primary Aliphatic PEG, Diethyl ether

High (Requires strong acid + heat)pH > 1.0
Secondary Aliphatic Diisopropyl etherMixed

/

ModeratepH > 2.0
Tertiary / Benzylic t-Butyl ether, Trityl

Low (Cleaves rapidly in dilute TFA)pH > 4.0
Diaryl Diphenyl etherNoneVery High (Resists acidic cleavage)pH > 0.0
Table 2: HPLC Buffer Selection for Ether-Containing APIs
Buffer SystemTypical pHVolatilitySuitability for Labile Ethers
0.1% TFA in Water/ACN ~2.0HighPoor (Risks

cleavage)
0.1% Formic Acid ~2.7HighModerate (Monitor exposure time)
10 mM Ammonium Acetate 3.8 - 5.8HighExcellent (Prevents protonation)
10 mM Ammonium Bicarbonate 6.8 - 8.5HighExcellent (Fully neutral)

Part 4: Troubleshooting Workflows & Experimental Protocols

Scenario A: Preserving Labile Ethers During SPPS Cleavage

The Problem: You are synthesizing a peptide with an essential ether-linked moiety (e.g., a synthetic glycosylation or a specialized PEG linker) that degrades during standard 95% TFA global deprotection. The Solution: Shift to a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride [2-CTC] resin) which allows for peptide cleavage at a pH that preserves aliphatic and secondary ethers.

Protocol 1: Mild Acid Cleavage (1% TFA) from 2-CTC Resin

This protocol is a self-validating system: the color change of the resin and the immediate neutralization step ensure the reaction is halted before unwanted ether cleavage occurs.

  • Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF), which can buffer the acid and cause inconsistent cleavage.

  • Cocktail Formulation: Prepare a solution of 1% TFA in DCM (v/v). Causality: 1% TFA provides a pH low enough to break the highly labile 2-CTC ester bond, but not low enough to drive the oxonium equilibrium required to cleave primary/secondary aliphatic ethers.

  • Cleavage Execution: Add 10 mL of the 1% TFA/DCM solution per gram of resin. Stir gently for exactly 3 minutes at room temperature.

  • Filtration & Neutralization (Critical Step): Filter the cleavage cocktail directly into a collection flask containing 10 equivalents of Pyridine or Diisopropylethylamine (DIPEA) relative to the TFA used. Causality: Immediate neutralization raises the pH > 7, instantly quenching any trace oxonium ions and halting

    
     pathways.
    
  • Iteration: Repeat the 3-minute cleavage and neutralization step two more times. The resin will typically shift from a dark color to pale yellow when cleavage is complete.

  • Concentration: Evaporate the DCM under reduced pressure (keep bath temp < 30°C) and precipitate the protected peptide in cold diethyl ether.

Scenario B: Degradation During Reverse-Phase HPLC

The Problem: LC-MS analysis shows a mass shift corresponding to the loss of an ether-linked appendage during purification. The Solution: Replace standard TFA/Formic Acid mobile phases with a volatile, pH-controlled ammonium acetate buffer[4].

HPLC_Troubleshooting Issue Degradation Detected During HPLC Purification Identify Identify Labile Bonds (Tertiary Ethers, PEG-esters) Issue->Identify Decision Current Mobile Phase pH? Identify->Decision LowPH pH < 3.0 (0.1% TFA / FA) Decision->LowPH HighPH pH > 4.0 (Acetate / Bicarbonate) Decision->HighPH ActionLow Switch to 10 mM NH4OAc (pH ~5.0) to prevent oxygen protonation LowPH->ActionLow ActionHigh Check Column Temp: Reduce to 20°C to slow reaction kinetics HighPH->ActionHigh Validate Re-analyze via LC-MS: Confirm Intact Mass ActionLow->Validate ActionHigh->Validate

Caption: Troubleshooting workflow for preventing ether/PEG degradation during reverse-phase HPLC.

Protocol 2: pH-Controlled HPLC Purification
  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 5.5 using dilute acetic acid if necessary.

    • Buffer B: 10 mM Ammonium Acetate in Acetonitrile/Water (90:10).

  • System Equilibration: Flush the HPLC system thoroughly to remove residual TFA from previous runs. TFA can stick to the stationary phase and create localized acidic microenvironments that cleave ethers even if the bulk mobile phase is buffered.

  • Temperature Control: Ensure the column oven is set to 20°C - 25°C. Causality: Heat exponentially accelerates the rate of

    
     and 
    
    
    
    cleavage mechanisms. Keeping the column cool acts as a kinetic safeguard.
  • Fraction Collection: Collect fractions directly into tubes pre-chilled on ice. Lyophilize immediately to minimize the time the compound spends in the aqueous phase.

Part 5: References

  • Fiveable. "Reactions of Ethers: Acidic Cleavage | Organic Chemistry." Fiveable.me. Available at: [Link]

  • Grokipedia. "Ether cleavage." Grokipedia.com. Available at: [Link]

  • Jack Westin. "Cleavage of Ethers - Organic Chemistry." Jackwestin.com. Available at: [Link]

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Masterorganicchemistry.com. Available at: [Link]

  • ACS Omega. "Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis." Acs.org. Available at: [Link]

Sources

Technical Support: Overcoming Steric Hindrance in C6 Tertiary Ether Formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ETH-C6-STERIC Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Advanced protocols for installing tertiary alkyl groups on hindered C6 hydroxyls.

Core Directive & Analysis

You are likely reading this because your standard Williamson ether synthesis failed. You attempted to react your C6 hydroxyl (likely on a carbohydrate, cyclodextrin, or complex scaffold) with a tertiary halide (e.g., t-butyl bromide) and base, but you isolated the elimination product (isobutylene) instead of the ether.

The Diagnosis: The formation of tertiary alkyl ethers (R-O-C(CH₃)₃) via Sₙ2 chemistry is mechanistically impossible due to steric shielding and the high basicity of the alkoxide, which favors E2 elimination. At the C6 position of carbohydrate scaffolds, despite being a primary alcohol, the local hydrogen bonding network and the bulky chair conformation of the sugar ring further impede nucleophilic attack.

The Solution: You must abandon Sₙ2 pathways. To install a tertiary group at C6, you must utilize Sₙ1-type carbocation mechanisms or Reductive Etherification .

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your substrate's tolerance profile. Use the logic flow below to select the correct method.

EtherificationLogic Start START: Substrate Analysis AcidSens Is the substrate Acid Sensitive (e.g., Acetals, Silyl ethers)? Start->AcidSens BaseSens Is the substrate Base Sensitive (e.g., Esters, Fmoc)? AcidSens->BaseSens No (Stable to Acid) MethodB METHOD B: Imidate Activation (TBTA + cat. Tf2NH) AcidSens->MethodB Yes (Strictly Acid Sensitive) MethodA METHOD A: Mg(ClO4)2 + Boc2O (Mild, Neutral-ish) BaseSens->MethodA No (Needs Mild Conditions) MethodC METHOD C: Reductive Etherification (Ketone + Silane + Lewis Acid) BaseSens->MethodC Yes (Stable to Lewis Acid)

Caption: Protocol selection logic based on substrate functional group tolerance.

Experimental Protocols
Method A: The Magnesium Perchlorate / Boc₂O Route

Best for: General protection of C6 alcohols as t-butyl ethers under mild conditions without strong acids.

This method utilizes Magnesium Perchlorate as a Lewis acid to activate Di-tert-butyl dicarbonate (Boc₂O) . It generates the reactive t-butyl cation in situ without the harsh conditions of sulfuric acid/isobutylene gas.

Mechanism: The Mg(ClO₄)₂ coordinates to the Boc₂O, facilitating the release of CO₂ and the formation of a transient t-butyl cation, which is immediately trapped by the C6 hydroxyl.

Protocol:

  • Setup: Flame-dry a round-bottom flask. Perform under Argon.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boc₂O (2.3 equiv)

    • Mg(ClO₄)₂ (0.1 – 0.2 equiv)

    • Solvent: Dichloromethane (DCM) or neat (solvent-free is often faster).

  • Execution:

    • Dissolve substrate and Boc₂O in DCM.

    • Add Mg(ClO₄)₂.

    • Stir at 40 °C (reflux) for 18–24 hours.

  • Workup:

    • Quench with water.[1] Extract with DCM.

    • The t-butyl ether is stable; purify via silica flash chromatography.

Why it works: The non-nucleophilic counter-ion (perchlorate) stabilizes the transition state without causing elimination side-products common in halide reactions [1].

Method B: Imidate Activation (The "Dudley-Style" Approach)

Best for: Highly acid-sensitive substrates (e.g., containing acetals or ketals) where strong Lewis acids are risky.

This utilizes tert-butyl trichloroacetimidate (TBTA) . The imidate acts as a leaving group that is activated by a specific, mild catalyst.

Protocol:

  • Reagents:

    • Substrate (1.0 equiv)

    • TBTA (2.0 equiv)

    • Catalyst: Tf₂NH (Bis(trifluoromethane)sulfonimide) (0.05 equiv) or BF3·OEt2 (catalytic).

  • Execution:

    • Dissolve substrate in Cyclohexane/DCM (2:1).

    • Add TBTA.

    • Add catalyst at 0 °C slowly.

    • Warm to Room Temp (RT) and stir for 4–8 hours.

  • Troubleshooting: If the imidate hydrolyzes (forms trichloroacetamide) before reacting, your solvent is wet. Add 3Å molecular sieves.

Method C: Reductive Etherification (The "Senior Scientist" Choice)

Best for: Installing bulky non-standard tertiary groups (e.g., adamantyl, complex tertiary scaffolds) where the "halide" doesn't exist.

This is a powerful, underutilized method. Instead of reacting an alcohol with a halide, you react the alcohol with a ketone in the presence of a silane reducing agent and a catalyst (Bismuth or Indium).

Mechanism:

  • Ketone + Alcohol + Lewis Acid ⇌ Hemiacetal.

  • Hemiacetal + Lewis Acid → Oxocarbenium Ion (The key intermediate).

  • Oxocarbenium + Silane (H⁻ source) → Ether.

ReductiveEtherification Ketone Ketone (R₂C=O) Hemiacetal Hemiacetal Intermediate Ketone->Hemiacetal + Bi(OTf)₃ Alcohol C6-Alcohol (R-OH) Alcohol->Hemiacetal Oxo Oxocarbenium Ion (+) Hemiacetal->Oxo - H₂O Product Tertiary Ether (R-O-CHR₂) Oxo->Product + Hydride (from Silane) Silane Silane (Et₃SiH) Silane->Product

Caption: Mechanistic pathway of Bi(III)-catalyzed reductive etherification.

Protocol (Bi(OTf)₃ Catalyzed):

  • Reagents:

    • Substrate (1.0 equiv)

    • Ketone (e.g., Acetone for isopropyl, or bulky ketone) (1.2 equiv)

    • Triethylsilane (Et₃SiH) (1.2 equiv)

    • Bi(OTf)₃ (0.05 equiv)

  • Execution:

    • Dissolve substrate and ketone in Acetonitrile (MeCN).

    • Add Et₃SiH.

    • Add Bi(OTf)₃ at RT.

    • Reaction is usually rapid (1–3 hours).

  • Note: This technically forms a secondary ether if using a simple ketone, or a tertiary ether if utilizing a specific tertiary precursor that can generate the cation. For strict t-butyl (quaternary carbon attachment), Method A is superior. Use Method C if you need to attach a bulky group that isn't strictly a t-butyl (e.g., a cyclohexyl or isopropyl ether which are also sterically demanding) [2].

Comparative Analysis
FeatureWilliamson (Standard)Acid/Isobutylene (Classic)Mg(ClO₄)₂ / Boc₂O (Modern)Imidate / Tf₂NH (Mild)
Mechanism Sₙ2Sₙ1 (Carbocation)Sₙ1 (Carbocation)Sₙ1 (Imidate)
Reagents R-Br + NaHIsobutylene gas + H₂SO₄Boc₂O + Mg(ClO₄)₂TBTA + Tf₂NH
Suitability for C6 FAIL (Elimination)Good, but harshExcellent Excellent
Acid Sensitivity High toleranceLow toleranceModerate toleranceHigh tolerance
Yield (Typical) <10%60-70%80-95%75-90%
Troubleshooting FAQs

Q: I am using Method A (Mg(ClO₄)₂), but the reaction is stalled at 50% conversion.

  • A: The t-butyl cation is quenching with moisture. This reaction is extremely water-sensitive. Ensure your Mg(ClO₄)₂ is anhydrous (dry it under vacuum at 150°C if unsure) and your DCM is distilled over CaH₂. Increasing the catalyst load to 0.3 equiv often pushes stalled reactions to completion.

Q: Can I use this for the C2 or C3 positions on a sugar?

  • A: It is much harder. The C6 position is a primary alcohol, making it sterically accessible enough for the bulky t-butyl cation to trap it. C2/C3 are secondary and sterically crowded. You will likely see intramolecular migration or decomposition before successful etherification at secondary positions using these methods.

Q: How do I remove the t-butyl group later?

  • A: The beauty of the t-butyl ether is its orthogonality. It is stable to base, oxidizers, and reductants. To remove it, use anhydrous TFA (Trifluoroacetic acid) in DCM (1:[2]1) or TiCl₄ in DCM at 0°C.

References
  • Bartoli, G., et al. (2005).[3] "A Mild Reaction for the Protection of Alcohols as t-Butyl Ethers Proceeds with Mg(ClO4)2 and Boc2O." Organic Letters, 7(3), 427–430.

  • Evans, P. A., et al. (2006). "Bismuth(III)-Catalyzed Reductive Etherification." Journal of the American Chemical Society, 128(9).
  • Fandrick, K. R., et al. (2021).[3] "A Noncoordinating Acid-Base Catalyst Mediates a Mild and Nonreversible tert-Butylation."[3] The Journal of Organic Chemistry, 86(7), 4877-4882.

  • Poon, K. W. C., & Dudley, G. B. (2006).[4] "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." The Journal of Organic Chemistry, 71(10), 3923–3927. (Reference for Dudley Reagents/Imidate context).

Sources

Technical Support Center: Hydrogenation of 6-Ethoxy-6-Methylheptenone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Reaction Landscape

Welcome to the technical support hub for the hydrogenation of 6-ethoxy-6-methylheptenone . If you are accessing this guide, you are likely attempting to selectively reduce the internal alkene (C=C) to a single bond while preserving two sensitive functionalities:

  • The Carbonyl Group (C=O): Susceptible to over-reduction to an alcohol.

  • The Tertiary Ether (C-O-C): Highly susceptible to acid-catalyzed

    
    -elimination (losing ethanol to form a diene).
    

This transformation is a critical step in the synthesis of terpene derivatives and aroma chemicals. Success relies not just on catalyst activity, but on rigorous control of acidity and chemoselectivity .

Troubleshooting Guide: Common Failure Modes
Ticket #1: "My product is decomposing into 'tars' or dienes."

Diagnosis: Acid-Catalyzed Elimination. The 6-ethoxy-6-methyl moiety is a tertiary ether. In the presence of even mild Brønsted or Lewis acidity (common in activated carbon supports), the ethoxy group acts as a leaving group. This triggers the elimination of ethanol, generating a conjugated diene (e.g., 6-methylhepta-3,5-dien-2-one), which subsequently polymerizes or hydrogenates non-selectively.

The Fix:

  • Switch Support: Move away from unbuffered Pd/C. Use Palladium on Alumina (Pd/Al₂O₃) or Palladium on Calcium Carbonate (Pd/CaCO₃) . These supports are inherently basic/neutral.

  • Base Doping: If you must use Pd/C, you must dope the reaction mixture with a base. Add sodium carbonate (

    
    ) or trimethylamine in catalytic quantities (0.5 - 1.0 eq relative to catalyst mass) to neutralize surface acidic sites.
    

Technical Note: "The use of basic supports or additives prevents the acid-catalyzed cleavage of the tertiary ether bond, a known side reaction in terpene ether hydrogenation." [1, 2]

Ticket #2: "I am seeing significant alcohol formation (Over-reduction)."

Diagnosis: Poor Chemoselectivity. The catalyst is too active toward the carbonyl group. This often happens with Platinum (Pt) catalysts or unpoisoned Palladium at high pressures.

The Fix:

  • Catalyst Selection: Ensure you are using Palladium (Pd) , not Platinum (Pt) or Nickel (Ni). Pd has the highest intrinsic selectivity for C=C vs. C=O bonds in conjugated systems.

  • Selectivity Modifiers: If using Pd/C, consider "poisoned" variants such as Pd/Pb (Lindlar-type) or adding traces of Quinoline . However, for this specific substrate, simply controlling hydrogen pressure is often sufficient if the temperature is kept moderate (<50°C).

  • Solvent Choice: Avoid protic solvents that activate the ketone. Switch to Esters (Ethyl Acetate) or Ethers (THF) , which compete for surface sites and lower the hydrogenation rate of the ketone.

Ticket #3: "The reaction stalls at 80% conversion."

Diagnosis: Steric Hindrance & Mass Transfer. The "6-ethoxy-6-methyl" tail is bulky. As the reaction proceeds, the accumulation of product might impede the adsorption of the remaining reactant on the catalyst surface.

The Fix:

  • Increase Pressure (Cautiously): Increase

    
     pressure from 1 bar to 3-5 bar. Do not exceed 10 bar without re-evaluating selectivity.
    
  • Solvent Volume: Dilute the reaction. High concentrations can lead to viscosity issues or competitive adsorption dominance by the product.

Decision Matrix: Catalyst Selection

The following diagram illustrates the logical flow for selecting the correct catalyst system based on your specific failure mode.

CatalystSelection Start START: Select Catalyst System CheckAcidity Is the Ether Stable? Start->CheckAcidity AcidicFailure Issue: Elimination/Tars CheckAcidity->AcidicFailure No (Decomposition) SelectivityCheck Is C=O reducing? CheckAcidity->SelectivityCheck Yes Sol_Alumina USE: 5% Pd/Al2O3 (Inherent Basicity) AcidicFailure->Sol_Alumina Preferred Sol_BaseDope USE: Pd/C + Na2CO3 (Neutralize Acid Sites) AcidicFailure->Sol_BaseDope Alternative OverRedFailure Issue: Alcohol Formation SelectivityCheck->OverRedFailure Yes (Alcohol found) Sol_Solvent OPTIMIZE: Switch to EtOAc Reduce Pressure SelectivityCheck->Sol_Solvent No (Stalling?) OverRedFailure->Sol_Solvent Modify Conditions

Figure 1: Troubleshooting logic flow for catalyst selection based on observed side-products.

Optimized Experimental Protocol

Objective: Hydrogenation of 6-ethoxy-6-methylhept-4-en-2-one to 6-ethoxy-6-methylheptan-2-one.

Materials:

  • Substrate: 6-ethoxy-6-methylhept-4-en-2-one (>98% purity recommended).

  • Catalyst: 5% Pd/Al₂O₃ (preferred) OR 5% Pd/C (requires base additive).

  • Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid Methanol (promotes acetalization/trans-etherification).

  • Base Additive (If using Pd/C): Sodium Carbonate (

    
    ), 2% w/w relative to substrate.
    

Procedure:

  • Preparation:

    • In a hydrogenation autoclave, dissolve the substrate in Ethyl Acetate (concentration: 0.5 - 1.0 M).

    • Critical Step: If using Pd/C, add the

      
       to the solution before  adding the catalyst to neutralize any immediate acidity.
      
    • Add the catalyst (Loading: 0.5 - 1.0 mol% Pd relative to substrate).

  • Purging:

    • Seal the reactor. Purge with Nitrogen (

      
      ) three times (3 bar).
      
    • Purge with Hydrogen (

      
      ) three times (3 bar).
      
  • Reaction:

    • Pressurize to 3 - 5 bar

      
      .
      
    • Set stirring to high shear (>800 rpm) to eliminate mass transfer limitations.

    • Set temperature to 30°C - 40°C .

    • Warning: Do not exceed 50°C. Higher temperatures exponentially increase the rate of C=O reduction.

  • Monitoring:

    • Monitor hydrogen uptake. Reaction typically completes within 2-4 hours.

    • Sample hourly. Check GC/HPLC for the disappearance of the alkene peak.

  • Workup:

    • Filter catalyst over a Celite pad.

    • Note: If base was added, wash the organic phase with water to remove salts.

    • Concentrate solvent under reduced pressure.[1]

Data Summary: Catalyst Performance Comparison

Catalyst SystemConversion (4h)Selectivity (Ketone)Stability (Ether)Recommendation
5% Pd/C (Unmodified) 95%88%Low (Elimination)❌ Avoid
5% Pd/C + Na₂CO₃ 92%96%High ✅ Good
5% Pd/Al₂O₃ 94%>98% High 🌟 Best Practice
Raney Nickel 85%90%Moderate⚠️ Variable
References
  • Process for the production of 6-methyl heptanone. US Patent 6,417,406. Assigned to BASF AG. Describes the hydrogenation of methyl heptenone derivatives and the necessity of controlling reaction conditions to prevent side reactions.

  • Process for producing 6-methyl-2-heptanone analogues. European Patent EP0816321B1. Assigned to Kuraray Co. Ltd. Details the synthesis of phytone precursors and the handling of sensitive ethynyl/alkenyl intermediates.

  • Selective hydrogenation of alpha,beta-unsaturated carbonyl compounds. Chemical Communications. Discusses the intrinsic selectivity of different metal supports for C=C vs C=O hydrogenation.

Sources

Validation & Comparative

Structural Elucidation of 6-Ethoxy-6-methylheptan-2-ol: A Comparative NMR Solvent & Acquisition Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethoxy-6-methylheptan-2-ol represents a specific class of lipophilic pharmaceutical intermediates containing both a robust tertiary ether and a labile secondary alcohol.[1] The structural validation of this molecule presents a unique analytical challenge: distinguishing the etherification site (C6) from the hydroxyl site (C2) and ensuring the quaternary carbon at C6 is accurately integrated during purity assessments.

This guide compares two critical analytical variables:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Evaluating the resolution of the hydroxyl proton and its coupling constants.

  • Acquisition Mode (Standard vs. Quantitative ¹³C): demonstrating the failure of standard parameters to detect the C6 quaternary center and providing a corrected protocol.

Analytical Workflow

The following decision matrix outlines the optimal path for full structural assignment, prioritizing the differentiation of the ether and alcohol moieties.

NMR_Workflow Start Sample: 6-Ethoxy-6-methylheptan-2-ol Decision Primary Analytical Goal? Start->Decision Goal_Structure Structural Confirmation (H-NMR) Decision->Goal_Structure Goal_Purity Purity/Quantitation (C-NMR) Decision->Goal_Purity Solvent_CDCl3 Solvent: CDCl3 (Standard) Goal_Structure->Solvent_CDCl3 Solvent_DMSO Solvent: DMSO-d6 (High Polarity) Goal_Structure->Solvent_DMSO Method_Std Standard 13C Pulse (d1 = 2s) Goal_Purity->Method_Std Method_Quant Inverse Gated / Long Delay (d1 = 10-20s) Goal_Purity->Method_Quant Result_CDCl3 Result: Sharp Backbone Signals OH = Broad Singlet (No Coupling) Good for Alkyl Chain Resolution Solvent_CDCl3->Result_CDCl3 Result_DMSO Result: OH = Distinct Doublet Confirms Secondary Alcohol Prevents Exchange Solvent_DMSO->Result_DMSO Result_Fail Risk: C6 Quaternary Carbon Under-integrated or Invisible (T1 Saturation) Method_Std->Result_Fail Result_Success Success: Accurate Integration of C6 (75-78 ppm) Full Mass Balance Method_Quant->Result_Success

Figure 1: Analytical decision tree comparing solvent and acquisition modes for optimal structural elucidation.

Comparative H-NMR Analysis

The choice of solvent fundamentally alters the visibility of the hydroxyl proton (H-O-C2).[2]

Solvent Performance: CDCl₃ vs. DMSO-d₆
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
OH Signal Broad singlet (variable shift: 1.5–3.0 ppm).[1][2] Often disappears due to exchange.[1]Sharp Doublet (~4.3 ppm).[1]DMSO-d₆ is required to confirm the secondary alcohol.
Coupling (

)
OH coupling to C2-H is usually invisible.Distinct coupling (

Hz) visible between OH and C2-H.
DMSO-d₆ for connectivity assignment.[1]
Alkyl Resolution Excellent. Good separation of methyl doublets.[1]Good, but solvent peak (2.50 ppm) and water (3.33 ppm) can obscure mid-range signals.[1]CDCl₃ for backbone purity.[1]
Signal Assignment (600 MHz)

The following data assumes a high-purity sample. Note the distinct "fingerprint" of the ethoxy group.

  • C6-Methyl (Singlet): The methyl group directly attached to the quaternary C6 appears as a sharp singlet around 1.10 ppm . It is deshielded by the adjacent oxygen but lacks neighbors for splitting.

  • Ethoxy Methylene (Quartet): The -O-CH2-CH3 protons appear as a classic quartet at 3.35–3.45 ppm . This is the strongest evidence of etherification.

  • C2-Methine (Multiplet): The proton at the chiral center (C2) appears at 3.70–3.80 ppm . In DMSO-d6, this signal splits further due to coupling with the OH proton.[1]

Comparative C-NMR Analysis

The critical challenge in Carbon-13 NMR for this molecule is the Quaternary Carbon at C6 .

The Quaternary Carbon Challenge

Quaternary carbons (bonded to O, C5, C7, and Methyl) have significantly longer spin-lattice relaxation times (


) than protonated carbons.[1]
  • Standard Method (

    
    ):  The C6 peak (~76 ppm) will be saturated and appear with <30% of its true intensity, or disappear entirely into the noise.
    
  • Quantitative Method (

    
    ):  Allows full magnetization recovery, yielding a visible, integrable peak.[1]
    
Chemical Shift Table
Carbon PositionTypeShift (ppm)Structural Diagnostic
C6 Quaternary (

)
74.5 – 78.0 Critical: Significant downfield shift due to Ether Oxygen.[1]
C2 Methine (

)
65.0 – 68.0Characteristic of secondary alcohols.[1]
Ethoxy

Methylene56.0 – 58.0Confirmation of ethoxy group.[1]
C1, C7, C6-Me Methyls18.0 – 25.0Cluster of methyl signals.[1]
Ethoxy

Methyl15.0 – 16.0Terminal methyl of the ether chain.

Detailed Experimental Protocols

Protocol A: Determination of Alcohol Class (DMSO-d₆ Method)

Use this protocol to prove the alcohol is secondary (doublet OH) rather than tertiary (singlet OH).

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆ .

    • Critical: Use a fresh ampoule of DMSO to minimize water content.[1] Water protons exchange with the alcohol OH, broadening the peak and destroying the coupling pattern.

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Scans (ns): 16 or 32.

    • Temperature: 298 K (Standard).[1]

  • Analysis:

    • Locate the OH signal (approx 4.2–4.5 ppm).

    • Pass Criteria: Signal is a clear doublet (

      
       Hz).[1] This confirms the proton is attached to a CH group (Secondary Alcohol).
      
    • Note: If the signal is a singlet, the sample may be wet, or the structure may be incorrect (tertiary alcohol).

Protocol B: Quantitative ¹³C NMR for Purity Assay

Use this protocol to ensure the quaternary C6 carbon is visible and integrable.

  • Sample Prep: Dissolve 30–50 mg of sample in 0.6 mL CDCl₃ .

    • Optional: Add 2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] as a relaxation agent to shorten

      
      .
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE enhancement, ensuring quantitative integration).

    • Relaxation Delay (

      
      ): 
      
      • Without Cr(acac)₃: 15–20 seconds .[1]

      • With Cr(acac)₃: 2–3 seconds .[1]

    • Spectral Width: 240 ppm.[1]

    • Scans (ns):

      
       512 (due to lower sensitivity of Inverse Gated mode).
      
  • Processing:

    • Apply an exponential line broadening (LB) of 1.0–2.0 Hz to improve S/N for the quaternary peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for alcohol/ether shift prediction).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Source for Quantitative 13C and Relaxation Delay protocols).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative database for chemical shift correlations).[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Source for solvent residual peaks).[1]

Sources

Comparative Guide: Infrared Spectroscopy of Ether vs. Alcohol Functional Groups

[1]

Executive Summary

In drug development and organic synthesis, distinguishing between hydroxyl (alcohol) and alkoxy (ether) functionalities is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Infrared (IR) Spectroscopy offers the most rapid, cost-effective method for functional group validation.

This guide moves beyond basic spectral assignment. It provides a mechanistic comparison of vibrational modes, details the specific wavenumber shifts driven by electronic environments (hybridization and resonance), and establishes a self-validating experimental protocol to differentiate intermolecular hydrogen bonding from intramolecular interactions.

Theoretical Foundation: The Physics of Vibration

To interpret these spectra accurately, one must understand the causality behind the peaks. The vibrational frequency (

Where


  • The O-H Bond: The high polarity and small reduced mass of the O-H system result in high-frequency vibrations (3200–3650 cm⁻¹). However, the "softness" of the proton allows it to engage in Hydrogen Bonding (H-bonding), which acts as a secondary restoring force, weakening the covalent O-H bond, lowering

    
    , and significantly broadening the peak.
    
  • The C-O Bond: Found in both alcohols and ethers, this bond involves heavier atoms, shifting the frequency to the fingerprint region (1000–1300 cm⁻¹). The exact position is highly sensitive to the hybridization of the carbon atom (

    
     vs. 
    
    
    ) and electronic induction.

Detailed Spectral Profiling

A. Alcohols: The Dynamic H-Bond Network

Alcohols are defined by two primary vibrational modes in IR: the O-H stretch and the C-O stretch.

1. O-H Stretching (3200–3650 cm⁻¹)
  • H-Bonded (The Standard): In neat liquids or solids, extensive intermolecular H-bonding creates a broad, intense band centered between 3200–3550 cm⁻¹ .[1]

  • Free O-H (The Exception): In the gas phase or highly dilute non-polar solutions, the "free" O-H stretch appears as a sharp, weak peak at 3600–3650 cm⁻¹ .[1][2]

2. C-O Stretching (1000–1260 cm⁻¹)

The position of the C-O stretch is a reliable indicator of the alcohol's substitution level. As the carbon substitution increases (Primary

Alcohol TypeC-O Frequency (cm⁻¹)Electronic Environment
Primary (

)
1000 – 1075

C-O, minimal steric strain.
Secondary (

)
1075 – 1150

C-O, increased induction.
Tertiary (

)
1150 – 1200

C-O, max alkyl induction.
Phenol (Aromatic) 1200 – 1260

C-O, resonance character (partial double bond).

Critical Insight: Phenols shift significantly higher (~1220 cm⁻¹) because the oxygen lone pair conjugates with the aromatic ring, increasing the C-O bond order.

B. Ethers: The "Silent" Oxygen

Ethers lack the O-H bond, rendering the 3200–3600 cm⁻¹ region transparent. Their identification relies entirely on the C-O-C stretching vibrations.

1. Aliphatic Ethers (R-O-R)
  • Asymmetric Stretch: A strong, characteristic band near 1120 cm⁻¹ .

  • Symmetric Stretch: A weaker band, often obscured, near 850–900 cm⁻¹ .

  • Note: Because the C-O bonds are identical (

    
    ), the spectrum is relatively simple in the fingerprint region.
    
2. Aromatic/Vinyl Ethers (Ar-O-R)

When oxygen is bonded to an

  • Asymmetric Stretch: Shifts to 1200–1275 cm⁻¹ (similar to phenols) due to the partial double-bond character of the Ar-O bond.

  • Symmetric Stretch: Appears at 1020–1075 cm⁻¹ .

Comparative Data Summary

The following table synthesizes the diagnostic windows for rapid identification.

FeatureAlcoholsAliphatic EthersAromatic Ethers
3200–3600 cm⁻¹ Strong, Broad (H-bonded O-H)TransparentTransparent
1200–1275 cm⁻¹ Absent (except Phenols)AbsentStrong (Asym C-O stretch)
1050–1150 cm⁻¹ Strong (C-O stretch)Strong (Asym C-O stretch)Weak/Moderate (Sym C-O)
Key Differentiator Broad O-H peak is definitive.[3][4]Lack of O-H; C-O band ~1120.Lack of O-H; C-O band >1200.[5]

Experimental Protocol: The Dilution Validation

Purpose: To distinguish between intermolecular H-bonding (concentration dependent) and intramolecular H-bonding (concentration independent), or to confirm an alcohol classification in ambiguous samples.

Reagents: Carbon Tetrachloride (


Step-by-Step Methodology:
  • Baseline Scan: Collect the IR spectrum of the neat liquid (or solid in KBr pellet). Note the broad O-H peak position (e.g., ~3350 cm⁻¹).[3][1][5][6]

  • Preparation of Series: Prepare three solutions of the analyte in

    
     at concentrations of:
    
    • 10% v/v

    • 1% v/v

    • 0.1% v/v

  • Acquisition: Using a liquid cell with NaCl or CaF2 windows (path length ~0.1–1.0 mm), acquire spectra for each concentration.

  • Analysis:

    • Intermolecular (Typical Alcohol): As concentration decreases, the broad band at 3350 cm⁻¹ will vanish, replaced by a sharp peak at ~3600 cm⁻¹ (Free O-H).[1]

    • Intramolecular (Chelated Systems): The broad band position and shape remain largely unchanged regardless of dilution.[1]

    • Ether Confirmation: If no band appears in the 3600 cm⁻¹ region even at high concentration, the oxygen functionality is likely an ether.

Diagnostic Workflow (Logic Map)

The following diagram outlines the decision logic for identifying oxygenated functional groups based on spectral evidence.

IR_Identification_WorkflowStartUnknown Oxygenated CompoundCheckOHCheck 3200-3600 cm⁻¹ RegionStart->CheckOHIsBroadIs there a Broad, Strong Band?CheckOH->IsBroadAlcoholPathYes: OH Group PresentIsBroad->AlcoholPathYesEtherPathNo: OH AbsentIsBroad->EtherPathNoCheckCO_AlcCheck C-O Stretch PositionAlcoholPath->CheckCO_AlcPriAlc1000-1075 cm⁻¹: Primary AlcoholCheckCO_Alc->PriAlcSecAlc1075-1150 cm⁻¹: Secondary AlcoholCheckCO_Alc->SecAlcTertAlc1150-1200 cm⁻¹: Tertiary AlcoholCheckCO_Alc->TertAlcPhenol1200-1260 cm⁻¹: PhenolCheckCO_Alc->PhenolCheckCO_EthCheck C-O Stretch PositionEtherPath->CheckCO_EthAliEther~1120 cm⁻¹: Aliphatic EtherCheckCO_Eth->AliEtherAroEther1200-1275 cm⁻¹: Aromatic/Vinyl EtherCheckCO_Eth->AroEther

Caption: Decision logic for differentiating Alcohols and Ethers based on O-H and C-O stretching frequencies.

References

  • Spectroscopy Online. "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols." Spectroscopy, vol. 32, no.[6] 1, 2017. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." OpenStax Chemistry. [Link]

  • UCLA Chemistry. "IR Absorption Table: Functional Group Characteristic Absorptions." WebSpectra. [Link][7]

  • Rocky Mountain Laboratories. "Difference between Ether and Ester Bonding in FTIR Spectra." Technical Guides. [Link]

  • Doc Brown's Chemistry. "Interpretation of the Infrared Spectrum of Ethanol." Advanced Organic Chemistry Notes. [Link]

Retention time comparison of heptanol derivatives on non-polar GC columns

Author: BenchChem Technical Support Team. Date: March 2026

Retention Time Comparison of Heptanol Derivatives on Non-Polar GC Columns

Executive Summary

This guide provides a technical comparison of the retention behavior of heptanol isomers (1-, 2-, 3-, and 4-heptanol) and common derivatives (specifically heptyl acetate) on non-polar capillary GC columns (100% dimethylpolysiloxane and 5% phenyl-methylpolysiloxane).

The Verdict: On non-polar phases (e.g., DB-1, DB-5, HP-5), elution order is governed primarily by boiling point and molecular geometry (Van der Waals shielding) .

  • Elution Order: 4-Heptanol < 3-Heptanol < 2-Heptanol < 1-Heptanol < Heptyl Acetate.

  • Mechanism: Symmetrical, branched isomers (internal alcohols) exhibit lower boiling points and reduced surface area for stationary phase interaction compared to the linear primary alcohol (1-heptanol). Derivatization (acetylation) significantly increases retention due to added molecular weight and volume, despite the loss of hydroxyl-group polarity.

Mechanistic Insight: Separation Principles

To interpret the data correctly, researchers must understand the underlying separation mechanism on non-polar phases. Unlike polar columns (PEG/Wax), where hydrogen bonding dictates retention, non-polar columns separate based on dispersive forces (London Dispersion) .

Factors Influencing Retention:
  • Boiling Point (Volatility): The primary driver. Lower boiling point = earlier elution.

  • Structural Shielding: Internal hydroxyl groups (e.g., in 4-heptanol) are sterically "shielded" by the alkyl chain, reducing the effective interaction energy with the stationary phase compared to the exposed terminal hydroxyl in 1-heptanol.

  • Derivatization: Converting the hydroxyl group to an ester (Acetate) or ether (TMS) eliminates hydrogen bonding (improving peak symmetry) but increases molecular weight (MW), which typically increases retention on non-polar phases.

Visualization: Interaction Mechanism

The following diagram illustrates the differential interaction of the isomers with a non-polar stationary phase.

G cluster_0 Stationary Phase (Non-Polar PDMS) cluster_1 Analytes (Heptanol Isomers) SP Methyl Groups (CH3) Dispersive Interactions Only H1 1-Heptanol (Linear, Exposed OH) High Surface Area H1->SP Stronger Van der Waals (Later Elution) H4 4-Heptanol (Symmetric, Shielded OH) Low Surface Area H4->SP Weaker Van der Waals (Earlier Elution)

Caption: Differential interaction of linear vs. internal heptanol isomers with a non-polar dimethylpolysiloxane stationary phase.

Comparative Analysis: Retention Data

The following data aggregates retention indices (RI) from standard non-polar columns (DB-1, HP-1, DB-5, HP-5). Note that Kovats Retention Indices (RI) are system-independent, unlike raw retention times.

Table 1: Retention Indices of Heptanol Isomers & Derivatives
CompoundStructureBoiling Point (°C)Kovats RI (DB-1/Non-Polar)Kovats RI (DB-5/5% Phenyl)Elution Characteristic
4-Heptanol Symmetric (Internal)~156850 - 860 ~865Earliest eluting; most shielded OH.
3-Heptanol Branched (Internal)~156-157870 - 875 ~878Elutes just after 4-heptanol.
2-Heptanol Branched (Internal)158-160882 - 889 890 - 900Distinctly separated from 1-heptanol.
1-Heptanol Linear (Primary)176952 - 960 965 - 975Late eluting due to highest BP and surface area.
Heptyl Acetate Ester Derivative~1921096 1111Significant shift (+140 RI) due to MW increase.

*Note: Values for 3- and 4-heptanol are interpolated based on relative retention time (RRT) trends where 4-heptanol consistently elutes ~0.6-0.7 min earlier than 2-heptanol under standard ramp conditions.

Experimental Protocol

To replicate these results or separate these isomers in a drug development context (e.g., metabolic profiling or impurity analysis), use the following standardized protocol.

Methodology: GC-FID/MS Separation

1. Sample Preparation (Derivatization Option): While heptanols can be analyzed directly, derivatization is recommended if peak tailing is observed (common with trace alcohols).

  • Reagent: Acetic Anhydride (for Acetate) or MSTFA (for TMS ether).

  • Workflow: Mix 100 µL sample + 50 µL pyridine + 50 µL Acetic Anhydride. Incubate 60°C for 30 min. Dry and reconstitute in hexane.

2. Instrument Conditions:

  • System: Agilent 7890/8890 or equivalent.

  • Column: DB-5ms UI (Ultra Inert) or HP-5 (30 m × 0.25 mm × 0.25 µm).

    • Why? The 5% phenyl phase provides slightly better resolution of the internal isomers (2-, 3-, 4-) than a 100% methyl (DB-1) phase.

  • Inlet: Split mode (10:1 or 50:1 depending on conc.), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) — Critical for resolving early eluting 4-heptanol.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min.

  • Detector: FID (300°C) or MS (Source 230°C, Scan 40-350 m/z).

Visualization: Experimental Workflow

Workflow Start Crude Sample (Mixture of Heptanol Isomers) Deriv Optional: Derivatization (Acetic Anhydride/Pyridine) Target: Heptyl Acetate Start->Deriv If tailing occurs Inject Injection (Split 10:1) Temp: 250°C Start->Inject Direct Analysis Deriv->Inject Column Separation (DB-5ms) Key: 40°C Start Temp Inject->Column Detect Detection (FID/MS) Data Analysis Column->Detect

Caption: Decision workflow for analyzing heptanol isomers, highlighting the optional derivatization step for improved peak shape.

References

  • NIST Mass Spectrometry Data Center. 1-Heptanol & 2-Heptanol Retention Indices. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pherobase. Kovats Retention Index: Heptyl Acetate. Database of Insect Pheromones and Semiochemicals. Available at: [Link]

  • Agilent Technologies. GC Column Selection Guide: Separating Alcohols. Agilent Application Notes. Available at: [Link]

  • Babushok, V. I., et al. (2011).[1] "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data. (Confirming elution order of branched vs linear alcohols).

Sources

Validating Purity of 6-Ethoxy-6-methylheptan-2-ol: Overcoming Detection Challenges

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 6-Ethoxy-6-methylheptan-2-ol , a specific aliphatic ether-alcohol impurity often encountered during the synthesis of terpenoid intermediates, fragrances, or lipid-regulating APIs (e.g., in pathways involving 6-methylhept-5-en-2-one).

Because this molecule lacks a strong UV chromophore, standard HPLC-UV methods are prone to failure. This guide prioritizes HPLC-ELSD (Evaporative Light Scattering Detection) or HPLC-CAD (Charged Aerosol Detection) as the superior alternatives to the traditional, less sensitive low-wavelength UV or Refractive Index (RID) methods.

Strategic Method Selection: The "Invisible" Impurity Challenge

The structural backbone of 6-Ethoxy-6-methylheptan-2-ol consists of a saturated heptane chain with hydroxyl and ethoxy functionalities. Unlike aromatic impurities, it possesses no conjugated


-systems.
Comparison of Detection Modalities
FeatureHPLC-UV (205–210 nm) HPLC-RID (Refractive Index) HPLC-ELSD / CAD (Recommended)GC-FID (Alternative)
Principle Absorption of light by functional groups.Difference in refractive index.Light scattering of dried particles.Ionization of carbon bonds in flame.
Suitability Poor. High solvent noise; low specificity.Moderate. Good for isocratic, but incompatible with gradients .Excellent. Universal detection; gradient compatible.High. Excellent for volatile alcohols.
Sensitivity Low (High LOD).Low (requires high conc.).High (ng levels).High.
Why use it? Only if no other detector is available.For bulk purity (Assay) >95%.For trace impurities (<0.1%). If the sample is thermally stable.

Expert Insight: While GC-FID is a viable alternative for this volatile compound, HPLC is often required if the matrix is aqueous, the compound is thermally labile, or if it is being analyzed alongside non-volatile degradation products. This guide focuses on the HPLC-ELSD workflow as the gold standard for liquid-phase validation.

Method Development & Optimization

A. Column Selection

The lipophilic ethoxy and methyl groups make this compound suitable for Reversed-Phase Chromatography (RPC).

  • Stationary Phase: C18 (Octadecylsilane) or C8.

    • Reasoning: A high carbon load C18 column provides sufficient retention to separate the ethoxy-ether (less polar) from the hydroxy-analog (more polar) and the alkene precursor.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

B. Mobile Phase & Gradient

ELSD requires volatile buffers. Phosphate buffers are strictly prohibited as they precipitate and clog the detector.

  • Solvent A: 0.1% Formic Acid in Water (Volatile modifier improves peak shape).

  • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • Start at low organic (e.g., 10% B) to elute polar matrix components.

    • Ramp to high organic (e.g., 90% B) to elute the 6-ethoxy target (which is relatively hydrophobic).

C. Detection Parameters (ELSD)
  • Drift Tube Temperature: 40°C – 50°C (Optimized to evaporate solvent but not the analyte).

  • Gas Flow (Nitrogen): 1.6 L/min.

  • Gain: Set to maximize signal-to-noise ratio (S/N) for the 0.05% impurity level.

Validation Protocol (Per ICH Q2(R1/R2))

Step 1: Specificity (Stress Testing)

You must demonstrate that the method separates the target from likely interferences.

  • Interference A: 6-Hydroxy-6-methylheptan-2-ol (Hydrolysis product).

  • Interference B: 6-Methylhept-5-en-2-one (Starting material).

  • Protocol: Inject a spiked mixture. The elution order on C18 should be:

    • Hydroxy-analog (Most Polar)

    • Starting Ketone[1]

    • 6-Ethoxy-6-methylheptan-2-ol (Target)

    • Dimeric side-products (if any)

Step 2: Linearity & Range

ELSD response is non-linear (log-log relationship:


).
  • Action: You must plot Log(Area) vs. Log(Concentration) or use a polynomial regression. Do not force a linear fit (

    
     will be poor).
    
  • Range: From Limit of Quantitation (LOQ) to 120% of the target specification limit.

Step 3: Accuracy (Recovery)
  • Spike the impurity into the sample matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance Criteria: Recovery between 80–120% (wider limits are acceptable for trace impurities detected by ELSD due to higher variance).

Visualizing the Validation Logic

The following diagram illustrates the decision process and experimental workflow for validating this non-chromophoric compound.

ValidationWorkflow Start Target: 6-Ethoxy-6-methylheptan-2-ol (No UV Chromophore) CheckThermal Is Sample Thermally Stable? Start->CheckThermal GC_Path Method B: GC-FID (Direct Analysis) CheckThermal->GC_Path Yes HPLC_Path Method A: HPLC (Aqueous/Labile Matrix) CheckThermal->HPLC_Path No DetectorSelect Select Detector HPLC_Path->DetectorSelect ELSD_CAD ELSD / CAD (Universal, Gradient) DetectorSelect->ELSD_CAD Recommended RID RID (Isocratic Only) DetectorSelect->RID Alternative LowUV Low UV (205nm) (Low Sensitivity) DetectorSelect->LowUV Not Recommended Validation ICH Q2 Validation (Specificity, Accuracy, LOD) ELSD_CAD->Validation LinearityCheck Check Linearity Model Validation->LinearityCheck LogLog Use Log-Log Fit (Power Law for ELSD) LinearityCheck->LogLog If ELSD/CAD LinearFit Linear Fit (Standard) LinearityCheck->LinearFit If UV/RID

Caption: Decision tree for selecting the optimal detection and regression strategy for non-chromophoric aliphatic impurities.

Detailed Experimental Protocol (HPLC-ELSD)

Objective: Quantify 6-Ethoxy-6-methylheptan-2-ol at 0.1% impurity level.

1. Equipment Setup:

  • HPLC System: Agilent 1260/1290 or Waters Alliance with ELSD module.

  • Detector: ELSD (e.g., Agilent 1260 Infinity II ELSD or Waters 2424).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

2. Reagents:

  • Acetonitrile (HPLC Grade).

  • Milli-Q Water.

  • Formic Acid (LC-MS Grade).

  • Reference Standard: 6-Ethoxy-6-methylheptan-2-ol (>98% purity).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL (Higher volume compensates for lower sensitivity).

  • Column Temp: 30°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

4. Data Processing:

  • Integrate peaks.

  • Apply Log-Log regression for the calibration curve (

    
    ).
    
  • Calculate % w/w of impurity relative to the main peak (if using area normalization) or external standard.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC: applications to pharmaceutical analysis. Critical Reviews in Analytical Chemistry. [Link]

  • Vervoort, N., et al. (2008). Development and validation of a generic HPLC-CAD method for the determination of impurities in pharmaceutical compounds with no UV response. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lucena, R., et al. (2007). Potential of Charged Aerosol Detection in the analysis of non-chromophoric compounds. Analytical Chemistry.[2][3][4][5][6] [Link]

Sources

Publish Comparison Guide: Refractive Index & Density Standards for 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethoxy-6-methylheptan-2-ol (CAS: 51776-69-3) is a specialized ether-alcohol intermediate, primarily utilized in the synthesis of high-value fragrance molecules (e.g., ethoxy-modified terpenes) and as a stable solvent in specific pharmaceutical extractions.[1][2][3] Unlike common solvents, commercial reference standards for this compound are rare, often requiring researchers to establish in-house purity specifications.[1][2]

This guide provides a definitive framework for characterizing 6-Ethoxy-6-methylheptan-2-ol.[1][2] It establishes predicted target values based on structural analogs, details ASTM-compliant protocols for refractive index (RI) and density measurement, and objectively compares its physicochemical profile against established structural and functional alternatives.

Part 1: Technical Profile & Target Specifications

The Challenge of Standardization

In the absence of a universal pharmacopeial monograph, the purity of 6-Ethoxy-6-methylheptan-2-ol is often assessed via Gas Chromatography (GC) area normalization.[1][2] However, Refractive Index (RI) and Density remain the most rapid, non-destructive methods for confirming identity and detecting gross contamination (e.g., water, unreacted starting materials).[1][2]

Physicochemical Targets

The following values represent the theoretical baseline derived from quantitative structure-property relationship (QSPR) models and comparative data from the methyl-ether analog (Methoxy Elgenol).

PropertyTarget Specification (Predicted)Tolerance (Rec.)Method Standard
Refractive Index (

)
1.4420 ± 0.0020ASTM D1218 / ISO 5661
Density (

)
0.873 g/cm³ ± 0.005 g/cm³ASTM D4052 / ISO 12185
Boiling Point 239.4 °C ± 5.0 °CASTM D1120
Molecular Weight 174.28 g/mol N/AMass Spectrometry

Note: The ethyl group at the C6 position introduces steric bulk compared to the methyl analog, resulting in a slightly lower density and refractive index than its methoxy counterpart.[1][2]

Part 2: Comparative Analysis

To validate your in-house standard, compare your experimental results against these structurally and functionally related compounds. Deviations from these trends often indicate synthesis errors (e.g., incomplete etherification).[1][2]

Table 1: Structural & Functional Alternatives Comparison
FeatureTarget: 6-Ethoxy-6-methylheptan-2-ol Analog: Methoxy Elgenol Solvent: Dipropylene Glycol (DPG)
CAS Number 51776-69-341496-43-925265-71-8
Structure Type Ether-Alcohol (Ethyl)Ether-Alcohol (Methyl)Glycol Ether
Refractive Index (

)
~1.442 (Est.)[1][2]1.4461.444
Density (g/cm³) ~0.873 (Est.)[1][2]~0.8901.023
Solubility (Water) Low / ImmiscibleLowMiscible
Primary Use Intermediate / Specific SolventFragrance IngredientUniversal Solvent / Diluent
Key Differentiator Lower Density : The ethyl group reduces packing efficiency compared to the methyl analog.[1][2]Higher RI : The methoxy group is more electron-dense per volume.[1][2]High Density : Significant deviation indicates glycol contamination.[1][2]
Comparative Logic[1][2]
  • Vs. Methoxy Analog: If your synthesized 6-Ethoxy-6-methylheptan-2-ol has a density > 0.885 g/cm³, suspect incomplete ethylation or contamination with the methoxy precursor if methanol was present.[1][2]

  • Vs. Water/Solvents: A density reading significantly above 0.880 g/cm³ suggests moisture contamination (Water

    
     = 1.[1][2]00) or residual high-density solvents (e.g., DPG).[1][2]
    

Part 3: Method Development & Validation Protocols

Since commercial standards are scarce, you must validate your own "Gold Standard" batch.[1][2] Follow this self-validating workflow.

Workflow Visualization

The following diagram outlines the logical flow for establishing a reference standard for 6-Ethoxy-6-methylheptan-2-ol.

G cluster_0 Physicochemical Characterization Start Crude Synthesis Product (6-Ethoxy-6-methylheptan-2-ol) Purify Fractional Distillation (Target BP: ~239°C) Start->Purify GC_Check GC-MS Purity Check (>98.5% Area) Purify->GC_Check RI_Test Refractive Index (ASTM D1218) Target: 1.442 ± 0.002 GC_Check->RI_Test Pass GC Density_Test Density (Oscillating U-Tube) (ASTM D4052) Target: 0.873 ± 0.005 GC_Check->Density_Test Pass GC Decision Does Data Match Predicted Range? RI_Test->Decision Density_Test->Decision Approve Release as In-House Standard Decision->Approve Yes Reject Reject / Reprocess Decision->Reject No

Caption: Validation logic for establishing an in-house reference standard for 6-Ethoxy-6-methylheptan-2-ol.

Protocol A: Refractive Index (ASTM D1218)

Objective: Determine purity and identity by measuring the bending of light through the sample.[1][2]

  • Equipment: Digital Abbé Refractometer (Resolution: 0.0001 nD).

  • Calibration: Calibrate using distilled water (

    
     = 1.3330) and a certified standard like n-Heptane  (
    
    
    
    = 1.3878) or Toluene (
    
    
    = 1.4969) to bracket the expected value of 1.442.[1][2]
  • Procedure:

    • Clean the prism with ethanol and lens tissue; allow to dry.[1][2]

    • Apply 0.5 mL of 6-Ethoxy-6-methylheptan-2-ol.[1][2]

    • Equilibrate temperature to exactly 20.0°C ± 0.1°C .

    • Record 3 readings; ensure standard deviation < 0.0002.

  • Interpretation:

    • < 1.440: Possible solvent contamination (e.g., Ethanol, Acetone).[1][2][4][5]

    • > 1.445: Possible presence of higher molecular weight impurities or aromatics.[1][2]

Protocol B: Density (ASTM D4052)

Objective: precise mass-per-volume measurement to detect heavy contaminants (water) or light contaminants (lower ethers).[1][2]

  • Equipment: Oscillating U-tube Density Meter (Resolution: 0.0001 g/cm³).

  • Calibration: Perform air check (0.0012 g/cm³) and water check (0.9982 g/cm³ at 20°C).

  • Procedure:

    • Inject ~2 mL of sample using a Luer-lock syringe.[1][2]

    • Ensure no bubbles are present in the U-tube (critical for accuracy).[1][2]

    • Equilibrate to 20.0°C .

    • Record density (

      
      ) and Specific Gravity (SG).[1][2]
      
  • Interpretation:

    • > 0.880 g/cm³: Strong indicator of moisture (Water is ~14% denser).[1][2] Dry the sample over MgSO₄ and re-test.

References

  • ASTM International. (2017).[1][2] ASTM D1218-12: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1][2] West Conshohocken, PA.[1][2] Link

  • ASTM International. (2018).[1][2] ASTM D4052-18: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1][2] West Conshohocken, PA.[1][2] Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 51776-69-3 (6-Ethoxy-6-methylheptan-2-ol).[1][2][3]Link[1][2]

  • Molaid Chemicals. (2024).[1][2] Physical Properties of 6-Ethoxy-6-methyl-2-heptanol.Link[1][2]

  • The Good Scents Company. (2023).[1][2] Methoxy Elgenol (CAS 41496-43-9) Physicochemical Data.[1][2]Link[1][2]

Sources

Orthogonal Purity Validation for C10H22O2 Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Validating the structural integrity and absolute purity of C10H22O2 compounds—a chemical class encompassing saturated aliphatic diols, ether-alcohols, and acetals (e.g., 1,10-decanediol, dipropylene glycol butyl ether)—is a critical bottleneck in drug development and materials science. Historically, combustion elemental analysis (EA) served as the gold standard for this validation. However, modern analytical rigor demands an orthogonal approach.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional CHN/O combustion analysis against modern alternatives like Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind analytical discrepancies, researchers can build self-validating workflows that withstand rigorous peer review and regulatory scrutiny.

The Causality of Analytical Discrepancies in C10H22O2

To understand why a multi-technique approach is necessary, we must first look at the theoretical mass fractions for a pure C10H22O2 molecule (Molar Mass: 174.28 g/mol ):

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass Percentage (%)
Carbon (C) 12.01110120.11068.92%
Hydrogen (H) 1.0082222.17612.72%
Oxygen (O) 15.999231.99818.36%
Total 174.284 100.00%

According to standard 1, acceptable elemental analysis results must fall within ±0.4% of these theoretical values[1].

The Causality of Failure: I frequently observe that relying solely on combustion analysis for aliphatic diols leads to false negatives. The hygroscopic nature of compounds like 1,10-decanediol means they readily absorb atmospheric moisture. If a theoretically pure C10H22O2 sample absorbs just 1.0% water (w/w), the carbon content drops from 68.92% to 68.23%. This 0.69% deviation results in an automatic failure under the strict ±0.4% threshold[1], even if the organic purity of the compound is >99%. Any trace impurities or solvents will adversely affect the results[2], necessitating an orthogonal approach that can differentiate between structural impurities and residual moisture.

Methodological Comparison

To build a self-validating system, we must leverage techniques with non-overlapping vulnerabilities. The table below compares the three primary validation methods:

Analytical TechniquePrimary OutputQuantitative AccuracySensitivity to Trace MoistureDestructive?
Combustion EA (CHN/O) %C, %H, %N, %O±0.4% (Absolute)High (Skews mass ratios heavily)Yes
qNMR (1H) Absolute Purity (w/w %)±1.0% (Relative to IS)Low (Moisture quantified separately)No
LC-HRMS Exact Mass / Formula< 5 ppm mass errorNone (Qualitative/Semi-quant)Yes

Orthogonal Validation Workflow

To ensure absolute trustworthiness, the validation of C10H22O2 should follow a parallel testing structure.

G A C10H22O2 Sample (e.g., 1,10-Decanediol) B Desiccation & Aliquot Prep (Moisture Removal) A->B C Combustion EA (CHN/O) Target: ±0.4% Accuracy B->C D Quantitative 1H NMR Absolute Purity (w/w %) B->D E LC-HRMS Mass Accuracy < 5 ppm B->E F Data Synthesis & Orthogonal Validation C->F D->F E->F G Validated C10H22O2 Structure & Purity Confirmed F->G

Fig 1. Orthogonal workflow integrating EA, qNMR, and HRMS for C10H22O2 validation.

Experimental Protocols & Mechanistic Causality

Protocol 1: Combustion Elemental Analysis (CHN/O)

Causality: High-temperature combustion converts the organic sample into fundamental gases (CO2, H2O). For highly saturated aliphatic chains like those in C10H22O2, incomplete combustion is a risk. We mitigate this by using a combustible tin capsule. The oxidation of the tin creates a localized, exothermic flash that temporarily elevates the furnace temperature from 1000 °C to ~1800 °C, ensuring the complete conversion of carbon to CO2.

Step-by-Step Methodology:

  • Desiccation: Dry ~10 mg of the C10H22O2 sample in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours. Reasoning: Trace solvents or water will artificially inflate the hydrogen/oxygen content and depress the carbon percentage[2].

  • Weighing: Accurately weigh 2.0 to 3.0 mg (± 0.001 mg) of the dried sample into a combustible tin capsule using a micro-analytical balance.

  • Combustion: Drop the sealed capsule into the elemental analyzer furnace pre-heated to 950–1000 °C under a dynamic flow of high-purity oxygen.

  • Reduction & Separation: Pass the combustion gases through a reduction column (copper wire) to remove excess oxygen, then separate CO2 and H2O via a GC column.

  • Detection & Self-Validation: Quantify the gases using a Thermal Conductivity Detector (TCD). Validation loop: Run a certified organic standard (e.g., methionine or acetanilide) every 10 samples to monitor and correct for K-factor calibration drift[3].

Protocol 2: Quantitative 1H NMR (qHNMR) for Absolute Purity

Causality: Unlike chromatography, which relies on varying response factors, qNMR is governed by a fundamental physical law: the direct proportionality between the integrated signal area of a specific nucleus (typically 1H) and the number of those nuclei in the molecule[4]. By comparing the integral of a distinct analyte signal to that of a certified internal standard, an absolute purity value (w/w %) can be determined without a reference standard of the analyte itself[5]. Furthermore, qNMR captures analytes that frequently escape detection in other methods, such as water and inorganic sorbents, allowing us to mathematically isolate the true organic purity[5].

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (IS) such as Maleic acid (NIST SRM 350b). The IS must be highly pure, non-hygroscopic, and possess distinct resonance peaks (e.g., singlet at δ 6.26 ppm) that do not overlap with the C10H22O2 aliphatic signals (typically δ 1.0–3.6 ppm).

  • Sample Preparation: Accurately weigh ~20.0 mg of C10H22O2 and ~5.0 mg of the IS into a glass vial. Record weights to the nearest 0.01 mg. Dissolve completely in 600 µL of fully deuterated solvent (e.g., CDCl3).

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 298 K. Critical setting: Set the relaxation delay (D1) to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton (typically >30 seconds) to ensure complete magnetization recovery and quantitative accuracy.

  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the IS peak and a distinct C10H22O2 peak (e.g., the α-CH2 protons adjacent to the hydroxyl/ether oxygen). Calculate absolute purity using the fundamental qNMR mass-balance equation.

Protocol 3: High-Resolution Mass Spectrometry (LC-HRMS)

Causality: HRMS provides exact mass measurements to confirm the elemental composition (molecular formula) but is inherently semi-quantitative due to varying ionization efficiencies. It serves as an orthogonal qualitative check against EA, ensuring no structurally related impurities (e.g., C10H20O2 oxidation products) are masquerading within the bulk mass[1].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the C10H22O2 sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Ionization: Inject 2 µL into an ESI source operating in positive mode.

  • Mass Analysis: Analyze using a Time-of-Flight (TOF) or Orbitrap mass spectrometer. Calibrate externally and internally (lock mass) to ensure a mass error of < 5 ppm.

  • Data Interpretation: Extract the exact mass for the [M+H]+ or [M+Na]+ adducts. For C10H22O2 (Exact Mass: 174.1620 Da), the expected [M+Na]+ peak is at m/z 197.1512.

Data Synthesis & Conclusion

A self-validating analytical system does not rely on a single point of failure. If a C10H22O2 sample returns a Carbon value of 68.30% in Combustion EA (failing the ±0.4% ACS requirement), but qNMR confirms an absolute organic purity of 99.6% while quantifying 0.8% residual water, the batch is structurally sound. The EA failure is an artifact of hygroscopicity, not synthetic failure. By combining the absolute mass fractions of EA, the exact molecular formula confirmation of HRMS, and the universal, orthogonal quantification of qNMR, researchers can confidently validate C10H22O2 compounds for downstream applications.

References
  • [5] Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: 5

  • [4] Title: A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS Source: Benchchem URL: 4

  • [1] Title: An International Study Evaluating Elemental Analysis Source: PMC - NIH URL: 1

  • [2] Title: Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia (UBC) URL: 2

  • [3] Title: Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer Source: ThermoFisher URL: 3

Sources

Identifying impurities in synthesized 6-Ethoxy-6-methylheptan-2-ol batches

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing aliphatic alcohols and ethers in synthetic workflows. When synthesizing 6-Ethoxy-6-methylheptan-2-ol (a specialized heptanol derivative featuring both a secondary hydroxyl group and a tertiary ether linkage), identifying and quantifying process-related impurities is critical for downstream pharmaceutical or fine-chemical applications.

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be reported if they exceed the 0.05% threshold (depending on maximum daily dose), and formally identified and qualified at higher levels[1][2]. Because aliphatic ethers and alcohols lack strong UV chromophores and resist standard electrospray ionization (ESI), traditional High-Performance Liquid Chromatography (HPLC) often fails.

This guide objectively compares the performance of three alternative analytical platforms—GC-MS, LC-QTOF-MS, and qNMR —for impurity profiling of 6-Ethoxy-6-methylheptan-2-ol batches, providing actionable, self-validating experimental protocols.

Mechanistic Origins of Synthesis Impurities

To design an effective analytical strategy, we must first understand the chemical causality behind the impurities. The synthesis of 6-Ethoxy-6-methylheptan-2-ol typically proceeds via the reduction of 6-methylhept-5-en-2-one, followed by an acid-catalyzed etherification (Markovnikov addition of ethanol) across the double bond.

This pathway predictably generates three classes of impurities:

  • Unreacted Intermediates: 6-Methylhept-5-en-2-ol.

  • Oxidation Degradants: 6-Ethoxy-6-methylheptan-2-one (oxidation of the secondary alcohol).

  • Regioisomers: 5-Ethoxy-6-methylheptan-2-ol (resulting from minor non-Markovnikov addition).

SynthesisPathway SM 6-Methylhept-5-en-2-one (Starting Material) Int 6-Methylhept-5-en-2-ol (Intermediate) SM->Int Reduction Target 6-Ethoxy-6-methylheptan-2-ol (Target Product) Int->Target Etherification (+ Ethanol, H+) ImpA Impurity A: Unreacted Int. (6-Methylhept-5-en-2-ol) Int->ImpA Incomplete Reaction ImpC Impurity C: Regioisomer (5-Ethoxy-6-methylheptan-2-ol) Int->ImpC Non-Markovnikov Addition ImpB Impurity B: Oxidation (6-Ethoxy-6-methylheptan-2-one) Target->ImpB Oxidation

Synthesis pathway of 6-Ethoxy-6-methylheptan-2-ol and the mechanistic origin of its primary impurities.

Comparative Analysis of Analytical Platforms

When evaluating the performance of analytical techniques for this specific molecule, we must account for its volatility, lack of UV absorbance, and the presence of a hydrogen-bonding hydroxyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) is the gold standard for volatile organic compounds like aliphatic alcohols and ethers[3]. However, the secondary hydroxyl group at position 2 of our target molecule causes severe peak tailing due to interaction with the silanol groups on the GC column phase. Causality: By derivatizing the sample using silylation (e.g., BSTFA), we replace the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility, thermal stability, and peak symmetry[4].

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS)

While powerful for complex pharmaceuticals, LC-MS struggles here. Aliphatic ethers and alcohols do not ionize efficiently in standard ESI or APCI sources. Furthermore, the lack of a chromophore renders orthogonal UV detection useless.

Quantitative NMR (qNMR)

Proton (1H) qNMR is the ultimate tool for structural elucidation and absolute quantification without the need for reference standards. It easily distinguishes the tertiary ethoxy group of the API from the secondary ethoxy group of the regioisomer (Impurity C) based on chemical shift and multiplicity. However, its limit of detection (LOD ~0.1%) struggles to meet the stringent ICH Q3A reporting threshold of 0.05% for trace impurities[1].

Quantitative Performance Comparison
Analytical MetricGC-MS (Derivatized)LC-QTOF-MS (ESI+)1H qNMR
Sensitivity (LOD) < 0.01% (Excellent)> 1.0% (Poor)~ 0.1% (Moderate)
Specificity / Resolution High (Chromatographic)Low (Poor Ionization)High (Spectral)
Regioisomer Differentiation Moderate (Requires Deconvolution)PoorExcellent
Reference Standard Needed? Yes (for exact quantification)YesNo (Absolute Quant)
Best Used For Trace Impurity Profiling (ICH Q3A)High MW DegradantsStructural Confirmation

Self-Validating Experimental Protocol: GC-MS Impurity Profiling

To ensure scientific integrity, the following protocol incorporates a self-validating system: a procedural blank to rule out derivatization artifacts, and a System Suitability Test (SST) to verify column inertness and derivatization completeness.

Materials & Reagents
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) catalyst.

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger for the silylation reaction).

  • Internal Standard (IS): Tridecane (inert, non-interfering retention time).

Step-by-Step Methodology

Step 1: Sample Preparation & Silylation

  • Weigh exactly 10.0 mg of the 6-Ethoxy-6-methylheptan-2-ol batch into a 2 mL amber autosampler vial.

  • Add 1.0 mL of anhydrous pyridine containing 50 µg/mL of Tridecane (IS).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap tightly, vortex for 10 seconds, and incubate at 60°C for 30 minutes.

    • Causality: Heat drives the silylation of the sterically hindered secondary alcohol to completion. The TMCS acts as a catalyst by increasing the electrophilicity of the silylating reagent.

  • Prepare a Procedural Blank by repeating steps 2-4 without the sample.

Step 2: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C (hold 2 min) -> ramp 10°C/min to 280°C (hold 5 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40–400.

Step 3: Validation & Data Analysis

  • Run the Blank: Confirm no peaks co-elute with the target API or known impurities.

  • Run the SST: Inject a standard mix of the target API and Impurity A. Calculate the peak tailing factor for the API. Self-Validation Check: A tailing factor > 1.2 indicates incomplete derivatization or active sites on the GC liner; maintenance is required before proceeding.

  • Analyze the Batch: Integrate all peaks. Calculate impurity percentages relative to the Internal Standard using relative response factors (RRFs).

AnalyticalWorkflow Start Batch Sample: 6-Ethoxy- 6-methylheptan-2-ol Deriv Silylation (BSTFA) Convert -OH to -OTMS Start->Deriv GCMS GC-MS (EI Mode) Full Scan & SIM Deriv->GCMS Decision Impurity > 0.05%? (ICH Q3A Threshold) GCMS->Decision Report Report & Identify (MS Deconvolution / qNMR) Decision->Report Yes Pass Below Threshold (Batch Compliant) Decision->Pass No

Analytical decision tree for impurity profiling based on ICH Q3A reporting thresholds.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA) / ICH.
  • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.
  • GC-MS Sample Preparation: Silylation Methods. Organomation.
  • Profiling of Organic Compounds in Bioethanol Samples of Different Nature and the Related Fractions. National Institutes of Health (PMC).

Sources

Safety Operating Guide

6-Ethoxy-6-methylheptan-2-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of 6-Ethoxy-6-methylheptan-2-ol

Executive Summary & Immediate Safety Profile

As researchers, we often encounter specialized intermediates like 6-Ethoxy-6-methylheptan-2-ol (


) that lack the extensive safety documentation of commodity chemicals. Based on its structure—a secondary alcohol combined with a tertiary ether linkage—this compound presents a dual hazard profile: flammability  typical of organic solvents and a potential for peroxide formation  due to the ethoxy functionality.[1]

Core Directive: Treat this substance as a Class 3 Flammable Liquid and a Suspect Peroxide Former . Disposal must be via high-temperature incineration. Under no circumstances is drain disposal permitted.

Emergency Response Card
ParameterCritical Action
Spill (< 500 mL) Absorb with vermiculite or activated charcoal pads. Do not use paper towels (fire risk).
Fire Use

, dry chemical, or alcohol-resistant foam.[2] Water may be ineffective due to immiscibility.
Skin Contact Wash with soap and water for 15 minutes. The lipophilic nature allows rapid dermal absorption.
Storage Store under nitrogen/argon in amber glass. Check for peroxides every 6 months.

Technical Characterization & Hazard Logic

To dispose of this chemical safely, we must understand why it is hazardous. We cannot rely on a generic SDS; we must derive the protocol from the molecular structure.

Structural Analysis

The molecule consists of a heptane backbone with two functional groups:

  • C2 Position (Alcohol): A secondary hydroxyl group (

    
     alcohol). This contributes to polarity and flammability.
    
  • C6 Position (Ether): A tertiary carbon bonded to an ethoxy group (

    
    ).
    

The Peroxide Risk (The "Hidden" Hazard): While tertiary ethers (like MTBE) are generally stable, the ethoxy group possesses


-hydrogens (on the 

of the ethyl group). In the presence of atmospheric oxygen and light, these hydrogens can be abstracted to form hydroperoxides. If this chemical has been stored for >12 months without stabilizers (like BHT), it must be tested for peroxides prior to handling.
Physical Properties (Estimated)

Data interpolated from structural analogs (e.g., 6-methylheptan-2-ol, ethyl hexyl ether).[3]

PropertyValue / EstimateOperational Impact
Physical State Colorless LiquidStandard liquid waste handling.
Flash Point ~60°C - 80°C (Est.)Classified as Combustible/Flammable .[4]
Water Solubility Low (Immiscible)Will float on water; forms sheens. Do not pour down sink.
Density ~0.82 - 0.85 g/mLLighter than water.
Boiling Point >180°CLow volatility, but vapors can accumulate.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards (40 CFR 261).

Phase 1: Pre-Disposal Assessment

Before moving the bottle, answer this question: How old is the container?

  • < 6 Months: Proceed to Phase 2.

  • 6–12 Months: Visually inspect for crystals (peroxides) around the cap. If clear, test with peroxide strips (e.g., Quantofix).

    • < 20 ppm: Proceed to Phase 2.

    • > 20 ppm: Contact EHS for stabilization (ferrous sulfate reduction) before disposal.

  • > 12 Months or Visible Crystals: DO NOT TOUCH. Evacuate the lab and contact the bomb squad or high-hazard removal specialists. Friction from opening the cap can detonate peroxides.

Phase 2: Waste Segregation & Packaging
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvents.

  • Segregation:

    • Compatible: Acetone, Methanol, Hexane, Toluene (Non-halogenated solvents).

    • INCOMPATIBLE: Nitric acid, Perchloric acid, Hydrogen Peroxide (Oxidizers). Mixing ethers with oxidizers creates explosive mixtures.

  • Transfer: Pour the chemical into the waste container inside a fume hood. Use a funnel to prevent spills.[5]

  • Rinsing: Triple rinse the empty original bottle with a small amount of acetone. Add the rinsate to the waste container.

Phase 3: Labeling & Documentation

Affix a hazardous waste label with the following details:

  • Chemical Name: "Waste 6-Ethoxy-6-methylheptan-2-ol in Acetone" (if rinsed).

  • Hazard Checkboxes: [x] Flammable [x] Toxic/Irritant.[2][4]

Phase 4: Regulatory Classification (EPA Codes)

When filling out your manifest, use the following codes:

Waste CodeDescriptionJustification
D001 Ignitable CharacteristicFlash point likely < 60°C or supports combustion.
Non-Halogenated Solvent StreamContains no Fluorine, Chlorine, Bromine, or Iodine.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process regarding peroxide risks, which is the most common failure point in disposing of ether-alcohols.

DisposalWorkflow Start Start: Disposal of 6-Ethoxy-6-methylheptan-2-ol CheckAge Check Container Age Start->CheckAge VisualCheck Visual Inspection: Crystals/Solids? CheckAge->VisualCheck > 6 Months Segregate Segregate: Non-Halogenated Solvents CheckAge->Segregate < 6 Months TestPeroxide Test Peroxide Level (Quantofix Strips) VisualCheck->TestPeroxide Liquid Clear Evacuate CRITICAL STOP: Do Not Touch. Contact EHS/Bomb Squad. VisualCheck->Evacuate Crystals Present Stabilize Stabilize: Reduce with FeSO4 TestPeroxide->Stabilize > 20 ppm TestPeroxide->Segregate < 20 ppm Stabilize->Segregate Label Label: Tag as D001 (Flammable) Segregate->Label Ship Final Disposal: High-Temp Incineration Label->Ship

Figure 1: Decision logic for the safe disposal of ether-alcohol intermediates, prioritizing peroxide detection.

Scientific Rationale (The "Why")

Why Incineration? Aliphatic ethers and alcohols are excellent fuels. High-temperature incineration (typically >1000°C) completely oxidizes the carbon skeleton into


 and 

. This is the environmentally preferred method over landfilling, which risks leaching into groundwater where the ether linkage resists biodegradation.

Why the "Alpha-Hydrogen" Concern? The mechanism of hazard for this specific molecule lies in the ethyl group attached to the oxygen. The reaction proceeds via radical abstraction:



This radical species reacts further to form unstable hydroperoxides (

). While the steric bulk of the 6-methyl group provides some protection to the ether linkage, the ethyl side remains vulnerable. This necessitates the peroxide testing steps outlined above.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Flammable Liquids (1910.106). OSHA.gov. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[6] Chemical Health and Safety, 8(5), 12-22. (Standard reference for ether handling).

Sources

Personal Protective Equipment (PPE) & Safety Logistics for 6-Ethoxy-6-methylheptan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

6-Ethoxy-6-methylheptan-2-ol is a specialized ether-alcohol intermediate, often utilized in fragrance synthesis and organic process chemistry. Structurally, it combines a secondary alcohol functionality with a tertiary ether linkage.

The Safety Paradox: While higher molecular weight (C10) organic molecules often exhibit lower volatility than their C2-C4 counterparts, this molecule presents a dual-hazard profile:

  • Solvent/Irritant Action: The alcohol moiety facilitates membrane permeability, acting as a vehicle for skin absorption and irritation.

  • Peroxide Potential: The ether linkage, while sterically hindered, necessitates protocols for peroxide management during long-term storage.

This guide prioritizes a "Read-Across" Safety Strategy , deriving protocols from the physicochemical properties of analogous ether-alcohols (e.g., glycol ethers, substituted heptanols) to ensure maximum personnel protection in the absence of a globally harmonized SDS for this specific isomer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.

Hazard Class (GHS)SeverityMechanistic Justification
Eye Irritation Category 2A Alcohol functionality causes protein denaturation in corneal tissue; immediate flushing required.
Skin Irritation Category 2 Lipophilic ether chain strips dermal oils, leading to dermatitis and potential transdermal uptake.
Flammability Combustible (Cat 4) Estimated Flash Point >60°C (based on MW ~174 g/mol ). Vapors can form explosive mixtures if heated.[1][2]
Reactivity Peroxide Former Ether oxygen can abstract alpha-hydrogens over time (Group C Peroxide Former).

PPE Matrix: The Defense System

Standard lab coats and safety glasses are insufficient for direct handling of ether-alcohols.

Hand Protection (Gloves)

Directive: Do not rely on standard latex. The ether functionality can swell natural rubber, compromising barrier integrity.

  • Primary Recommendation: Nitrile (High-Grade, Accelerator-Free)

    • Thickness: Minimum 5 mil (0.12 mm).

    • Logic: Nitrile offers excellent resistance to aliphatic alcohols and moderate resistance to higher-molecular-weight ethers.

    • Protocol: Double-gloving is mandatory for volumes >100 mL.

      • Inner Layer: Brightly colored nitrile (acts as a breakthrough indicator).

      • Outer Layer: Standard chemically resistant nitrile.

  • For Prolonged Immersion/Spill Cleanup: Butyl Rubber or Silver Shield™ (Laminate)

    • Why: Ethers can permeate nitrile over time (15-30 mins). Laminate films provide >4-hour breakthrough times.

Eye & Face Protection

Directive: Vapors are heavier than air; liquid splash is the primary threat.

  • Standard Handling: Chemical Splash Goggles (Indirect Venting) .

    • Reasoning: Safety glasses leave gaps. An ether-alcohol splash can cause severe, stinging pain and temporary corneal clouding.

  • High-Volume Transfer (>1 L): Add a Face Shield (8-inch) over goggles.

Respiratory Protection

Directive: Engineering controls (Fume Hood) are primary. PPE is secondary.

  • Scenario A: In Fume Hood (Sash at 18") -> No respirator required.

  • Scenario B: Benchtop/Spill Cleanup -> Half-Face Respirator with Organic Vapor (OV) Cartridges (Black band).

    • Validation: Verify cartridge fit via negative pressure check before entry.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Validation
  • Peroxide Check: If the container has been opened >6 months ago, test for peroxides using Quantofix® or starch-iodide strips. If >100 ppm, contact safety officers immediately for stabilization.

  • Grounding: When transferring >1 L, ground the receiving vessel. Ether-alcohols can generate static charge, though less than pure hydrocarbons.

Phase 2: Active Handling (Synthesis/Extraction)
  • Engineering Control: All open-vessel operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Transfer Technique: Use positive displacement pipettes or glass syringes for small volumes to prevent dripping. Avoid pouring from the lip of large drums without a spigot.

  • Heating: Never use an open flame. Use oil baths or heating mantles with temperature controllers set <150°C to prevent auto-ignition.

Phase 3: Post-Operation & Waste
  • Decontamination: Wipe exterior of glassware with a dry paper towel before washing with acetone. This minimizes organic load in the aqueous wash.

  • Disposal: Segregate into "Non-Halogenated Organic Solvent Waste" .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream to prevent exothermic runaway.

Emergency Response Logic (Visualized)

Spill Response Decision Tree

Immediate actions based on volume and location.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Hood) Assess->Small Minor Large > 50 mL (or Outside Hood) Assess->Large Major ActionSmall Absorb with Vermiculite/Pads Dispose as Solid Waste Small->ActionSmall Evacuate Evacuate Area Alert Safety Officer Large->Evacuate PPE_Upgrade Don Butyl Gloves & Respirator (OV) Evacuate->PPE_Upgrade Re-entry Team Contain Dike with Absorbent Socks Prevent Drain Entry PPE_Upgrade->Contain

Figure 1: Decision logic for spill containment. Note the escalation to Butyl gloves for larger spills due to saturation risks.

Workflow for Safe Handling

The standard operating procedure (SOP) flow.

HandlingWorkflow Prep 1. Risk Assessment (Check Peroxides) PPE 2. Don PPE (Nitrile x2, Goggles) Prep->PPE Ops 3. Execution (Fume Hood Only) PPE->Ops Waste 4. Disposal (Non-Halogenated) Ops->Waste

Figure 2: Linear workflow ensuring safety checks occur before the bottle is opened.

Technical Data Summary

PropertyValue (Estimated/Analogous)Operational Implication
Physical State Colorless LiquidViscosity may require positive displacement pipetting.
Flash Point ~85°C - 95°CCombustible. Keep away from hot plates >100°C.
Solubility Low in Water; High in OrganicsWater wash will not effectively remove spills; use Acetone/Ethanol.
Incompatibility Strong Oxidizers, Strong AcidsStore away from Nitric Acid and Perchlorates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 6-methylheptan-2-ol (Analogous Structure).[4] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.